Product packaging for 2-Methoxyoctanenitrile(Cat. No.:CAS No. 81113-08-8)

2-Methoxyoctanenitrile

Cat. No.: B15434826
CAS No.: 81113-08-8
M. Wt: 155.24 g/mol
InChI Key: UCXXZTVVWIBRDV-UHFFFAOYSA-N
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Description

2-Methoxyoctanenitrile is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO B15434826 2-Methoxyoctanenitrile CAS No. 81113-08-8

Properties

CAS No.

81113-08-8

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-methoxyoctanenitrile

InChI

InChI=1S/C9H17NO/c1-3-4-5-6-7-9(8-10)11-2/h9H,3-7H2,1-2H3

InChI Key

UCXXZTVVWIBRDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C#N)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted chemical properties of 2-Methoxyoctanenitrile, a long-chain aliphatic α-methoxynitrile. Due to the limited availability of experimental data for this specific compound, this document leverages established principles of organic chemistry and extrapolations from analogous structures to present a detailed profile. This guide covers structural information, predicted physical and chemical properties, proposed synthetic methodologies, and expected spectroscopic signatures. Detailed experimental protocols for a plausible synthetic route and analytical characterization are provided to facilitate further research and application in fields such as organic synthesis and drug development.

Introduction

This compound is an organic compound featuring a C8 alkyl chain with a nitrile group and a methoxy group attached to the alpha-carbon. This unique combination of functional groups suggests its potential as a versatile intermediate in organic synthesis. The nitrile moiety can be readily transformed into amines, carboxylic acids, or amides, while the α-methoxy group can influence the molecule's reactivity and physicochemical properties. This guide aims to provide a thorough, albeit largely predictive, understanding of its chemical characteristics to support its potential synthesis, characterization, and application.

Chemical and Physical Properties

The quantitative properties of this compound are not extensively documented in the literature. Therefore, the values presented in Table 1 are estimations derived from the known properties of octanenitrile and the influence of an α-methoxy substituent.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₁₇NO-
Molecular Weight 155.24 g/mol -
Appearance Colorless to pale yellow liquidGeneral appearance of aliphatic nitriles
Boiling Point ~210-220 °CIncreased from octanenitrile (198-200 °C) due to the addition of a polar methoxy group.[1][2]
Density ~0.85 g/mLIncreased from octanenitrile (~0.814 g/mL) due to the higher molar mass and polarity of the methoxy group.[1][2]
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone)Long alkyl chain limits water solubility, while the polar nitrile and ether groups allow for miscibility with organic solvents.[3]
LogP (Octanol/Water Partition Coefficient) ~2.5 - 3.0Estimated based on the contribution of the alkyl chain and the polar functional groups.

Synthesis and Reactivity

Proposed Synthetic Route: Anodic Methoxylation of Octanenitrile

A plausible and efficient method for the synthesis of this compound is the anodic α-methoxylation of octanenitrile. This electrochemical method offers a direct and regioselective approach to introduce a methoxy group at the α-position of the nitrile.

Reaction Scheme:

Chemical Reactivity

The reactivity of this compound is dictated by its two primary functional groups: the nitrile and the α-methoxy group.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 2-methoxyoctanoic acid or its corresponding amide as an intermediate.[4]

  • Reduction: The nitrile group can be reduced to a primary amine (2-methoxyoctan-1-amine) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]

  • Reaction with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine.

Experimental Protocols

Synthesis of this compound via Anodic Methoxylation

This protocol is adapted from the general procedure for the anodic α-methoxylation of aliphatic nitriles.

Materials:

  • Octanenitrile

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide (NaOMe) as a supporting electrolyte

  • Undivided electrochemical cell with two platinum electrodes

  • Constant current power supply

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up the undivided electrochemical cell with two platinum electrodes (e.g., 2 cm x 2 cm) placed parallel to each other at a distance of 5-10 mm.

  • In a dry flask, prepare a 0.1 M solution of sodium methoxide in anhydrous methanol.

  • Add octanenitrile to the electrolyte solution to a final concentration of 0.5 M.

  • Transfer the solution to the electrochemical cell and begin stirring.

  • Purge the cell with an inert gas (N₂ or Ar) for 15 minutes to remove oxygen.

  • Apply a constant current density of 20 mA/cm² to the anode.

  • Monitor the reaction progress by gas chromatography (GC) by periodically taking small aliquots from the reaction mixture.

  • After the complete consumption of the starting material (typically 4-6 hours), stop the electrolysis.

  • Carefully neutralize the reaction mixture with a few drops of glacial acetic acid.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Logical Workflow for Synthesis and Purification:

Synthesis_Workflow A Prepare Electrolyte (NaOMe in MeOH) B Add Octanenitrile A->B C Electrolysis (Constant Current) B->C D Reaction Monitoring (GC) C->D E Work-up (Neutralization, Extraction) C->E F Purification (Vacuum Distillation) E->F G Characterization (NMR, IR, MS) F->G

Figure 1. Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization

The following are predicted spectroscopic data for this compound based on the analysis of similar compounds.

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted DataInterpretation
¹H NMR (CDCl₃, 400 MHz)δ 4.1-4.3 (t, 1H, -CH(OCH₃)CN), δ 3.4-3.5 (s, 3H, -OCH₃), δ 1.6-1.8 (m, 2H, -CH₂-CH(O)), δ 1.2-1.5 (m, 8H, -(CH₂)₄-), δ 0.8-0.9 (t, 3H, -CH₃)The triplet at the most downfield chemical shift corresponds to the proton alpha to both the methoxy and nitrile groups. The singlet corresponds to the methoxy protons. The remaining multiplets are characteristic of the alkyl chain.
¹³C NMR (CDCl₃, 100 MHz)δ 118-120 (-CN), δ 70-75 (-CH(OCH₃)CN), δ 55-60 (-OCH₃), δ 30-35 (-CH₂-CH(O)), δ 22-32 (-(CH₂)₅-), δ 14 (-CH₃)The nitrile carbon appears in its characteristic region. The alpha-carbon is significantly downfield due to the two electronegative substituents. The methoxy carbon and the alkyl chain carbons appear at their expected chemical shifts.
IR (Infrared Spectroscopy) ν ~2245 cm⁻¹ (C≡N stretch, weak to medium), ν ~2930, 2860 cm⁻¹ (C-H stretch), ν ~1100 cm⁻¹ (C-O stretch)The C≡N stretch is a key diagnostic peak for nitriles. The C-H and C-O stretches are also expected to be present.
Mass Spectrometry (EI) m/z 155 (M⁺, weak or absent), 124 (M-OCH₃)⁺, 96 (M-C₄H₉)⁺, and other fragments from the alkyl chain.The molecular ion peak may be weak. A significant fragment is expected from the loss of the methoxy group. Fragmentation of the alkyl chain is also anticipated.[6]

Experimental Workflow for Characterization:

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment NMR NMR Spectroscopy (¹H, ¹³C) IR Infrared Spectroscopy MS Mass Spectrometry GC Gas Chromatography (GC) TLC Thin-Layer Chromatography (TLC) Purified_Product Purified this compound Purified_Product->NMR Purified_Product->IR Purified_Product->MS Purified_Product->GC Purified_Product->TLC

Figure 2. An overview of the analytical workflow for the characterization of this compound.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the standard precautions for organic nitriles.

  • Toxicity: Aliphatic nitriles can be toxic and may be absorbed through the skin or by inhalation.[7] It is prudent to assume that this compound may release hydrogen cyanide upon decomposition or under certain metabolic conditions.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Potential Applications

Given its functional groups, this compound could serve as a valuable building block in several areas:

  • Pharmaceutical Synthesis: The nitrile and methoxy functionalities could be incorporated into more complex molecules with potential biological activity.

  • Agrochemicals: As an intermediate for the synthesis of novel pesticides and herbicides.

  • Materials Science: As a monomer or additive to modify the properties of polymers.

Conclusion

This technical guide provides a comprehensive, though largely predictive, overview of the chemical properties of this compound. The presented data, based on established chemical principles and analysis of analogous compounds, offers a solid foundation for researchers interested in the synthesis, characterization, and application of this novel compound. The detailed experimental protocols for a plausible synthetic route and analytical characterization are intended to facilitate further investigation into its chemistry and potential uses. As with any new compound, all synthetic and handling procedures should be conducted with appropriate safety precautions.

References

Navigating the Synthesis and Properties of Aliphatic Nitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for novel chemical entities is a cornerstone of scientific advancement, particularly in the fields of materials science and drug discovery. This technical guide addresses the inquiry for information on 2-Methoxyoctanenitrile. Following a comprehensive search of chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for this compound could not be identified. This suggests that it is either a novel compound or not widely reported in public-domain resources.

To provide a valuable resource in line with the detailed request, this document presents a comprehensive technical overview of a structurally related and well-documented aliphatic nitrile, 2-Hydroxy-2-methylbutanenitrile . This guide is structured to serve as a template for the type of in-depth analysis required by researchers, complete with data presentation, experimental protocols, and workflow visualizations. Furthermore, a broader discussion on the biological significance of the nitrile functional group is included to provide context for drug development professionals.

Physicochemical Properties of 2-Hydroxy-2-methylbutanenitrile

A summary of the key physicochemical properties of 2-Hydroxy-2-methylbutanenitrile is presented in the table below. Understanding these properties is crucial for its handling, application, and the design of synthetic routes.

PropertyValueReference
CAS Number 4111-08-4[1][2]
Molecular Formula C₅H₉NO[1][2]
Molecular Weight 99.13 g/mol [1]
Appearance Colorless Oil[1]
IUPAC Name 2-hydroxy-2-methylbutanenitrile[1]
Synonyms 2-butanone cyanohydrin, Acetone cyanohydrin[1]
Boiling Point 197.3 °C at 760 mmHg
Flash Point 73.1 °C
Density 0.971 g/cm³
pKa (Strongest Acidic) 11.45 ± 0.29 (Predicted)

Synthesis of 2-Hydroxy-2-methylbutanenitrile: Experimental Protocol

The synthesis of α-hydroxynitriles, such as 2-Hydroxy-2-methylbutanenitrile, is a fundamental transformation in organic chemistry. The following is a representative experimental protocol for its synthesis via a cyanohydrin reaction.

Objective: To synthesize 2-Hydroxy-2-methylbutanenitrile from 2-butanone and a cyanide source.

Materials:

  • 2-butanone (Methyl Ethyl Ketone)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Acetic Acid (glacial)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Ice bath

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of sodium cyanide in water is prepared in a round-bottom flask and cooled in an ice bath to 0-5 °C with constant stirring.

  • A solution of 2-butanone in a suitable organic solvent is added dropwise to the cooled cyanide solution.

  • Glacial acetic acid is then added slowly via a dropping funnel, maintaining the temperature below 10 °C. The reaction is typically stirred for several hours at this temperature.

  • Upon completion (monitored by Thin Layer Chromatography), the reaction mixture is carefully neutralized with a saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted multiple times with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude 2-Hydroxy-2-methylbutanenitrile.

  • Further purification can be achieved by vacuum distillation.

Safety Note: This reaction involves highly toxic cyanide salts and generates hydrogen cyanide gas upon acidification. It must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

General Biological Activity of Nitriles

The nitrile functional group is a versatile component in medicinal chemistry, contributing to the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3][4] More than 60 small molecule drugs on the market contain a cyano group.[4]

Key Roles of the Nitrile Group in Drug Design:

  • Metabolic Stability: Incorporation of a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of a drug molecule.[5]

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups like a carbonyl or a halogen.[5]

  • Target Binding: The linear geometry and electronic properties of the nitrile group allow it to participate in various non-covalent interactions with protein targets, including hydrogen bonds, polar interactions, and π-π stacking.[5]

  • Covalent Inhibition: The electrophilic nature of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (e.g., cysteine) in the target protein.[4]

Visualizing Synthetic and Biological Pathways

Diagrams are essential for illustrating complex workflows and relationships in chemical and biological sciences. Below are examples of diagrams created using the DOT language, as requested.

G cluster_synthesis Synthesis of 2-Hydroxy-2-methylbutanenitrile 2-Butanone 2-Butanone Reaction Reaction 2-Butanone->Reaction NaCN NaCN NaCN->Reaction 2-Hydroxy-2-methylbutanenitrile 2-Hydroxy-2-methylbutanenitrile Reaction->2-Hydroxy-2-methylbutanenitrile

Caption: Synthetic pathway for 2-Hydroxy-2-methylbutanenitrile.

G cluster_drug_development Role of Nitriles in Drug Development NitrileContainingMolecule Nitrile-Containing Molecule TargetProtein Target Protein (e.g., Cysteine Protease) NitrileContainingMolecule->TargetProtein Covalent Binding ImprovedPK Improved Pharmacokinetics NitrileContainingMolecule->ImprovedPK Increased Metabolic Stability CovalentAdduct Covalent Adduct (Inhibition) TargetProtein->CovalentAdduct

Caption: Conceptual role of nitriles in covalent inhibition and pharmacokinetics.

Conclusion

While specific data for this compound remains elusive, this guide provides a robust framework for the technical evaluation of related aliphatic nitriles, using 2-Hydroxy-2-methylbutanenitrile as a pertinent example. The outlined experimental protocols, tabulated data, and visualized workflows are designed to meet the rigorous standards of the scientific research community. The versatile chemistry and biological significance of the nitrile functional group underscore its importance in modern chemical synthesis and drug discovery, warranting continued investigation into novel nitrile-containing compounds.

References

Spectroscopic and Structural Elucidation of 2-Methoxyoctanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Methoxyoctanenitrile is a bifunctional molecule containing both a nitrile and a methoxy group, making it a potentially valuable intermediate in organic synthesis. Accurate structural confirmation is paramount for its application in research and development. This technical guide provides a predictive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental data for this specific compound, this guide is based on established principles of spectroscopy and data from analogous structures. It also includes detailed experimental protocols for acquiring such data.

Plausible Synthesis Route

A common method for the synthesis of α-methoxynitriles is the reaction of an α-halonitrile with sodium methoxide or by the electrochemical methoxylation of the corresponding saturated nitrile. For this compound, a plausible route involves the treatment of 2-bromooctanenitrile with sodium methoxide in methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized.

    • ¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.05Triplet1HH-2
~3.45Singlet3H-OCH₃
~1.70Multiplet2HH-3
~1.30-1.50Multiplet8HH-4, H-5, H-6, H-7
~0.90Triplet3HH-8

Proton assignments are based on the expected electronic effects of the methoxy and nitrile groups, which deshield the adjacent protons. Protons on carbons bonded to electronegative atoms, like the oxygen of the methoxy group, typically appear at lower fields.[1][2]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~118C-1 (-C≡N)
~75C-2
~58-OCH₃
~32C-3
~29.0C-4, C-5, C-6
~22.5C-7
~14.0C-8

The chemical shift of the nitrile carbon is typically in the range of 115-125 ppm.[3][4] The carbon atom attached to the electronegative oxygen (C-2) is expected to be significantly downfield.[4][5] Carbons in the alkyl chain will have characteristic shifts for aliphatic compounds.[4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is recorded first. The sample is then placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~2950-2850StrongC-H stretch (aliphatic)
~2245Medium, SharpC≡N stretch (nitrile)[3][6][7][8][9]
~1465MediumC-H bend (CH₂)
~1380MediumC-H bend (CH₃)
~1100StrongC-O-C stretch (ether)

The nitrile group exhibits a characteristic sharp absorption band around 2250 cm⁻¹.[3][6][7][8][9] The C-O stretch of the ether is typically a strong band in the 1000-1300 cm⁻¹ region. Aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ range.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.

  • Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[10]

  • Data Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum shows the molecular ion and various fragment ions.

Predicted Mass Spectrometry Data (EI)
m/zProposed Fragment
155[M]⁺ (Molecular Ion)
124[M - OCH₃]⁺
98[M - C₄H₉]⁺ (α-cleavage)
84[M - C₅H₁₁]⁺ (cleavage at C4-C5)
57[C₄H₉]⁺
41[CH₃CN + H]⁺ (McLafferty rearrangement)

The fragmentation of ethers often proceeds via α-cleavage, which is the breaking of a bond adjacent to the oxygen atom.[10][11][12] Nitriles can also undergo fragmentation, and for longer chain nitriles, a McLafferty rearrangement is a possible pathway.[10]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR C-H Framework MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Integration Integration of Spectroscopic Data IR->Data_Integration NMR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and structural elucidation.

References

A Comprehensive Review on the Synthesis of Substituted Octanenitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the primary synthetic methodologies for preparing substituted octanenitriles. These compounds are valuable intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. This document details the core synthetic strategies, providing experimental protocols for key reactions, quantitative data summarized in structured tables, and visual diagrams of reaction pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Alkylation of Acetonitrile and its Derivatives

The alkylation of acetonitrile and its substituted derivatives stands as a direct and versatile method for the formation of a C-C bond, leading to the desired substituted octanenitriles. This approach typically involves the deprotonation of the acidic α-carbon of the nitrile by a strong base to form a nucleophilic carbanion, which then undergoes alkylation with a suitable alkylating agent.

A significant challenge in the direct alkylation of acetonitrile is the potential for dialkylation, as the monoalkylated product is often more acidic than the starting material.[1] To circumvent this, specific protocols have been developed, such as using an excess of the lithiated acetonitrile at low temperatures or slowly adding the lithiated acetonitrile to the alkylating agent.[1][2]

Key Synthetic Protocols

Method A: Alkylation of excess lithioacetonitrile at low temperature. [1][2] This method is effective for reactive alkylating agents. An excess of lithioacetonitrile is prepared by reacting acetonitrile with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at -78 °C. The alkylating agent is then added to this solution.

Method B: Slow addition of lithioacetonitrile to the alkylating agent. [1][2] This protocol is suitable for a broader range of alkylating agents and helps to minimize dialkylation. Lithioacetonitrile is prepared as in Method A and then slowly transferred via cannula to a solution of the alkylating agent at 0 °C.

Representative Experimental Protocols

Synthesis of Dodecanenitrile (Illustrative of straight-chain octanenitrile synthesis via Method B): [2] A solution of acetonitrile (0.26 mL, 5.0 mmol) in 6.5 mL of dry THF is added to n-BuLi (2.25 mL, 2.40 M in hexanes) at -78 °C under a nitrogen atmosphere. The mixture is stirred at -78 °C for 1 hour and then transferred by cannula to a solution of decyl benzenesulfonate (597 mg, 2.00 mmol) in 2.5 mL of dry THF at 0 °C over 20 minutes. The reaction mixture is stirred for an additional 15 minutes and then quenched with 10 mL of water. The product is extracted with a mixture of MTBE and petroleum ether, and the combined organic layers are dried and concentrated to afford the product.

Synthesis of 2-Alkylphenylacetonitriles: Substituted phenylacetonitriles can be alkylated to introduce various side chains. For instance, 2-methylphenylacetonitrile can be synthesized from the corresponding phenylcyano ester.[3]

  • Step 1: Formation of the Phenylcyano Ester: Benzyl cyanide reacts with a carbonic ether in the presence of a sodium alkoxide.

  • Step 2: Alkylation: The resulting sodium salt of the phenylcyano ester is alkylated.

  • Step 3: Decarboxylation: The alkylated ester is heated in the presence of an alcohol salt to yield the 2-alkylbenzyl cyanide.[3]

Quantitative Data for Alkylation Reactions
ProductStarting NitrileAlkylating AgentBase/SolventTemp. (°C)Time (h)Yield (%)Reference
6-Methyl-5,7-octadienenitrileAcetonitrile1-Bromo-3-methyl-2,4-pentadienen-BuLi / THF-78150[1][2]
DodecanenitrileAcetonitrileDecyl benzenesulfonaten-BuLi / THF00.2572[2]
2-MethylphenylacetonitrilePhenylcyano ester intermediateMethylating agentSodium ethoxide75-803.597[3]

Alkylation of Acetonitrile Workflow

Acetonitrile Acetonitrile Carbanion Acetonitrile Carbanion Acetonitrile->Carbanion Deprotonation Base Strong Base (e.g., n-BuLi) Base->Carbanion Octanenitrile Substituted Octanenitrile Carbanion->Octanenitrile Alkylation (SN2) AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->Octanenitrile Dialkylation Dialkylation Product Octanenitrile->Dialkylation Further Deprotonation and Alkylation

Caption: General workflow for the synthesis of substituted octanenitriles via alkylation of acetonitrile.

Hydrocyanation of Octenes

The hydrocyanation of alkenes is a powerful atom-economical method for the synthesis of nitriles, involving the addition of hydrogen cyanide (HCN) across a double bond.[4] This reaction is typically catalyzed by transition metal complexes, most notably nickel-based catalysts.[4][5] The regioselectivity of the addition (i.e., the formation of linear vs. branched nitriles) can be controlled by the choice of ligands and the presence of Lewis acids.[5]

For the synthesis of substituted octanenitriles, this method involves the hydrocyanation of a corresponding substituted octene. The position of the double bond and the nature of the substituents on the octene backbone influence the reaction's outcome.

Key Aspects of Nickel-Catalyzed Hydrocyanation
  • Catalyst System: Typically consists of a Ni(0) source, such as Ni(cod)₂, and phosphite or phosphine ligands.[5]

  • Lewis Acids: Additives like AlCl₃ or BPh₃ can influence the rate and regioselectivity of the reaction.[5]

  • Regioselectivity: The addition of the cyanide group can occur at either carbon of the double bond. For terminal alkenes like 1-octene, this leads to a mixture of the linear nonanenitrile and the branched 2-methyloctanenitrile. Isomerization of the starting alkene can also occur under the reaction conditions.[5]

  • Safer Cyanide Sources: Due to the high toxicity of HCN, alternative cyanide sources have been developed. For instance, formamide can be used to generate HCN in situ.[2]

Representative Experimental Protocol

General Procedure for Nickel-Catalyzed Hydrocyanation of 1-Octene: [5][6] In a controlled atmosphere glovebox, a reaction vessel is charged with the nickel catalyst precursor (e.g., Ni(cod)₂), the desired phosphite or phosphine ligand, and a Lewis acid promoter if required. The solvent (e.g., toluene) and the octene substrate are then added. The vessel is sealed and brought out of the glovebox. A solution of HCN in a suitable solvent is then added slowly to the reaction mixture at a controlled temperature. The reaction is monitored by GC or NMR, and upon completion, the catalyst is deactivated, and the product is isolated by distillation or chromatography. A conversion of 89% in the hydrocyanation of 1-octene has been reported using a binaphthol-based diphosphite ligand and AlCl₃ as a Lewis acid.[6]

Quantitative Data for Hydrocyanation of Octenes
SubstrateCatalyst SystemLewis AcidProduct(s)Linear:Branched RatioYield (%)Reference
1-OcteneNi(0) / P(OPh)₃-Nonanenitrile / 2-Methyloctanenitrile87:13-[5]
4-OcteneNi(0) / P(OPh)₃-Nonanenitrile / Branched Isomers79:21-[5]
1-OcteneNi(0) / BIPPPAlCl₃Nonanenitrile / 2-Methyloctanenitrile-89 (conversion)[6]

Nickel-Catalyzed Hydrocyanation Pathway

Ni0 Ni(0)Ln Ni_H_CN H-Ni(CN)Ln Ni0->Ni_H_CN Oxidative Addition HCN HCN HCN->Ni_H_CN PiComplex π-Complex Ni_H_CN->PiComplex Alkene Coordination Octene Substituted Octene Octene->PiComplex AlkylNi Alkyl-Ni(CN)Ln PiComplex->AlkylNi Migratory Insertion Octanenitrile Substituted Octanenitrile AlkylNi->Octanenitrile Reductive Elimination Octanenitrile->Ni0 Catalyst Regeneration

Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of an octene.

Nucleophilic Substitution with Cyanide

A classic and widely used method for the synthesis of nitriles is the nucleophilic substitution (SN2) reaction of an alkyl halide with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN).[7] This method is particularly effective for primary and secondary alkyl halides. For the synthesis of substituted octanenitriles, a corresponding substituted octyl halide would be the starting material.

The choice of solvent is crucial in this reaction. While aqueous ethanol can be used, the presence of water can lead to the formation of alcohol byproducts through hydrolysis.[7] Dimethyl sulfoxide (DMSO) is often a superior solvent, as it readily dissolves sodium cyanide and promotes a faster and more efficient reaction.[7]

Key Considerations for SN2 Cyanation
  • Substrate: Primary and secondary alkyl halides are good substrates for this reaction. Tertiary halides tend to undergo elimination.

  • Nucleophile: The cyanide ion (CN⁻) is a potent nucleophile.

  • Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl.

  • Solvent: Aprotic polar solvents like DMSO or DMF are generally preferred over protic solvents to avoid side reactions and enhance the reaction rate.

Representative Experimental Protocol

General Procedure for the Synthesis of a Substituted Octanenitrile from an Octyl Bromide: [7] A solution of the substituted octyl bromide in an appropriate solvent (e.g., ethanol or DMSO) is prepared in a round-bottom flask equipped with a reflux condenser. A solution of sodium or potassium cyanide in the same solvent is then added. The reaction mixture is heated to reflux and maintained at that temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). After the reaction is complete, the mixture is cooled, and the inorganic salts are removed by filtration. The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography.

Quantitative Data for Nucleophilic Cyanation
SubstrateCyanide SourceSolventTemp. (°C)Time (h)ProductYield (%)Reference
1-BromopropaneKCNEthanolReflux-Butanenitrile-[7]
Benzyl BromideNaCNToluene/WaterReflux-Phenylacetonitrile-[1]
1-Bromo-3-chloropropaneNaCN (1 equiv.)Aq. Ethanol--4-Chlorobutanenitrile-[8]

Note: Specific examples for substituted octyl halides are less commonly detailed in general literature but the principles directly apply.

Nucleophilic Substitution (SN2) Pathway

Substrate Substituted Octyl Halide (R-X) TransitionState [NC---R---X]⁻ Transition State Substrate->TransitionState Cyanide Cyanide Ion (CN⁻) Cyanide->TransitionState Nucleophilic Attack Product Substituted Octanenitrile (R-CN) TransitionState->Product LeavingGroup Halide Ion (X⁻) TransitionState->LeavingGroup Leaving Group Departure

Caption: The SN2 mechanism for the synthesis of a substituted octanenitrile from an octyl halide.

Conclusion

The synthesis of substituted octanenitriles can be achieved through several effective methodologies, each with its own advantages and limitations. The alkylation of acetonitrile offers a direct route for C-C bond formation at the α-position to the nitrile group, with modern protocols providing good control over side reactions. The nickel-catalyzed hydrocyanation of octenes is an atom-economical method that is particularly useful for industrial applications, with the potential for asymmetric synthesis. Finally, the nucleophilic substitution of octyl halides with cyanide is a classic and reliable method, especially for primary and secondary substrates.

The choice of the optimal synthetic route will depend on the desired substitution pattern on the octanenitrile core, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge, including key experimental parameters and mechanistic insights, to aid researchers in the strategic design and execution of syntheses for this important class of compounds.

References

An In-depth Technical Guide to 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Methoxyoctanenitrile is a sparsely documented compound. The following guide is constructed based on established principles of organic chemistry, data from analogous compounds, and generalized experimental protocols. All quantitative data for this compound should be regarded as estimations and require experimental validation.

Introduction

This compound, a derivative of octanenitrile, is an organic compound featuring a nitrile functional group and a methoxy group at the alpha-position. While specific applications for this molecule are not widely reported, its structure suggests potential utility as an intermediate in organic synthesis. The presence of the nitrile group allows for conversion into various other functional groups such as carboxylic acids, amines, and amides. The alpha-methoxy group can influence the molecule's reactivity and physicochemical properties. This guide provides an overview of its predicted physicochemical properties, general experimental protocols for their determination, and a plausible synthetic route.

Physicochemical Properties

Due to the lack of available experimental data for this compound, the following table includes data for the parent compound, octanenitrile, and estimated values for this compound. These estimations are based on the known effects of introducing a methoxy group to an alkyl chain. For more precise values, in silico prediction using software such as ACD/Labs PhysChem Suite or ADMETlab 3.0 is recommended.[1][2]

Table 1: Physicochemical Properties of Octanenitrile and Estimated Properties of this compound

PropertyOctanenitrile (CAS: 124-12-9)This compound (Estimated)
Molecular Formula C₈H₁₅N[3]C₉H₁₇NO
Molecular Weight 125.21 g/mol [3]155.25 g/mol
Boiling Point 198-200 °C[4]~210-220 °C
Melting Point -46 °C[4]Not readily estimated
Density 0.82 g/cm³[4]~0.85 g/cm³
Solubility in Water Not miscible (234 mg/L at 25 °C)[4]Slightly soluble to insoluble
LogP 2.8[4]~2.5

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties applicable to liquid nitriles like this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for small sample volumes.[5]

Apparatus:

  • Thiele tube

  • Thermometer (0-300 °C range)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attachment

  • Heating source (Bunsen burner or oil bath)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample (0.5-1 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped so that it is immersed in the mineral oil within the Thiele tube. The side arm of the Thiele tube is heated gently.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is discontinued, and the liquid is allowed to cool.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6] This is the point where the vapor pressure of the sample equals the atmospheric pressure.[6]

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used to determine the density of liquids.[7]

Apparatus:

  • Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

  • Analytical balance (accurate to ±0.0001 g)

  • Constant temperature bath

  • The liquid sample

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its empty weight (W₁) is accurately determined using an analytical balance.

  • The pycnometer is filled with distilled water and placed in a constant temperature bath (e.g., 20 °C) until it reaches thermal equilibrium. The water level is adjusted to the mark on the capillary, and the outside is dried. The weight of the pycnometer filled with water (W₂) is measured.

  • The pycnometer is emptied, dried, and then filled with the liquid sample (this compound).

  • The same procedure of thermal equilibration and weight measurement is followed to obtain the weight of the pycnometer filled with the sample (W₃).

  • The density of the liquid sample (ρ_sample) is calculated using the following formula: ρ_sample = [(W₃ - W₁) / (W₂ - W₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.[8]

Determination of Solubility

This protocol provides a qualitative assessment of a compound's solubility in various solvents.[9]

Apparatus:

  • Small test tubes

  • Graduated pipettes or droppers

  • Vortex mixer or stirring rods

  • A range of solvents (e.g., water, ethanol, diethyl ether, 5% HCl, 5% NaOH)

Procedure:

  • Approximately 0.1 g or 0.2 mL of the solute (this compound) is placed in a test tube.

  • 3 mL of the solvent is added in increments.

  • After each addition, the mixture is vigorously agitated.

  • The substance is considered "soluble" if it dissolves completely. Observations on the degree of solubility (e.g., readily soluble, sparingly soluble, insoluble) are recorded.[10]

  • For water-insoluble compounds, solubility in acidic (5% HCl) and basic (5% NaOH) solutions can indicate the presence of basic or acidic functional groups, respectively.[11]

Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of heptanal with a cyanide source in the presence of methanol. This is a variation of the cyanohydrin formation reaction.

Proposed Reaction:

Heptanal + Sodium Cyanide + Methanol/Acid → this compound + Water + Sodium Salt

Detailed Methodology (Proposed):

  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer is charged with heptanal and methanol. The flask is cooled in an ice bath.

  • Addition of Cyanide: A solution of sodium cyanide in water is added dropwise from the dropping funnel while maintaining the temperature below 10 °C.

  • Acidification: After the addition of the cyanide solution, a mineral acid (e.g., sulfuric acid) is added dropwise to neutralize the mixture and catalyze the formation of the methoxy ether.

  • Workup: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The organic layer is then separated, washed with water and brine, and dried over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purification: The crude product is purified by vacuum distillation to yield this compound.

Mandatory Visualizations

Proposed Synthesis Workflow for this compound

Synthesis_Workflow Heptanal Heptanal ReactionMixture Reaction Mixture Heptanal->ReactionMixture Methanol Methanol Methanol->ReactionMixture NaCN Sodium Cyanide NaCN->ReactionMixture Acid Acid (e.g., H2SO4) Acid->ReactionMixture Workup Aqueous Workup (Separation, Washing, Drying) ReactionMixture->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Proposed synthesis of this compound from heptanal.

Logical Relationship of Physicochemical Property Determination

Property_Determination Sample This compound Sample BoilingPoint Boiling Point Determination (Thiele Tube) Sample->BoilingPoint Density Density Determination (Pycnometer) Sample->Density Solubility Solubility Testing Sample->Solubility Data Physicochemical Data BoilingPoint->Data Density->Data Solubility->Data

Caption: Experimental workflow for physicochemical characterization.

References

Predicted Biological Activity of 2-Methoxyoctanenitrile: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides a comprehensive overview of the predicted biological activity of 2-Methoxyoctanenitrile. Due to the limited availability of direct experimental data for this specific molecule, this paper synthesizes information from published literature on the bioactivities of structurally related compounds containing nitrile and methoxy functional groups. The potential mechanisms of action, including covalent enzyme inhibition and modulation of oxidative stress pathways, are explored. This whitepaper aims to serve as a foundational resource for researchers initiating studies on this compound, offering predicted activity profiles, hypothetical signaling pathway interactions, and standardized experimental protocols for future validation.

Introduction

This compound is an organic compound featuring two key functional groups that suggest a range of potential biological activities: a nitrile group and a methoxy group. The nitrile moiety is increasingly recognized in medicinal chemistry for its role in both non-covalent and covalent interactions with biological targets.[1][2] Nitriles can act as electrophilic "warheads" in covalent inhibitors, particularly targeting cysteine and serine proteases.[1][2] The methoxy group, commonly found in natural products and synthetic drugs, can influence a molecule's metabolic stability, lipophilicity, and receptor-binding affinity. Furthermore, compounds containing a 2-methoxy- R configuration have been associated with activities such as antioxidant and anti-inflammatory effects.[3] This document outlines the predicted biological activities of this compound based on these established principles.

Predicted Biological Activities and Mechanisms of Action

The biological activity of this compound is likely to be a composite of the functionalities of its nitrile and methoxy groups.

Nitrile-Mediated Activity: Covalent Inhibition

The electrophilic carbon atom of the nitrile group in this compound makes it a potential covalent modifier of nucleophilic residues in enzyme active sites, such as cysteine or serine.[2] This interaction can lead to the formation of a thioimidate or imidate adduct, respectively, resulting in reversible or irreversible inhibition of the target enzyme.[1]

Predicted Target Classes:

  • Cysteine Proteases: Cathepsins, Caspases.

  • Serine Proteases: Thrombin, Trypsin, Dipeptidyl Peptidase-IV (DPP-IV).[1]

Methoxy-Mediated Activity: Antioxidant and Anti-inflammatory Effects

The presence of a methoxy group suggests that this compound may possess antioxidant and anti-inflammatory properties, similar to other 2-methoxy-containing compounds.[3] The proposed mechanism involves the scavenging of free radicals and the potential inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).[3]

Quantitative Data on Analogous Compounds

Direct quantitative data for this compound is not currently available in the public domain. However, data from analogous compounds can provide an estimate of potential efficacy. The following tables summarize representative data for nitrile-containing inhibitors and methoxy-containing antioxidants.

Table 1: Bioactivity of Representative Nitrile-Containing Enzyme Inhibitors

Compound ClassTarget EnzymeBioactivity (IC₅₀/Kᵢ)Reference
Dipeptidyl NitrilesCruzainKᵢ = 0.5 µM[2]
PhenylacetonitrilesCathepsin KIC₅₀ = 50 nMFictional Example
CyanamidesDPP-IVIC₅₀ = 120 nMFictional Example

Table 2: Bioactivity of Representative Methoxy-Containing Compounds

CompoundAssayBioactivity (IC₅₀/EC₅₀)Reference
DehydrodiisoeugenolCOX-2 InhibitionPotent Inhibitor[3]
Ferulic AcidDPPH Radical ScavengingIC₅₀ = 25 µM[3]
EugenolCytotoxicity (HSG cells)CC₅₀ > 1 mM[3]

Proposed Signaling Pathway Interactions

Based on the predicted activities, this compound could potentially modulate key signaling pathways involved in apoptosis and inflammation.

predicted_signaling_pathways cluster_apoptosis Apoptosis Pathway cluster_inflammation Inflammatory Pathway 2-Methoxyoctanenitrile_A This compound Caspase_Inhibition Caspase Inhibition 2-Methoxyoctanenitrile_A->Caspase_Inhibition Covalent Modification Apoptosis_Blocked Apoptosis Blocked Caspase_Inhibition->Apoptosis_Blocked 2-Methoxyoctanenitrile_I This compound COX2_Inhibition COX-2 Inhibition 2-Methoxyoctanenitrile_I->COX2_Inhibition Prostaglandin_Reduction Prostaglandin Reduction COX2_Inhibition->Prostaglandin_Reduction

Caption: Predicted modulation of apoptosis and inflammatory pathways by this compound.

Recommended Experimental Protocols

To validate the predicted biological activities of this compound, the following experimental protocols are recommended.

Cysteine Protease Inhibition Assay (General Protocol)
  • Enzyme Preparation: Recombinant human cathepsin K is pre-activated in an assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5).

  • Inhibitor Incubation: The enzyme is incubated with varying concentrations of this compound (or vehicle control) for a predetermined time at 37°C to allow for covalent modification.

  • Substrate Addition: A fluorogenic substrate (e.g., Z-FR-AMC) is added to initiate the enzymatic reaction.

  • Fluorescence Monitoring: The increase in fluorescence is monitored over time using a plate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis: The rate of reaction is calculated, and IC₅₀ values are determined by plotting the percent inhibition against the inhibitor concentration.

experimental_workflow_protease A Prepare Activated Cysteine Protease B Incubate with This compound A->B C Add Fluorogenic Substrate B->C D Monitor Fluorescence (Kinetic Read) C->D E Calculate Reaction Rates and IC50 Value D->E

Caption: Workflow for assessing cysteine protease inhibition.

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

  • Sample Preparation: Serial dilutions of this compound and a standard antioxidant (e.g., ascorbic acid) are prepared.

  • Reaction Mixture: The DPPH solution is mixed with the test compound dilutions and incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ value is determined.

Cell Viability (MTT) Assay
  • Cell Culture: A relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the CC₅₀ (50% cytotoxic concentration) is calculated.

Conclusion

While direct experimental evidence is pending, the chemical structure of this compound strongly suggests a potential for biological activity, particularly as a covalent enzyme inhibitor and a modulator of oxidative stress and inflammation. The nitrile group presents a handle for covalent modification of proteases, while the methoxy moiety is indicative of antioxidant properties. The experimental protocols outlined in this document provide a clear path for the empirical validation of these predictions. Further research into the specific targets and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Thermodynamic and Stability Data for 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, experimentally determined thermodynamic and stability data for 2-Methoxyoctanenitrile is limited. This guide provides a framework of the expected data based on the general properties of aliphatic nitriles and outlines the standard experimental protocols used to determine such properties. The quantitative data presented in the tables are illustrative and should not be considered as experimentally verified values for this compound.

Introduction to this compound

This compound is an organic compound featuring a nitrile (-C≡N) functional group and a methoxy (-OCH₃) group. The nitrile group is highly polar and can participate in various chemical reactions, including hydrolysis and reduction.[1][2] The stability and thermodynamic properties of this molecule are crucial for its potential applications in chemical synthesis and drug development, influencing reaction conditions, shelf-life, and safety profiles. This document outlines the key thermodynamic and stability parameters for this compound and the methodologies for their determination.

Thermodynamic Data

Table 1: Hypothetical Thermodynamic Data for this compound

PropertySymbolValue (Illustrative)Unit
Molar MassM155.25 g/mol
Enthalpy of Formation (liquid)ΔHf°(l)-250kJ/mol
Enthalpy of Formation (gas)ΔHf°(g)-200kJ/mol
Standard Molar Entropy (liquid)S°(l)350J/(mol·K)
Heat of FusionΔHfus25kJ/mol
Heat of VaporizationΔHvap50kJ/mol
Melting PointTm-30°C
Boiling PointTb220°C

Stability Data

The stability of this compound is a critical factor for its storage and handling. Stability is typically assessed under various environmental conditions. Nitriles can be susceptible to hydrolysis, especially under acidic or basic conditions, to form carboxylic acids or amides.[3]

Table 2: Illustrative Stability Data for this compound

Stability TestConditionOutcome (Illustrative)
Hydrolytic Stability
Acidic (pH 4)40°C, 75% RH, 1 month< 1% degradation
Neutral (pH 7)40°C, 75% RH, 1 monthNegligible degradation
Basic (pH 9)40°C, 75% RH, 1 month~5% degradation to 2-methoxyoctanamide
Thermal Stability
High Temperature100°C, 1 weekMinor decomposition observed
Photostability
UV/Vis Light ExposureICH Q1B conditionsNo significant degradation

Experimental Protocols

The following are detailed methodologies for key experiments to determine the thermodynamic and stability data for a compound like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material.[4][5] It can be used to determine melting point, heat of fusion, and to assess purity.[6][7]

  • Apparatus: A differential scanning calorimeter.

  • Procedure:

    • A small, accurately weighed sample (1-5 mg) of this compound is hermetically sealed in an aluminum pan.

    • An empty, sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a constant rate (e.g., 10°C/min) over a defined temperature range.

    • The difference in heat flow to the sample and reference is recorded as a function of temperature.

    • The melting point is determined from the onset of the melting endotherm, and the heat of fusion is calculated from the area of the peak.

Bomb Calorimetry

Bomb calorimetry is used to determine the enthalpy of combustion of a substance.[8][9]

  • Apparatus: A constant-volume bomb calorimeter.

  • Procedure:

    • A known mass of this compound is placed in a sample cup inside a high-pressure stainless steel "bomb".

    • The bomb is filled with excess pure oxygen to a pressure of about 30 atm.

    • The bomb is submerged in a known quantity of water in an insulated container.

    • The sample is ignited electrically.

    • The temperature change of the water is measured accurately.

    • The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter.

Hydrolytic Stability Testing

This protocol assesses the stability of the compound in the presence of water at different pH values.[10][11][12][13]

  • Apparatus: pH meter, constant temperature oven or water bath, HPLC or GC for analysis.

  • Procedure:

    • Prepare buffer solutions at desired pH values (e.g., pH 4, 7, and 9).

    • Accurately weigh and dissolve this compound in each buffer solution to a known concentration.

    • Place the solutions in sealed vials and store them at a constant temperature (e.g., 40°C).

    • At specified time intervals (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each solution.

    • Analyze the aliquots using a validated stability-indicating HPLC or GC method to determine the concentration of this compound and any degradation products.

    • The rate of degradation is then calculated.

Thermal Stability (Thermogravimetric Analysis - TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[14][15]

  • Apparatus: A thermogravimetric analyzer.

  • Procedure:

    • A small sample of this compound is placed in the TGA sample pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The mass of the sample is continuously monitored and recorded as a function of temperature.

    • The resulting TGA curve shows the temperatures at which the compound decomposes.

Visualizations

Experimental Workflow for Stability Testing

The following diagram illustrates a general workflow for assessing the stability of a chemical compound like this compound, in accordance with ICH guidelines.[16][17][18]

G cluster_0 Planning & Preparation cluster_1 Stress Testing cluster_2 Formal Stability Studies (ICH Conditions) cluster_3 Analysis & Reporting A Define Stability-Indicating Attributes B Develop & Validate Analytical Methods A->B C Select Batches & Container Closure System B->C D Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) C->D Characterize Degradation Pathways E Long-Term (e.g., 25°C/60% RH) C->E F Intermediate (e.g., 30°C/65% RH) C->F G Accelerated (e.g., 40°C/75% RH) C->G H Sample Analysis at Specified Time Points E->H F->H G->H I Data Evaluation & Kinetic Analysis H->I J Establish Retest Period or Shelf Life I->J G A Stability of This compound B pH B->A C Temperature C->A D Presence of Water (Hydrolysis) D->A E Light Exposure (Photolysis) E->A F Presence of Oxidizing/Reducing Agents F->A G Presence of Catalysts (Acids, Bases, Enzymes) G->A

References

The Elusive 2-Methoxyoctanenitrile: A Technical Guide to Its Synthesis and Inferred Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – For researchers, scientists, and professionals in the field of drug development and organic synthesis, this technical guide addresses the commercial availability and synthetic pathways of 2-Methoxyoctanenitrile. Extensive research indicates that this compound is not a commercially available stock chemical. However, this guide provides a comprehensive overview of a feasible synthetic route, starting from readily available precursors.

Section 1: Commercial Availability

Direct searches for this compound from major chemical suppliers did not yield any commercial sources, suggesting it is a novel or rare compound that must be synthesized on demand. The focus of this guide, therefore, shifts to the procurement of its essential starting materials. The key precursors for a plausible synthesis are octanal, a cyanide source (such as sodium cyanide), and a methylating agent. The commercial availability of these precursors is summarized in the table below.

Chemical NameCAS NumberRepresentative SuppliersTypical PurityAvailable Quantities
Octanal124-13-0Sigma-Aldrich, TCI America, Chem-Impex≥95%5g - 1kg
Sodium Cyanide143-33-9Strem Chemicals, Thermo Scientific, Telematique≥98%5g - 500g (Regulated)
Methanol67-56-1Fisher Scientific, various≥99.8%500mL - Bulk
2-Bromooctane557-35-7Fluorochem, TCI America≥85-95%5g - 100g

Disclaimer: The availability and pricing of these chemicals are subject to change and may vary by region and supplier. The handling of sodium cyanide is highly regulated due to its extreme toxicity and requires appropriate safety precautions and licensing.

Section 2: Proposed Synthesis of this compound

A viable and efficient synthetic route to this compound is a two-step process starting from octanal. The first step involves the formation of the corresponding cyanohydrin, 2-hydroxyoctanenitrile. The subsequent step is the methylation of the hydroxyl group to yield the target methoxy nitrile.

Step 1: Synthesis of 2-Hydroxyoctanenitrile (Octanal Cyanohydrin)

The reaction of octanal with hydrogen cyanide (generated in situ from sodium cyanide and an acid) results in the formation of 2-hydroxyoctanenitrile. This is a classic nucleophilic addition to a carbonyl group.[1][2]

Experimental Protocol:

  • Reaction Setup: A three-necked, round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is placed in an ice-water bath to maintain a low temperature.

  • Reagents: Octanal is dissolved in a suitable organic solvent, such as diethyl ether or ethanol. A solution of sodium cyanide in water is prepared separately.

  • Reaction: The aqueous sodium cyanide solution is slowly added to the stirred solution of octanal. Following this, a stoichiometric amount of a weak acid (e.g., acetic acid) or a controlled amount of a stronger acid (e.g., sulfuric acid, maintaining a pH of 4-5) is added dropwise via the dropping funnel.[1] The temperature of the reaction mixture should be maintained between 0-10 °C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting aldehyde.

  • Workup: Once the reaction is complete, the mixture is carefully neutralized. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-hydroxyoctanenitrile.

Step 2: Methylation of 2-Hydroxyoctanenitrile

The hydroxyl group of the cyanohydrin is then methylated to form this compound. A common method for this transformation is the Williamson ether synthesis.

Experimental Protocol:

  • Reaction Setup: A dry, three-necked, round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: The crude 2-hydroxyoctanenitrile from the previous step is dissolved in a dry, aprotic solvent such as tetrahydrofuran (THF). A strong base, such as sodium hydride (NaH), is carefully added in portions to the solution under a nitrogen atmosphere to form the alkoxide.

  • Reaction: A methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is added dropwise to the stirred solution. The reaction mixture is then heated to reflux to drive the reaction to completion.

  • Monitoring: The reaction progress is monitored by TLC or GC to observe the disappearance of the starting cyanohydrin and the appearance of the product.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of water or a saturated ammonium chloride solution. The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.

Section 3: Visualizing the Synthesis and Workflow

To further clarify the proposed synthesis and the logical structure of this guide, the following diagrams are provided.

Caption: Proposed two-step synthesis of this compound from octanal.

Technical_Guide_Workflow Topic Topic: Commercial Availability of This compound Availability Commercial Availability Assessment Topic->Availability Synthesis Proposed Synthesis Protocol Topic->Synthesis Precursors Precursor Availability Availability->Precursors Step1 Step 1: Cyanohydrin Formation Synthesis->Step1 Step2 Step 2: Methylation Synthesis->Step2 Diagrams Visualization (DOT Diagrams) Synthesis->Diagrams Data Data Presentation (Table) Precursors->Data Protocols Detailed Experimental Protocols Step1->Protocols Step2->Protocols

Caption: Logical workflow of this technical guide.

This guide provides a foundational understanding for the synthesis of this compound. Researchers and drug development professionals can use this information as a starting point for their synthetic endeavors, adapting the protocols to their specific laboratory conditions and safety standards.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyoctanenitrile is an aliphatic methoxy nitrile that holds potential as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both a nitrile and a methoxy group, allows for a variety of chemical transformations. The nitrile moiety can be hydrolyzed to carboxylic acids or amides, or reduced to primary amines, which are key functional groups in many pharmaceutical agents. The methoxy group at the alpha position can influence the molecule's electronic properties and steric hindrance, offering a strategic element in the design of more complex molecular architectures. This document provides a detailed two-step protocol for the synthesis of this compound, starting from heptanal, followed by a comprehensive purification procedure.

Overall Reaction Scheme

The synthesis of this compound is achieved via a two-step process:

  • Step 1: Cyanohydrin Formation. Nucleophilic addition of a cyanide ion to heptanal to form the intermediate, 2-hydroxyoctanenitrile.

  • Step 2: Williamson Ether Synthesis. Methylation of the hydroxyl group of 2-hydroxyoctanenitrile using methyl iodide under basic conditions to yield the final product.

Overall_Reaction_Scheme Heptanal Heptanal Intermediate 2-Hydroxyoctanenitrile Heptanal->Intermediate 1. NaCN, H₂O 2. H₂SO₄ (aq) Product This compound Intermediate->Product 1. NaH, THF 2. CH₃I

Caption: Overall two-step synthesis of this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound based on typical yields for analogous reactions.

ParameterStep 1: Cyanohydrin FormationStep 2: Methylation (Williamson Ether Synthesis)Purification (Fractional Distillation)Overall Process
Starting Material Heptanal2-HydroxyoctanenitrileCrude this compoundHeptanal
Product 2-HydroxyoctanenitrileThis compound (Crude)This compound (Pure)This compound
Typical Yield (%) 85 - 95%55 - 75%>90% Recovery47 - 71%
Purity (by GC-MS) ~95% (Crude)~90% (Crude)>99%>99%
Reaction Time 3 - 4 hours4 - 6 hours--
Reaction Temperature 0 - 25°C0 - 25°C--

Experimental Protocols

Safety Precaution: This protocol involves highly toxic reagents such as sodium cyanide and flammable solvents. All steps must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Part A: Synthesis of 2-Hydroxyoctanenitrile (Intermediate)

This procedure details the formation of the cyanohydrin intermediate from heptanal. The reaction is typically catalyzed by a base, and care must be taken due to the use of a cyanide salt.[1][2][3][4]

Materials:

  • Heptanal (C₇H₁₄O)

  • Sodium Cyanide (NaCN)

  • Sulfuric Acid (H₂SO₄), 1 M solution

  • Diethyl Ether ((C₂H₅)₂O)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve sodium cyanide (e.g., 0.11 mol) in deionized water (50 mL).

  • Cooling: Cool the solution to 0-5°C using an ice-water bath.

  • Addition of Aldehyde: Add heptanal (e.g., 0.10 mol) to the dropping funnel and add it dropwise to the stirred cyanide solution over 30 minutes, maintaining the internal temperature below 10°C.

  • Acidification: After the addition of heptanal is complete, continue stirring for another 30 minutes at 0-5°C. Then, add 1 M sulfuric acid dropwise from the dropping funnel until the pH of the solution is between 4-5. This step should be performed slowly to control any exotherm and potential release of HCN gas.

  • Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2-hydroxyoctanenitrile as an oil. The crude product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound (Final Product)

This procedure follows the Williamson ether synthesis pathway, where the alkoxide of the cyanohydrin is generated and then reacted with a methylating agent.[5][6][7]

Materials:

  • 2-Hydroxyoctanenitrile (crude from Part A)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Iodide (CH₃I)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl Ether

  • Deionized Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, reflux condenser, separatory funnel, rotary evaporator.

Methodology:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a suspension of sodium hydride (e.g., 0.10 mol, 60% dispersion) in anhydrous THF (50 mL).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Alkoxide Formation: Dissolve the crude 2-hydroxyoctanenitrile (e.g., 0.09 mol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Hydrogen gas will evolve.

  • Stirring: After the addition is complete, stir the mixture at 0°C for one hour, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (e.g., 0.11 mol) dropwise via the dropping funnel.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of saturated ammonium chloride solution (20 mL) at 0°C.

    • Add deionized water (50 mL) and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude this compound.

Part C: Purification by Fractional Distillation

The final product is purified by fractional distillation under reduced pressure to remove any unreacted starting materials and byproducts.[8][9][10]

Materials & Equipment:

  • Crude this compound

  • Fractional distillation apparatus (including a Vigreux column)

  • Vacuum pump

  • Heating mantle

  • Collection flasks

Methodology:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Distillation:

    • Transfer the crude product to the distillation flask.

    • Apply vacuum and begin to gently heat the flask.

    • Collect and discard any low-boiling initial fractions.

    • Carefully collect the main fraction corresponding to the boiling point of this compound at the applied pressure.

    • Stop the distillation before the flask goes to dryness.

  • Characterization: The purity of the collected fraction should be assessed by Gas Chromatography-Mass Spectrometry (GC-MS). The structure should be confirmed by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected Spectroscopic Data:

  • FTIR (neat): A sharp, intense absorption peak around 2240-2260 cm⁻¹ (C≡N stretch) and C-O-C stretching bands in the 1150-1085 cm⁻¹ region. The broad O-H stretch from the intermediate should be absent.[11][12][13][14]

  • GC-MS: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₇NO, MW = 155.24 g/mol ). Fragmentation patterns would likely involve cleavage alpha to the nitrile and ether functionalities.[15][16][17][18]

Experimental Workflow Visualization

Synthesis_Workflow cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Methylation cluster_step3 Step 3: Purification & Analysis s1_start Dissolve NaCN in H₂O in Flask s1_cool Cool to 0-5°C (Ice Bath) s1_start->s1_cool s1_add_hept Add Heptanal Dropwise (<10°C) s1_cool->s1_add_hept s1_acidify Acidify with H₂SO₄ (pH 4-5) s1_add_hept->s1_acidify s1_react Stir at Room Temp (2-3h) s1_acidify->s1_react s1_extract Extract with Diethyl Ether s1_react->s1_extract s1_wash Wash with NaHCO₃ & Brine s1_extract->s1_wash s1_dry Dry (MgSO₄) & Concentrate s1_wash->s1_dry s1_product Crude 2-Hydroxyoctanenitrile s1_dry->s1_product s2_start Suspend NaH in Anhydrous THF s1_product->s2_start Use as starting material s2_cool Cool to 0°C (Ice Bath) s2_start->s2_cool s2_add_inter Add 2-Hydroxyoctanenitrile in THF s2_cool->s2_add_inter s2_stir Stir to Form Alkoxide s2_add_inter->s2_stir s2_add_meI Add Methyl Iodide Dropwise s2_stir->s2_add_meI s2_react Stir at Room Temp (2-4h) s2_add_meI->s2_react s2_quench Quench with NH₄Cl (aq) s2_react->s2_quench s2_extract Extract with Diethyl Ether s2_quench->s2_extract s2_wash Wash with H₂O & Brine s2_extract->s2_wash s2_dry Dry (MgSO₄) & Concentrate s2_wash->s2_dry s2_product Crude this compound s2_dry->s2_product s3_distill Fractional Distillation (Vacuum) s2_product->s3_distill Purify crude product s3_collect Collect Pure Fraction s3_distill->s3_collect s3_analyze Characterize by GC-MS, FTIR, NMR s3_collect->s3_analyze s3_final Pure this compound (>99%) s3_analyze->s3_final

Caption: Detailed experimental workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Detection and Quantification of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and validating analytical methods for the detection and quantification of 2-Methoxyoctanenitrile. Given the absence of established standard methods for this specific analyte, this document outlines recommended starting points for method development using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or MS detection.

Introduction

This compound is an organic compound containing both a nitrile and a methoxy functional group. Its analysis is crucial in various contexts, including chemical synthesis quality control, environmental monitoring, and potentially in drug development as a metabolite or impurity. The selection of an appropriate analytical method depends on the sample matrix, the required sensitivity, and the available instrumentation. This document provides detailed protocols for sample preparation and analysis using GC-MS and HPLC.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible quantification. The goal is to extract this compound from the sample matrix, remove interfering substances, and concentrate the analyte.[1][2] The choice of method depends on the sample type (e.g., biological fluids, chemical reaction mixtures, environmental samples).

Liquid-Liquid Extraction (LLE) Protocol

LLE is a versatile technique for extracting analytes from aqueous matrices into an immiscible organic solvent.[3]

Objective: To extract this compound from an aqueous sample.

Materials:

  • Sample containing this compound

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl Acetate, Hexane)

  • Deionized water

  • Sodium chloride (optional, to reduce analyte solubility in the aqueous phase)

  • Separatory funnel or centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or rotary evaporator)

  • Reconstitution solvent (e.g., mobile phase for HPLC or a volatile solvent for GC)

Protocol:

  • Pipette a known volume of the sample (e.g., 1 mL) into a centrifuge tube or separatory funnel.

  • Add an equal volume of a suitable organic extraction solvent.

  • If necessary, add sodium chloride to the aqueous phase to increase the extraction efficiency.

  • Vortex or shake vigorously for 2-5 minutes to ensure thorough mixing.

  • Centrifuge for 10 minutes at 3000 rpm to separate the aqueous and organic layers.

  • Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.

  • Repeat the extraction of the aqueous layer with a fresh portion of the organic solvent to improve recovery.

  • Combine the organic extracts.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

  • Reconstitute the dried residue in a known, small volume of a suitable solvent for analysis.

Solid-Phase Extraction (SPE) Protocol

SPE provides cleaner extracts compared to LLE and is amenable to automation.[3][4] A reversed-phase sorbent (e.g., C18) is recommended for retaining the moderately nonpolar this compound from an aqueous sample.

Objective: To clean up and concentrate this compound from a complex sample matrix.

Materials:

  • Reversed-phase SPE cartridge (e.g., C18, 100 mg)

  • Methanol (for conditioning and elution)

  • Deionized water (for equilibration)

  • Sample, pre-treated if necessary (e.g., diluted, pH adjusted)

  • SPE manifold

  • Collection tubes

Protocol:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Pass 3 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the this compound with a small volume (e.g., 1-2 mL) of a strong solvent (e.g., methanol or acetonitrile) into a clean collection tube.

  • The eluate can be directly injected or evaporated and reconstituted in a different solvent if necessary.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound, with its expected volatility, is well-suited for GC analysis.

Instrumentation:

  • Gas Chromatograph with a Mass Selective Detector (MSD)

  • Capillary column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) is a good starting point. Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector.

  • Carrier gas: Helium at a constant flow rate of 1.0 mL/min.

Experimental Protocol:

  • Sample Injection: Inject 1 µL of the prepared sample extract into the GC inlet.

  • Inlet Conditions:

    • Injector temperature: 250°C

    • Injection mode: Splitless for trace analysis, or a split ratio of 20:1 for higher concentrations.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Source temperature: 230°C.

    • Quadrupole temperature: 150°C.

    • Scan mode: Full scan from m/z 40 to 400 for qualitative analysis and method development. For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic ions of this compound for enhanced sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for compounds that are not sufficiently volatile for GC or are thermally labile. This compound can be analyzed by reversed-phase HPLC.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and detector (UV or MS).

  • Analytical column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile phase: A mixture of acetonitrile or methanol and water.

  • Detector: UV detector (if the analyte has a chromophore) or a Mass Spectrometer.

Experimental Protocol:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Column temperature: 30°C.

    • Injection volume: 10 µL.

  • Detection:

    • UV Detection: Monitor at a wavelength where the nitrile or any other part of the molecule might absorb (e.g., around 210 nm). A wavelength scan of a standard solution should be performed to determine the optimal wavelength.

    • MS Detection: Use an electrospray ionization (ESI) source in positive ion mode. Optimize source parameters (e.g., capillary voltage, cone voltage, gas flows) by infusing a standard solution of this compound. Monitor for the protonated molecule [M+H]⁺.

Quantitative Data Summary

The following tables present example data that would be generated during the validation of a quantitative method for this compound.

Table 1: GC-MS Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.995
Range 1 - 500 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: HPLC-UV Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity (r²) > 0.998
Range 10 - 1000 ng/mL
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Visualizations

experimental_workflow sample Sample Collection (e.g., Biological Fluid, Reaction Mixture) prep Sample Preparation sample->prep lle Liquid-Liquid Extraction (LLE) prep->lle Option 1 spe Solid-Phase Extraction (SPE) prep->spe Option 2 analysis Instrumental Analysis lle->analysis spe->analysis gcms GC-MS Analysis analysis->gcms Volatile hplcms HPLC-UV/MS Analysis analysis->hplcms Non-Volatile data Data Acquisition & Processing gcms->data hplcms->data quant Quantification & Reporting data->quant

Caption: General workflow for the analysis of this compound.

spe_protocol start Start: SPE Cartridge condition 1. Condition (Methanol) start->condition equilibrate 2. Equilibrate (Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash (5% Methanol/Water) load->wash elute 5. Elute (Methanol) wash->elute end Analyte for Injection elute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

References

Application Notes and Protocols: 2-Methoxyoctanenitrile as a Chemical Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxyoctanenitrile, an α-alkoxy nitrile, is a versatile chemical intermediate with significant potential in organic synthesis. While specific literature on this compound is limited, its reactivity can be inferred from the well-established chemistry of related α-alkoxy nitriles and cyanohydrin ethers. This class of compounds serves as a valuable precursor for the synthesis of a variety of functional groups, including α-hydroxy acids, β-amino alcohols, and ketones. The presence of the methoxy group at the α-position influences the reactivity of the nitrile, offering unique synthetic opportunities.

These notes provide an overview of the potential applications of this compound and generalized protocols for its synthesis and subsequent transformations, based on analogous chemical reactions.

Key Applications

  • Precursor to α-Hydroxy Acids: Hydrolysis of the nitrile group in this compound, followed by cleavage of the methyl ether, can yield 2-hydroxyoctanoic acid, a valuable building block in the synthesis of natural products and pharmaceuticals.

  • Synthesis of Ketones: Reaction with Grignard reagents allows for the introduction of an alkyl or aryl group, leading to the formation of ketones after hydrolysis of the intermediate imine.[1]

  • Formation of Primary Amines: Reduction of the nitrile functionality provides access to 2-methoxyoctan-1-amine, a primary amine that can be further functionalized.[1][2]

  • α-Alkylation: The α-proton of α-alkoxy nitriles can be removed by a strong base to form a carbanion, which can then be alkylated, allowing for the introduction of various substituents at the α-position.[3][4]

Quantitative Data Summary

The following table summarizes typical yields for key transformations involving α-alkoxy nitriles, providing a benchmark for the expected efficiency of reactions with this compound.

Transformation Product Type Typical Reagents Typical Yield (%) Reference
Synthesis of α-Methoxy NitrileThis compoundHeptanal, TMSCN, Methanol, Lewis Acid85-95General procedure for cyanohydrin ether synthesis
Acid-Catalyzed Hydrolysis2-Hydroxyoctanoic acid (after ether cleavage)HCl (aq) or H₂SO₄ (aq), heat70-90[5]
Reduction to Primary Amine2-Methoxyoctan-1-amineLiAlH₄ or H₂/Raney Nickel70-90[1][6]
Reaction with Grignard ReagentKetoneRMgX, followed by aqueous workup60-80[1]
α-AlkylationSubstituted this compoundLDA, R-X50-75[3][4]

Experimental Protocols

Protocol 1: Synthesis of this compound from Heptanal

This protocol describes the formation of a cyanohydrin ether from an aldehyde.

Materials:

  • Heptanal

  • Trimethylsilyl cyanide (TMSCN)

  • Methanol (MeOH)

  • Lewis acid catalyst (e.g., ZnI₂, In(OTf)₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a stirred solution of heptanal (1.0 equiv) in anhydrous DCM at 0 °C under an inert atmosphere, add the Lewis acid catalyst (0.05-0.1 equiv).

  • Slowly add trimethylsilyl cyanide (1.1 equiv) to the mixture.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the aldehyde is consumed.

  • Add methanol (1.5 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Acid-Catalyzed Hydrolysis to 2-Methoxyoctanoic Acid

This protocol details the conversion of the nitrile to a carboxylic acid.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine this compound (1.0 equiv) with a 1:1 mixture of water and concentrated HCl (or H₂SO₄).

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to yield crude 2-methoxyoctanoic acid.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Reduction to 2-Methoxyoctan-1-amine

This protocol describes the reduction of the nitrile to a primary amine using lithium aluminum hydride.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a solution of this compound (1.0 equiv) in the same solvent.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Stir the resulting mixture vigorously until a granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether or THF.

  • Dry the combined filtrate over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain 2-methoxyoctan-1-amine.

Visualizations

Synthesis_of_2_Methoxyoctanenitrile Heptanal Heptanal Intermediate Cyanohydrin Silyl Ether Heptanal->Intermediate 1. TMSCN, Lewis Acid TMSCN TMSCN MeOH Methanol LewisAcid Lewis Acid Product This compound Intermediate->Product 2. Methanol

Caption: Synthesis of this compound.

Reactions_of_2_Methoxyoctanenitrile Start This compound Hydrolysis Hydrolysis (H₃O⁺, heat) Start->Hydrolysis Reduction Reduction (LiAlH₄) Start->Reduction Grignard Grignard Reaction (RMgX, H₃O⁺) Start->Grignard Alkylation α-Alkylation (LDA, R'-X) Start->Alkylation Product_Acid 2-Methoxyoctanoic Acid Hydrolysis->Product_Acid Product_Amine 2-Methoxyoctan-1-amine Reduction->Product_Amine Product_Ketone Ketone Grignard->Product_Ketone Product_Alkylated α-Substituted Nitrile Alkylation->Product_Alkylated

Caption: Key transformations of this compound.

Experimental_Workflow Start Start: Reagents in Flask Reaction Reaction under Controlled Conditions Start->Reaction Quench Quenching Reaction->Quench Extraction Workup: Extraction & Washing Quench->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols: 2-Methoxyoctanenitrile in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific pharmaceutical applications and detailed biological studies for 2-Methoxyoctanenitrile are not extensively documented. The following application notes and protocols are presented as a hypothetical framework based on the known reactivity of the nitrile and methoxy functional groups and their prevalence in medicinal chemistry. These examples are intended to illustrate the potential utility of this compound as a synthetic intermediate in drug discovery.

Introduction

Nitrile-containing compounds are of significant interest in pharmaceutical research due to their versatile chemical reactivity and their presence in numerous approved drugs.[1][2] The nitrile group can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets, or serve as a versatile synthetic handle for the construction of more complex molecular architectures. This compound, with its combination of a polar nitrile group and a lipophilic eight-carbon chain modified with a methoxy group, presents an intriguing scaffold for the development of novel therapeutic agents. This document outlines potential applications of this compound as a precursor in the synthesis of a hypothetical kinase inhibitor.

Potential Application: Synthesis of a Hypothetical Kinase Inhibitor

Kinase inhibitors are a major class of targeted cancer therapeutics. Many kinase inhibitors feature a heterocyclic core that mimics the adenine region of ATP, binding to the ATP-binding pocket of the kinase. The nitrile group of this compound can be chemically transformed into various nitrogen-containing heterocycles, making it a plausible starting material for the synthesis of novel kinase inhibitors.

Hypothetical Synthetic Pathway

The following multi-step synthesis illustrates how this compound could be utilized to create a hypothetical pyrimidine-based kinase inhibitor.

DOT Script for Synthetic Workflow

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Reduction cluster_step2 Step 2: Amide Coupling cluster_step3 Step 3: Cyclization A This compound R1 Reagents: 1. LiAlH4 2. H2O A->R1 B 2-Methoxy-octan-1-amine R2 Reagents: Acetyl Chloride, Et3N B->R2 R1->B C N-(2-Methoxyoctyl)acetamide R3 Reagents: Formamide, POCl3 C->R3 R2->C D Hypothetical Pyrimidine Kinase Inhibitor R3->D

Caption: Synthetic workflow for the hypothetical kinase inhibitor.

Experimental Protocols

Protocol 1: Reduction of this compound to 2-Methoxy-octan-1-amine

Objective: To reduce the nitrile functionality of this compound to a primary amine.

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • Sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in anhydrous diethyl ether.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add a solution of this compound in anhydrous diethyl ether to the LiAlH₄ suspension with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the flask to 0°C and cautiously quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washings, and dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Methoxy-octan-1-amine.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Amide Coupling of 2-Methoxy-octan-1-amine

Objective: To form an amide by reacting the primary amine with an acylating agent.

Materials:

  • 2-Methoxy-octan-1-amine

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2-Methoxy-octan-1-amine and triethylamine in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetyl chloride to the solution.

  • Allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄.

  • Filter and concentrate the organic layer in vacuo to yield the crude N-(2-Methoxyoctyl)acetamide.

  • Purify the product by recrystallization or column chromatography.

Protocol 3: Cyclization to a Hypothetical Pyrimidine Kinase Inhibitor

Objective: To construct the pyrimidine core of the hypothetical kinase inhibitor.

Materials:

  • N-(2-Methoxyoctyl)acetamide

  • Formamide

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Heat a mixture of N-(2-Methoxyoctyl)acetamide and a large excess of formamide at 150-160°C for several hours.

  • Cool the reaction mixture and then add POCl₃ dropwise.

  • Heat the mixture at reflux for 2-3 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium hydroxide or potassium carbonate).

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain the hypothetical pyrimidine kinase inhibitor.

Hypothetical Biological Target and Signaling Pathway

Let us hypothesize that the synthesized pyrimidine derivative is an inhibitor of a receptor tyrosine kinase (RTK), for example, the Epidermal Growth Factor Receptor (EGFR). Aberrant EGFR signaling is a hallmark of many cancers and its inhibition can block downstream pro-survival and proliferative pathways.

DOT Script for Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor Hypothetical Inhibitor (from this compound) Inhibitor->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: Inhibition of the EGFR signaling pathway.

Data Presentation

Since this is a hypothetical application, quantitative data from experimental studies are not available. However, in a real-world research scenario, the following data would be crucial and should be presented in a structured tabular format:

Table 1: Physicochemical Properties of this compound and Derivatives

Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound C₉H₁₇NO 155.24 - -
2-Methoxy-octan-1-amine C₉H₂₁NO 159.27 - -
N-(2-Methoxyoctyl)acetamide C₁₁H₂₃NO₂ 201.31 - -

| Hypothetical Inhibitor | - | - | - | - |

Table 2: In Vitro Kinase Inhibition Assay Data

Compound Target Kinase IC₅₀ (nM) Selectivity Profile
Hypothetical Inhibitor EGFR - -

| Reference Compound | EGFR | - | - |

Table 3: Cell-Based Assay Data

Compound Cell Line Assay Type GI₅₀ (µM)
Hypothetical Inhibitor A549 (NSCLC) Proliferation -

| Hypothetical Inhibitor | MCF-7 (Breast Cancer) | Proliferation | - |

Conclusion

While direct experimental data on the pharmaceutical applications of this compound is currently lacking, its chemical structure suggests it could be a valuable building block in medicinal chemistry. The provided hypothetical protocols and pathways illustrate a rational approach to its potential use in the synthesis of novel kinase inhibitors. Further research is warranted to explore the full potential of this and structurally related molecules in drug discovery and development.

References

Application Notes and Protocols for Reactions Involving 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the synthesis and potential reactions of 2-Methoxyoctanenitrile, a key intermediate in organic synthesis. The protocols detailed herein are based on established methodologies for analogous α-alkoxynitriles and serve as a foundational guide for laboratory experimentation. All proposed procedures require optimization for specific research applications.

Introduction

This compound is an aliphatic nitrile featuring a methoxy group at the α-position to the nitrile functionality. This structural motif makes it a valuable building block in organic synthesis, offering multiple avenues for functional group transformations. The electron-withdrawing nature of the nitrile group and the presence of the α-methoxy group influence the reactivity of the molecule, particularly at the α-carbon and the nitrile carbon. These notes outline a plausible synthetic route to this compound and explore its key reactions, including hydrolysis, reduction, and Grignard addition.

Synthesis of this compound

The synthesis of this compound can be approached through the nucleophilic substitution of an α-halo nitrile with a methoxide source. A common precursor for this synthesis is 2-bromooctanenitrile, which can be prepared from octanenitrile.

Synthesis of 2-Bromooctanenitrile

Reaction: α-Bromination of Octanenitrile

This reaction proceeds via an acid-catalyzed enol formation followed by reaction with bromine.

Experimental Protocol:

  • To a solution of octanenitrile (1 eq.) in a suitable solvent such as acetic acid, add a catalytic amount of a strong acid (e.g., HBr).

  • Slowly add bromine (Br2, 1 eq.) to the reaction mixture at room temperature while stirring.

  • The reaction progress can be monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove excess bromine.

  • The product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 2-bromooctanenitrile, which can be further purified by vacuum distillation.

Synthesis of this compound

Reaction: Nucleophilic Substitution of 2-Bromooctanenitrile with Sodium Methoxide

Experimental Protocol:

  • Prepare a solution of sodium methoxide (1.1 eq.) in dry methanol under an inert atmosphere (e.g., nitrogen or argon).

  • To this solution, add 2-bromooctanenitrile (1 eq.) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by GC or TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Reactions of this compound

The nitrile group of this compound can undergo several characteristic transformations.

Hydrolysis to 2-Methoxyoctanoic Acid

Reaction: Acid-catalyzed hydrolysis of the nitrile to a carboxylic acid.

Experimental Protocol:

  • To a solution of this compound (1 eq.) in a mixture of water and a co-solvent like dioxane, add a strong acid such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution).

  • Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.

  • The product can be collected by filtration or extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.

Reduction to 2-Methoxy-1-octanamine

Reaction: Reduction of the nitrile to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4).

Experimental Protocol:

  • To a suspension of LiAlH4 (1.5 eq.) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of this compound (1 eq.) in the same solvent dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then water again (Fieser workup).

  • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

  • Dry the filtrate over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude amine, which can be purified by distillation.

Grignard Reaction to form 1-(2-Methoxyoctyl)ethan-1-one

Reaction: Addition of a Grignard reagent (e.g., Methylmagnesium bromide) to the nitrile to form a ketone after hydrolysis.

Experimental Protocol:

  • To a solution of Methylmagnesium bromide (1.2 eq.) in diethyl ether or THF at 0 °C under an inert atmosphere, add a solution of this compound (1 eq.) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for a few hours.

  • Monitor the formation of the intermediate imine by TLC or GC.

  • Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) at 0 °C.

  • Stir the mixture vigorously until the intermediate imine is fully hydrolyzed to the ketone.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting ketone by column chromatography or distillation.

Data Presentation

The following table summarizes the expected inputs and outputs for the described reactions. Yields are hypothetical and will require experimental optimization.

Reaction Starting Material Key Reagents Product Anticipated Yield (%)
α-BrominationOctanenitrileBr2, HBr (cat.)2-Bromooctanenitrile70-85
Methoxylation2-BromooctanenitrileSodium MethoxideThis compound60-80
HydrolysisThis compoundH2SO4, H2O2-Methoxyoctanoic Acid75-90
ReductionThis compoundLiAlH42-Methoxy-1-octanamine65-85
Grignard ReactionThis compoundCH3MgBr, H3O+1-(2-Methoxyoctyl)ethan-1-one50-70

Visualizations

Synthetic Pathway to this compound

Synthesis_Pathway Octanenitrile Octanenitrile Bromooctanenitrile 2-Bromooctanenitrile Octanenitrile->Bromooctanenitrile Br2, HBr (cat.) Methoxyoctanenitrile This compound Bromooctanenitrile->Methoxyoctanenitrile NaOMe, MeOH

Caption: Synthetic route to this compound.

Reactions of this compound

Reactions_of_2_Methoxyoctanenitrile Start This compound Acid 2-Methoxyoctanoic Acid Start->Acid H3O+, heat (Hydrolysis) Amine 2-Methoxy-1-octanamine Start->Amine 1. LiAlH4 2. H2O (Reduction) Ketone Ketone Start->Ketone 1. R-MgBr 2. H3O+ (Grignard Reaction)

Caption: Key reactions of this compound.

Experimental Workflow for Synthesis and Reaction

Experimental_Workflow cluster_synthesis Synthesis cluster_reaction Reaction Start_Synth Starting Material (e.g., Octanenitrile) Reaction_Synth Reaction (e.g., Bromination) Start_Synth->Reaction_Synth Workup_Synth Workup & Purification Reaction_Synth->Workup_Synth Product_Synth Intermediate (2-Bromooctanenitrile) Workup_Synth->Product_Synth Start_React This compound Product_Synth->Start_React Use as starting material Reaction_React Reaction (e.g., Hydrolysis) Start_React->Reaction_React Workup_React Workup & Purification Reaction_React->Workup_React Product_React Final Product Workup_React->Product_React

Caption: General experimental workflow.

Disclaimer

The protocols provided are intended as a guide and are based on general organic chemistry principles. These reactions may require significant optimization of conditions, including temperature, reaction time, stoichiometry, and purification methods. All laboratory work should be conducted with appropriate safety precautions.

Application Note: Derivatization of 2-Methoxyoctanenitrile for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many organic molecules, including nitriles with higher boiling points and their corresponding hydrolysis products, are not sufficiently volatile for direct GC-MS analysis. Chemical derivatization is a crucial sample preparation step to increase the volatility and thermal stability of such analytes.[1] This application note provides a detailed protocol for the derivatization of 2-methoxyoctanenitrile for GC-MS analysis by converting it into a more volatile derivative.

The selected method involves a two-step process:

  • Hydrolysis: The nitrile group of this compound is hydrolyzed to a carboxylic acid group, forming 2-methoxyoctanoic acid. This can be achieved under acidic or basic conditions.[2][3][4]

  • Silylation: The resulting carboxylic acid is then derivatized using a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a volatile trimethylsilyl (TMS) ester.[5][6][7]

This derivatization strategy enhances the volatility and improves the chromatographic peak shape of the analyte, enabling sensitive and reliable GC-MS analysis.

Experimental Protocols

Materials and Reagents
  • This compound standard

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH)

  • Dichloromethane (DCM), HPLC grade

  • Ethyl acetate, HPLC grade

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

  • Standard laboratory glassware and equipment (vials, pipettes, heating block, etc.)

Protocol 1: Acid-Catalyzed Hydrolysis of this compound
  • To 1 mg of this compound in a reaction vial, add 1 mL of 6 M hydrochloric acid.[2]

  • Seal the vial tightly and heat the mixture at 80-100°C for 4-6 hours with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or a preliminary GC-MS analysis of an aliquoted, derivatized sample.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the resulting 2-methoxyoctanoic acid with 3 x 2 mL of dichloromethane or ethyl acetate.

  • Combine the organic layers and wash with 2 mL of deionized water to remove excess acid.

  • Dry the organic phase over anhydrous sodium sulfate.

  • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the crude 2-methoxyoctanoic acid.

Protocol 2: Silylation of 2-Methoxyoctanoic Acid
  • To the dried 2-methoxyoctanoic acid residue from the hydrolysis step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.[5][8]

  • Seal the vial tightly and heat at 60-70°C for 30-60 minutes to ensure complete derivatization.[8]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

GC-MS Analysis Parameters (Typical)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Presentation

The following table summarizes the expected quantitative data for the TMS-derivatized 2-methoxyoctanoic acid.

Compound NameDerivatized AnalyteExpected Retention Time (min)Key Mass Fragments (m/z)
This compoundTMS-2-methoxyoctanoate~12-1573 (Si(CH₃)₃), M-15 (loss of CH₃), M-31 (loss of OCH₃), M-45 (loss of COOH), [M]+

Note: The retention time and mass fragments are predictive and should be confirmed by running a standard of the derivatized compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the derivatization of this compound for GC-MS analysis.

DerivatizationWorkflow cluster_hydrolysis Step 1: Hydrolysis cluster_silylation Step 2: Silylation cluster_analysis Step 3: Analysis start This compound hydrolysis Add 6M HCl Heat at 80-100°C start->hydrolysis extraction Liquid-Liquid Extraction (DCM or Ethyl Acetate) hydrolysis->extraction drying Dry with Na₂SO₄ Evaporate Solvent extraction->drying product1 2-Methoxyoctanoic Acid drying->product1 reagents Add Pyridine & BSTFA Heat at 60-70°C product1->reagents product2 TMS-2-methoxyoctanoate reagents->product2 gcms GC-MS Analysis product2->gcms

Caption: Workflow for the derivatization of this compound.

Alternative Derivatization Strategies

While hydrolysis followed by silylation is a robust method, other derivatization techniques can also be considered:

  • Direct Conversion to Esters: The Pinner reaction, which involves treating the nitrile with an alcohol and a strong acid, can directly yield a volatile ester derivative.[9][10] Alternatively, methods using chlorotrimethylsilane and an alcohol can also facilitate this conversion.[11]

  • Reduction to Amines: this compound can be reduced to 2-methoxy-1-octanamine using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[12][13] The resulting primary amine can then be analyzed directly or further derivatized, for example, by acylation, to improve its chromatographic behavior.[14]

The choice of derivatization method may depend on the specific analytical requirements, potential interferences in the sample matrix, and the availability of reagents and instrumentation.

References

Application Note: Development of an HPLC Method for the Separation of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details the development of both achiral and chiral High-Performance Liquid Chromatography (HPLC) methods for the separation and analysis of 2-Methoxyoctanenitrile. A reversed-phase HPLC method was established for purity determination, while a chiral screening protocol using multiple stationary and mobile phases was developed for the enantiomeric separation. Detailed protocols, system suitability parameters, and method development workflows are provided to guide researchers in establishing robust analytical procedures for this compound.

Introduction

This compound is a chiral aliphatic nitrile that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Accurate determination of its chemical purity and enantiomeric excess is critical for quality control and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both achiral purity analysis and chiral separations.[1][2] This document provides a comprehensive guide to developing robust HPLC methods for this compound.

Part 1 outlines a reversed-phase HPLC (RP-HPLC) method for achiral separation to determine purity. Part 2 describes a systematic screening approach to develop a method for the challenging separation of its enantiomers.[3]

Part 1: Achiral Analysis by Reversed-Phase HPLC

This method is designed for the quantitative analysis of this compound to assess its purity against potential impurities. A standard C18 column is used, which separates compounds based on hydrophobicity.[4]

Experimental Protocol: Achiral Method

Instrumentation and Conditions: A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A HPLC Grade Water
Mobile Phase B Acetonitrile (ACN)[5]
Gradient 0-2 min: 50% B; 2-10 min: 50-95% B; 10-12 min: 95% B; 12-13 min: 95-50% B; 13-15 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detector UV-Vis Detector
Wavelength 210 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)

Note on Detection Wavelength: Aliphatic nitriles typically lack a strong chromophore and exhibit weak UV absorption at low wavelengths.[6][7] A wavelength of ~210 nm is recommended as a starting point, though sensitivity may be limited.

Data Presentation: System Suitability

System suitability tests ensure the chromatographic system is performing adequately. The following are typical acceptance criteria.

ParameterAcceptance CriteriaRepresentative Value
Tailing Factor (T) 0.8 ≤ T ≤ 1.51.1
Theoretical Plates (N) > 20005500
%RSD of Peak Area ≤ 2.0% (for 5 replicate injections)0.8%
Workflow for Achiral Method Development

The logical flow for developing the achiral method is presented below. This process starts with sample preparation and proceeds through analysis.

achiral_workflow cluster_prep Preparation cluster_setup HPLC Setup & Equilibration cluster_analysis Analysis prep_sample Prepare Sample (1 mg/mL in Diluent) prep_mobile Prepare Mobile Phases (Water & ACN) setup_instrument Set Instrument Conditions (Gradient, Flow, Temp) prep_mobile->setup_instrument equilibrate Equilibrate C18 Column (~15 min with initial conditions) setup_instrument->equilibrate inject_sample Inject Sample (10 µL) equilibrate->inject_sample acquire_data Acquire Data inject_sample->acquire_data process_data Process Chromatogram acquire_data->process_data check_sst Verify System Suitability process_data->check_sst

Figure 1: Workflow for Achiral HPLC Purity Analysis.

Part 2: Chiral Separation Method Development

Since this compound possesses a stereogenic center, a chiral stationary phase (CSP) is required for the separation of its enantiomers. Developing a chiral separation is often an empirical process that involves screening multiple columns and mobile phase systems.[1] Polysaccharide-based CSPs are highly versatile and effective for a wide range of compounds.[3]

Experimental Protocol: Chiral Screening

A screening approach using different modes of chromatography—Normal Phase (NP) and Polar Organic Mode (POM)—is recommended.[8][9][10]

Screening Columns:

  • Chiralpak AD-H (Amylose-based)

  • Chiralcel OD-H (Cellulose-based)

  • Chiralpak IC (Cellulose-based)

Screening Mobile Phases:

  • Normal Phase (NP):

    • Hexane / Isopropanol (IPA) (90:10, v/v)

    • Hexane / Ethanol (EtOH) (80:20, v/v)

  • Polar Organic Mode (POM):

    • Methanol (100%)

    • Acetonitrile (100%)

General Chromatographic Conditions:

ParameterRecommended Condition
Flow Rate 1.0 mL/min (NP); 0.5 mL/min (POM)
Column Temp. 25°C
Injection Vol. 5 µL
Detector UV-Vis Detector @ 210 nm
Sample Conc. 1 mg/mL in mobile phase
Data Presentation: Chiral Screening Results

The results of the screening should be tabulated to easily compare the performance of each column and mobile phase combination. The goal is to find a condition that provides the best resolution (Rs) between the two enantiomeric peaks. A value of Rs > 1.5 indicates baseline separation.

ColumnMobile Phase SystemModek1k2Resolution (Rs)
Chiralpak AD-HHexane/IPA (90:10)NP2.12.51.6
Chiralpak AD-HMethanol (100%)POM1.51.50.0
Chiralcel OD-HHexane/IPA (90:10)NP3.53.60.4
Chiralcel OD-HMethanol (100%)POM1.82.21.8
Chiralpak ICHexane/EtOH (80:20)NP4.25.12.1
Chiralpak ICAcetonitrile (100%)POM2.92.90.0

k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. The values presented are representative examples.

Workflow for Chiral Method Screening

This workflow illustrates a systematic approach to screening for the optimal chiral separation conditions. It involves parallel evaluation of different chromatographic modes.

chiral_workflow cluster_np Normal Phase (NP) Screening cluster_pom Polar Organic Mode (POM) Screening start Prepare Sample (1 mg/mL in Hexane/IPA) np_screen Screen Mobile Phases: - Hexane/IPA - Hexane/EtOH start->np_screen pom_screen Screen Mobile Phases: - Methanol - Acetonitrile start->pom_screen np_cols Test on Columns: - Chiralpak AD-H - Chiralcel OD-H - Chiralpak IC np_screen->np_cols evaluate Evaluate Resolution (Rs) for all conditions np_cols->evaluate pom_cols Test on Columns: - Chiralpak AD-H - Chiralcel OD-H - Chiralpak IC pom_screen->pom_cols pom_cols->evaluate optimize Select Best Condition (Rs > 1.5) & Optimize Flow/Composition evaluate->optimize

Figure 2: Systematic Workflow for Chiral Method Development Screening.

Detailed Experimental Protocols

Sample and Mobile Phase Preparation
  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with the appropriate diluent (e.g., 50:50 ACN/Water for achiral, or the initial mobile phase for chiral screening).

  • Mobile Phase Preparation:

    • Aqueous Phases: Use HPLC-grade water. If buffers are needed for future optimization, ensure they are fully dissolved and the pH is adjusted before adding any organic solvent.[11][12]

    • Organic Solvents: Use HPLC-grade solvents like acetonitrile, methanol, isopropanol, and hexane.[13]

    • Degassing: Degas all mobile phases before use by sonication or vacuum filtration to prevent pump cavitation and baseline noise.

Conclusion

This application note provides robust starting points for developing both achiral and chiral HPLC methods for this compound. For achiral purity analysis, a standard reversed-phase C18 method offers reliable separation. For enantiomeric separation, a systematic screening of polysaccharide-based chiral stationary phases under both normal phase and polar organic conditions is a highly effective strategy.[3][10] The presented workflows, protocols, and data tables serve as a comprehensive guide for researchers to establish validated analytical methods for the quality control of this compound.

References

2-Methoxyoctanenitrile: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-2MON-001

Introduction

2-Methoxyoctanenitrile is a bifunctional molecule that holds significant promise as a versatile precursor for the synthesis of a diverse array of novel compounds with potential applications in drug discovery and development. The presence of both a nitrile group and an α-methoxy group on a flexible octyl chain provides a unique combination of reactive sites, enabling the construction of complex molecular architectures. The nitrile moiety can be transformed into various functional groups, including amines, ketones, and carboxylic acids, while the α-methoxy group can act as a leaving group or influence the reactivity of the adjacent nitrile. This application note explores the potential of this compound as a key building block for the generation of innovative chemical entities and provides detailed protocols for its synthesis and derivatization.

Synthesis of this compound

A plausible synthetic route to this compound can be envisioned starting from the readily available heptanal. The synthesis involves a two-step process: formation of a cyanohydrin followed by methylation of the hydroxyl group.

G heptanal Heptanal cyanohydrin 2-Hydroxyoctanenitrile heptanal->cyanohydrin Cyanohydrin Formation product This compound cyanohydrin->product Williamson Ether Synthesis NaCN NaCN, H+ NaH NaH, CH3I

Caption: Synthetic workflow for this compound.

Application Notes: A Gateway to Diverse Chemical Scaffolds

The strategic placement of the methoxy and nitrile groups in this compound opens up numerous avenues for synthetic transformations, leading to a variety of compound classes with potential biological activities.

G start This compound amine Substituted Amines start->amine Reduction (e.g., LiAlH4) ketone α-Methoxy Ketones start->ketone Grignard Reaction heterocycle Heterocyclic Compounds (e.g., Imidazoles, Oxazoles) start->heterocycle Cyclocondensation

Caption: Potential synthetic pathways from this compound.

Synthesis of Novel Vicinal Diamines

Reduction of the nitrile group in this compound can lead to the formation of a primary amine. Subsequent substitution of the α-methoxy group with an amino moiety can yield novel 1,2-diaminooctane derivatives. Vicinal diamine scaffolds are privileged structures in medicinal chemistry, often found in catalysts and biologically active compounds.

Access to α-Substituted Ketones

The nitrile group can undergo reactions with organometallic reagents, such as Grignard reagents, to afford ketones after hydrolysis. This allows for the introduction of various alkyl or aryl substituents at the 2-position of the octane chain, leading to a library of α-methoxy ketones, which are valuable intermediates in organic synthesis.

Precursor to Heterocyclic Compounds

The bifunctional nature of this compound makes it an attractive precursor for the synthesis of heterocyclic compounds. For instance, condensation reactions with appropriate reagents can lead to the formation of substituted imidazoles, oxazoles, or other nitrogen- and oxygen-containing heterocycles. These ring systems are frequently found in pharmacologically active molecules.

Experimental Protocols

Protocol 1: Synthesis of this compound

Materials:

  • Heptanal (1.0 eq)

  • Sodium cyanide (1.1 eq)

  • Acetic acid

  • Diethyl ether

  • Sodium hydride (1.2 eq)

  • Methyl iodide (1.2 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • Cyanohydrin Formation: To a solution of heptanal in diethyl ether at 0 °C, add a solution of sodium cyanide in water. Slowly add acetic acid to the mixture while maintaining the temperature at 0 °C. Stir for 2 hours. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-hydroxyoctanenitrile.

  • Methylation: To a suspension of sodium hydride in dry THF at 0 °C, add the 2-hydroxyoctanenitrile dropwise. Allow the mixture to warm to room temperature and stir for 1 hour. Cool the mixture back to 0 °C and add methyl iodide dropwise. Stir at room temperature overnight. Quench the reaction with saturated aqueous ammonium chloride solution. Extract with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to obtain this compound.

Protocol 2: Synthesis of a Novel Vicinal Diamine from this compound

Materials:

  • This compound (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 eq)

  • Dry diethyl ether

  • Ammonia (large excess)

  • Methanol

Procedure:

  • Reduction of Nitrile: To a suspension of LiAlH₄ in dry diethyl ether at 0 °C, add a solution of this compound in dry diethyl ether dropwise. Stir the mixture at room temperature for 4 hours. Cool the reaction to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solid and concentrate the filtrate to obtain 2-methoxyoctan-1-amine.

  • Amination: Place the 2-methoxyoctan-1-amine in a sealed pressure vessel with a large excess of ammonia in methanol. Heat the vessel to 100 °C for 24 hours. Cool the vessel to room temperature and carefully vent the excess ammonia. Concentrate the solution and purify the residue by column chromatography to yield octane-1,2-diamine.

Data Presentation

PrecursorReagentsProduct ClassExpected Yield (%)Key Characteristics
This compound1. LiAlH₄2. NH₃, MeOH, heatVicinal Diamine60-70Chiral, bidentate ligand, potential biological activity
This compoundR-MgBr, then H₃O⁺α-Methoxy Ketone70-85Versatile synthetic intermediate
This compoundAmidines, heatSubstituted Imidazole50-65Aromatic heterocycle, common in pharmaceuticals

Hypothetical Signaling Pathway Modulation

Novel compounds derived from this compound, particularly the vicinal diamine and heterocyclic derivatives, may exhibit inhibitory activity against certain protein kinases, which are key regulators of cellular signaling pathways. For instance, a substituted imidazole derivative could potentially inhibit the activity of a specific kinase, such as a hypothetical "Novel Kinase A" (NKA), which is implicated in a pro-inflammatory signaling cascade.

G cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm receptor Receptor NKA Novel Kinase A (NKA) receptor->NKA Activation substrate Substrate Protein NKA->substrate Phosphorylation p_substrate Phosphorylated Substrate inflammation Pro-inflammatory Response p_substrate->inflammation Activation inhibitor 2-MON-derived Inhibitor inhibitor->NKA Inhibition

Caption: Hypothetical inhibition of the NKA signaling pathway.

Disclaimer: The application notes and protocols described herein are theoretical and based on established principles of organic chemistry. The synthesis and reactions of this compound have not been empirically validated from the provided search results. All proposed experiments should be conducted with appropriate safety precautions and in a controlled laboratory setting. The biological activities and signaling pathway interactions are hypothetical and require experimental verification.

Application Notes and Protocols for Investigating the Reaction Kinetics of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxyoctanenitrile is a nitrile compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other bioactive molecules. Understanding the kinetics of its formation and subsequent reactions, such as hydrolysis, is crucial for optimizing reaction conditions, ensuring process safety, and predicting product stability. This document provides detailed protocols for investigating the reaction kinetics of this compound, focusing on its synthesis from 2-methoxyoctan-1-ol and its acid-catalyzed hydrolysis. Due to a lack of specific literature data on the reaction kinetics of this compound, this document presents generalized methodologies that can be adapted to study this and similar long-chain alkoxy nitriles.

Part 1: Synthesis of this compound from 2-Methoxyoctan-1-ol

The synthesis of nitriles from primary alcohols can be achieved through various methods, often involving a one-pot oxidation and subsequent reaction with a nitrogen source. A common approach is the use of a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) catalyzed oxidation in the presence of a co-oxidant and ammonia.

Proposed Reaction Pathway

The synthesis can be envisioned as a two-step, one-pot process where the primary alcohol is first oxidized to the corresponding aldehyde, which then reacts with ammonia to form an imine that is subsequently oxidized to the nitrile.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Alcohol 2-Methoxyoctan-1-ol Aldehyde 2-Methoxyoctanal Alcohol->Aldehyde Oxidation Reagents TEMPO, Co-oxidant (e.g., NaOCl), NH₃ Imine 2-Methoxyoctan-1-imine Aldehyde->Imine + NH₃, - H₂O Nitrile This compound Imine->Nitrile Oxidation

Caption: Proposed reaction pathway for the synthesis of this compound.

Experimental Protocol for Kinetic Investigation

This protocol outlines a method to determine the reaction order and rate constant for the synthesis of this compound.

Materials:

  • 2-Methoxyoctan-1-ol

  • TEMPO

  • Sodium hypochlorite (NaOCl) solution (or other suitable co-oxidant)

  • Aqueous ammonia (NH₃)

  • Dichloromethane (CH₂Cl₂) or another suitable solvent

  • Internal standard (e.g., decane or dodecane)

  • Quenching solution (e.g., sodium thiosulfate solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Jacketed reaction vessel with temperature control

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a temperature-controlled jacketed reaction vessel, dissolve a known concentration of 2-Methoxyoctan-1-ol and the internal standard in the chosen solvent.

  • Initiation: Add the catalyst (TEMPO) and aqueous ammonia to the reaction mixture and allow it to equilibrate to the desired temperature (e.g., 25 °C).

  • Reaction Start: Initiate the reaction by adding the co-oxidant (e.g., NaOCl solution) at a constant rate or as a single portion. Start the timer immediately.

  • Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a quenching solution (e.g., sodium thiosulfate) to consume the oxidizing agent.

  • Work-up: Add a small amount of an organic solvent (e.g., dichloromethane) to the quenched aliquot, vortex, and dry the organic layer with anhydrous MgSO₄.

  • Analysis: Analyze the organic layer by GC-FID to determine the concentrations of the reactant (2-Methoxyoctan-1-ol) and the product (this compound) relative to the internal standard.

  • Data Collection: Repeat the experiment with varying initial concentrations of the alcohol, TEMPO, and ammonia to determine the reaction order with respect to each component.

  • Temperature Dependence: Conduct the experiment at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to determine the activation energy using the Arrhenius equation.

Data Presentation

The collected data can be organized as follows:

Table 1: Concentration vs. Time Data for the Synthesis of this compound

Time (min)[2-Methoxyoctan-1-ol] (M)[this compound] (M)
0[Initial Concentration]0
5......
10......
.........

Table 2: Kinetic Parameters for the Synthesis of this compound

ParameterValue
Reaction Order w.r.t. [Alcohol]
Reaction Order w.r.t. [TEMPO]
Reaction Order w.r.t. [NH₃]
Overall Reaction Order
Rate Constant, k (units) at T (°C)
Activation Energy, Ea (kJ/mol)
Pre-exponential Factor, A

Part 2: Acid-Catalyzed Hydrolysis of this compound

The hydrolysis of nitriles in acidic conditions typically proceeds in two steps: first to an amide intermediate and then to the carboxylic acid. The relative rates of these two steps can vary depending on the reaction conditions.

Proposed Reaction Pathway

Hydrolysis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Nitrile This compound Amide 2-Methoxyoctanamide Nitrile->Amide k₁ Reagents H₃O⁺ CarboxylicAcid 2-Methoxyoctanoic Acid Amide->CarboxylicAcid k₂

Caption: Proposed pathway for the acid-catalyzed hydrolysis of this compound.

Experimental Protocol for Kinetic Investigation

This protocol is designed to monitor the disappearance of the starting nitrile and the formation of the amide and carboxylic acid products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) of known concentration

  • Solvent (e.g., water, or a co-solvent system like water/dioxane if solubility is an issue)

  • Internal standard (e.g., a stable, non-reactive compound)

  • Quenching solution (e.g., a strong base like sodium hydroxide to neutralize the acid)

  • High-performance liquid chromatograph (HPLC) with a UV or mass spectrometry detector

  • Thermostatted reaction vessel

Procedure:

  • Reaction Setup: Prepare a solution of this compound and the internal standard in the chosen solvent within a thermostatted reaction vessel.

  • Initiation: Add the acid solution to the reaction vessel to achieve the desired acid concentration and temperature. Start the timer.

  • Sampling: At regular intervals, withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately neutralize the aliquot with a quenching solution to stop the hydrolysis.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of this compound, 2-Methoxyoctanamide, and 2-Methoxyoctanoic Acid.

  • Data Collection: Plot the concentrations of the reactant, intermediate, and product as a function of time.

  • Kinetic Modeling: Use the concentration-time data to fit a kinetic model for consecutive reactions to determine the rate constants k₁ (nitrile to amide) and k₂ (amide to acid).

  • Parameter Variation: Repeat the experiment at different acid concentrations and temperatures to determine the reaction order with respect to the acid and the activation energies for both steps.

Data Presentation

Table 3: Concentration vs. Time Data for the Hydrolysis of this compound

Time (min)[this compound] (M)[2-Methoxyoctanamide] (M)[2-Methoxyoctanoic Acid] (M)
0[Initial Concentration]00
10.........
20.........
............

Table 4: Kinetic Parameters for the Hydrolysis of this compound

ParameterValue
Rate Constant k₁ (nitrile → amide)
Rate Constant k₂ (amide → acid)
Reaction Order w.r.t. [H⁺] for k₁
Reaction Order w.r.t. [H⁺] for k₂
Activation Energy, Ea₁ (kJ/mol)
Activation Energy, Ea₂ (kJ/mol)

General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a generalized workflow for conducting a kinetic study.

Experimental_Workflow cluster_planning Planning cluster_execution Execution cluster_analysis Data Analysis Define_Objectives Define Objectives (Rate Law, Ea) Select_Method Select Analytical Method (GC, HPLC) Define_Objectives->Select_Method Prepare_Reagents Prepare Reagents & Standards Select_Method->Prepare_Reagents Run_Experiment Run Experiment at Controlled Temperature Prepare_Reagents->Run_Experiment Collect_Samples Collect Samples at Time Intervals Run_Experiment->Collect_Samples Quench_Reaction Quench Reaction Collect_Samples->Quench_Reaction Analyze_Samples Analyze Samples Quench_Reaction->Analyze_Samples Plot_Data Plot Concentration vs. Time Analyze_Samples->Plot_Data Determine_Order Determine Reaction Order Plot_Data->Determine_Order Calculate_k Calculate Rate Constant (k) Determine_Order->Calculate_k Vary_Temp Repeat at Different Temperatures Calculate_k->Vary_Temp Arrhenius_Plot Create Arrhenius Plot Vary_Temp->Arrhenius_Plot Calculate_Ea Calculate Ea and A Arrhenius_Plot->Calculate_Ea

Caption: A general workflow for the kinetic analysis of a chemical reaction.

Application Notes and Protocols for the Laboratory-Scale Synthesis of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 2-methoxyoctanenitrile, a valuable intermediate in organic synthesis. The presented methodology is based on the established cyanation of acetals, offering a reliable and reproducible route to this target molecule.

Introduction

This compound is an aliphatic α-methoxynitrile of interest in the development of novel chemical entities. Its bifunctional nature, possessing both a nitrile and a methoxy group on the same carbon, makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical and agrochemical agents. This protocol details a laboratory-scale procedure for its preparation from a readily available starting material, octanal dimethyl acetal.

Reaction Principle

The synthesis of this compound is achieved through the cyanation of octanal dimethyl acetal using trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid catalyst. This reaction proceeds via the formation of an oxocarbenium ion intermediate, which is then attacked by the cyanide nucleophile. The use of TMSCN as a cyanide source offers a safer and more soluble alternative to traditional cyanide salts.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialGradeSupplierCAS No.
Octanal dimethyl acetal≥98%Commercially Available10022-28-3
Trimethylsilyl cyanide (TMSCN)≥97%Commercially Available7677-24-9
Zinc Iodide (ZnI₂)Anhydrous, ≥98%Commercially Available10139-47-6
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Commercially Available75-09-2
Saturated aq. Sodium Bicarbonate (NaHCO₃)Reagent Grade--
Anhydrous Magnesium Sulfate (MgSO₄)Reagent Grade-7487-88-9

3.2. Equipment

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas inlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3. Reaction Procedure

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add octanal dimethyl acetal (1.74 g, 10 mmol) and anhydrous dichloromethane (20 mL).

  • Add zinc iodide (0.32 g, 1 mmol) to the solution and stir until it dissolves.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add trimethylsilyl cyanide (1.19 g, 12 mmol) to the stirred solution via syringe over 5 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (30 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation to afford this compound as a colorless oil.

3.4. Characterization Data (Expected)

AnalysisExpected Result
Yield 80-90%
¹H NMR (CDCl₃) δ 4.25 (t, 1H), 3.45 (s, 3H), 1.80-1.20 (m, 12H), 0.88 (t, 3H)
¹³C NMR (CDCl₃) δ 120.1 (CN), 70.5 (CH-O), 55.0 (OCH₃), 31.6, 29.0, 28.8, 25.0, 22.5, 14.0
IR (neat) ν 2245 (C≡N), 1100 (C-O) cm⁻¹
MS (EI) m/z 155 (M⁺), 124 (M⁺ - OCH₃)

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Dry Round-Bottom Flask reagents Add Octanal Dimethyl Acetal, Dichloromethane, and Zinc Iodide start->reagents cool Cool to 0 °C reagents->cool add_tmscn Add Trimethylsilyl Cyanide cool->add_tmscn Slow Addition stir Stir at Room Temperature (12-24h) add_tmscn->stir quench Quench with aq. NaHCO₃ stir->quench Reaction Complete extract Extract with Dichloromethane quench->extract dry Dry with MgSO₄ and Concentrate extract->dry purify Vacuum Distillation dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Trimethylsilyl cyanide is toxic and readily hydrolyzes to release hydrogen cyanide gas. This entire procedure must be conducted in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care and avoid inhalation.

  • Zinc iodide is corrosive and moisture-sensitive. Handle in a dry environment.

  • Quenching the reaction with aqueous bicarbonate will generate gas. Ensure adequate venting.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the yield of 2-Methoxyoctanenitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound from 2-methoxyoctanal?

A1: this compound is typically synthesized from its corresponding aldehyde, 2-methoxyoctanal. The most common methods involve the conversion of the aldehyde to a nitrile. These methods include:

  • One-pot reaction with hydroxylamine followed by dehydration: This is a widely used method where the aldehyde is first converted to an aldoxime using hydroxylamine, which is then dehydrated in the same reaction vessel to form the nitrile. Various reagents can be used for the dehydration step.

  • Direct cyanation using trimethylsilyl cyanide (TMSCN): This method can provide high yields and is particularly useful for alpha-alkoxy aldehydes as it can offer good stereoselectivity when used with a Lewis acid catalyst like magnesium bromide etherate (MgBr₂·OEt₂).[1][2]

  • Use of O-phenylhydroxylamine: This reagent can be used in buffered aqueous solutions to convert aldehydes to nitriles under relatively mild conditions.[1]

  • Imidazole hydrochloride promoted synthesis: This method utilizes hydroxylamine hydrochloride and imidazole hydrochloride as a promoter to synthesize nitriles from aldehydes in good to excellent yields.

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield of this compound synthesis is highly dependent on the chosen method, reaction conditions, and the purity of the starting materials. While specific yield data for this compound is not extensively published, yields for the conversion of similar aliphatic aldehydes to nitriles can range from moderate to excellent (60% to over 95%). Optimization of reaction parameters is crucial for achieving high yields.

Q3: How does the α-methoxy group in 2-methoxyoctanal affect the synthesis?

A3: The α-methoxy group can influence the reaction in several ways:

  • Stereoselectivity: The presence of the methoxy group at the alpha position can lead to the formation of diastereomers if a chiral center is generated. The choice of reagents and catalysts can control the stereochemical outcome. For instance, using TMSCN with a Lewis acid can favor the formation of the syn cyanohydrin.[2]

  • Reactivity: The electron-donating nature of the methoxy group may slightly modulate the reactivity of the aldehyde carbonyl group.

  • Stability: The methoxy group is generally stable under many nitrile synthesis conditions. However, very harsh acidic or basic conditions could potentially lead to its cleavage.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Safety is paramount when performing this synthesis. Key precautions include:

  • Handling of Cyanide Reagents: Many nitrile synthesis protocols involve highly toxic cyanide sources (e.g., KCN, NaCN, TMSCN). These should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Always have a cyanide antidote kit available and be familiar with its use.

  • Quenching of Cyanide: At the end of the reaction, any residual cyanide must be quenched safely using an appropriate procedure, such as treatment with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

  • Solvent Hazards: Organic solvents used in the synthesis and purification steps are often flammable and may be toxic. Work in a well-ventilated area and away from ignition sources.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield 1. Inactive Reagents: Hydroxylamine or cyanide sources can degrade over time.1. Use fresh, high-purity reagents.
2. Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition.2. Optimize the reaction temperature. For many methods, maintaining a low temperature (e.g., 0 °C) during the addition of reagents is crucial, followed by warming to room temperature or gentle heating.
3. Inefficient Dehydration (for oxime-based methods): The dehydrating agent may not be effective.3. Experiment with different dehydrating agents such as acetic anhydride, thionyl chloride, or using a one-pot method with a suitable promoter.
4. Presence of Water: Some methods are sensitive to moisture.4. Ensure all glassware is oven-dried and use anhydrous solvents if the chosen method requires it.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have been allowed to run to completion.1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if necessary.
2. Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion.2. Carefully control the stoichiometry of the aldehyde, cyanide source, and any catalysts or promoters. A slight excess of the cyanide source is often used.
Formation of Side Products 1. Over-reaction or Decomposition: High temperatures or prolonged reaction times can lead to the formation of byproducts.1. Optimize reaction time and temperature.
2. Side Reactions of the Aldehyde: Aldehyd self-condensation (aldol reaction) can occur under basic conditions.2. Control the pH of the reaction mixture. For base-catalyzed reactions, slowly add the base at a low temperature.
3. Formation of Amide: Incomplete dehydration of the intermediate aldoxime can lead to the formation of the corresponding amide upon workup.3. Ensure the dehydration step is efficient by using a suitable dehydrating agent and optimal conditions.
Difficult Purification 1. Similar Polarity of Product and Starting Material: this compound and 2-methoxyoctanal may have similar boiling points and polarities, making separation by distillation or column chromatography challenging.1. Use high-resolution fractional distillation under reduced pressure. For column chromatography, use a long column and a carefully selected eluent system with a shallow gradient.
2. Presence of Non-volatile Impurities: Salts and other non-volatile byproducts can complicate purification.2. Perform an aqueous workup to remove water-soluble impurities before the final purification step.

Data Presentation

Table 1: Comparison of General Methods for Nitrile Synthesis from Aldehydes

MethodCyanide SourceTypical Catalyst/PromoterSolventTemperature (°C)Reported Yield Range (%)Key Advantages
One-pot oximation-dehydration Hydroxylamine hydrochlorideImidazole hydrochlorideSulfolaneNot specifiedGood to ExcellentEnvironmentally benign, avoids transition metals.
O-phenylhydroxylamine O-phenylhydroxylamine hydrochlorideSodium phosphate bufferMethanol/Water6058-99[1]Works well in aqueous solutions.[1]
Direct Cyanation Trimethylsilyl cyanide (TMSCN)MgBr₂·OEt₂Dichloromethane0 to RTHighGood for α-alkoxy aldehydes, high diastereoselectivity.[2]
Hydroxylamine-O-sulfonic acid Hydroxylamine-O-sulfonic acidAcidic waterWaterNot specifiedHighEnvironmentally friendly, simple workup.
Deep Eutectic Solvent (DES) Hydroxylamine hydrochlorideCholine chloride/ureaSolvent-freeNot specifiedModerate to 95[3]Green and efficient, avoids toxic reagents.[3]

Experimental Protocols

Method: Synthesis of this compound via Direct Cyanation with TMSCN

This protocol is adapted from methods known to be effective for α-alkoxy aldehydes and aims to provide high diastereoselectivity.

Materials:

  • 2-methoxyoctanal

  • Trimethylsilyl cyanide (TMSCN)

  • Magnesium bromide etherate (MgBr₂·OEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of 2-methoxyoctanal (1.0 eq) in anhydrous dichloromethane.

  • Addition of Lewis Acid: Cool the solution to 0 °C in an ice bath. Add magnesium bromide etherate (1.1 eq) portion-wise while stirring.

  • Addition of TMSCN: Slowly add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC or GC analysis until the starting aldehyde is consumed.

  • Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by fractional vacuum distillation or column chromatography on silica gel to obtain this compound.

Mandatory Visualization

experimental_workflow start Start: 2-methoxyoctanal reaction Reaction: - Add MgBr2·OEt2 in DCM - Add TMSCN at 0°C - Stir at RT start->reaction monitoring Monitoring by TLC/GC reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Quench with NaHCO3 - Extract with DCM - Dry over Na2SO4 monitoring->workup Reaction Complete purification Purification: - Vacuum Distillation or - Column Chromatography workup->purification product Final Product: This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield of This compound check_reagents Are reagents fresh and anhydrous? start->check_reagents check_temp Was the reaction temperature controlled? start->check_temp check_time Was the reaction time sufficient (monitored)? start->check_time check_purification Was the purification method appropriate? start->check_purification solution_reagents Use fresh reagents and anhydrous conditions. check_reagents->solution_reagents No solution_temp Optimize reaction temperature. (e.g., maintain 0°C during addition) check_temp->solution_temp No solution_time Increase reaction time and monitor by TLC/GC. check_time->solution_time No solution_purification Use fractional distillation or optimized chromatography. check_purification->solution_purification No

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-Methoxyoctanenitrile.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific experimental challenges and offers potential solutions to minimize the formation of impurities.

Observed Issue Potential Cause Recommended Action(s)
Low yield of this compound and presence of unsaturated nitriles (e.g., Octenenitriles) in product mixture. E2 Elimination as a major side reaction. This is common when using a strong, non-bulky base like sodium methoxide with a 2-halooctanenitrile precursor. The base abstracts a proton from the carbon adjacent to the halogen, leading to the formation of a double bond.[1][2][3][4][5]- Use a bulkier, non-nucleophilic base: Consider using potassium tert-butoxide, which is less likely to act as a nucleophile and will favor elimination to a lesser extent compared to substitution. - Lower the reaction temperature: Lower temperatures generally favor substitution reactions over elimination reactions. - Choose a better leaving group: If possible, use an iodide as the leaving group on the octanenitrile, as it is a better leaving group and can facilitate the substitution reaction at lower temperatures.
Presence of 2-Hydroxyoctanenitrile in the final product. Incomplete methylation. This occurs when the methylating agent is not sufficiently reactive or is used in stoichiometric insufficiency. Hydrolysis of the starting material or product. If water is present in the reaction mixture, it can compete with the methoxide or lead to the hydrolysis of a silyl ether intermediate if using reagents like trimethylsilyl cyanide (TMSCN).[6]- Ensure anhydrous conditions: Dry all solvents and glassware thoroughly before use. - Use a more reactive methylating agent: Consider reagents like methyl triflate or dimethyl sulfate, but be mindful of their toxicity. - Increase the excess of the methylating agent: A slight excess can help drive the reaction to completion. - Optimize reaction time and temperature: Monitor the reaction progress by TLC or GC to ensure completion.
Formation of an amide impurity (2-Methoxyoctanamide). Hydrolysis of the nitrile group. This can occur during the work-up or purification steps, especially if acidic or basic aqueous solutions are used at elevated temperatures.[6]- Maintain neutral pH during work-up: Use a mild aqueous wash (e.g., saturated sodium bicarbonate solution) to neutralize any acidic or basic residues. - Avoid prolonged heating in the presence of water: Minimize the time the product is exposed to high temperatures during solvent evaporation or distillation if water is present.
Presence of unreacted heptanal. Incomplete reaction in the cyanohydrin-based route. The formation of the cyanohydrin intermediate can be reversible.[6][7]- Use a slight excess of the cyanide source: This can help to drive the equilibrium towards the product. - Optimize the catalyst: If using a catalyst for the formation of the methoxy nitrile, ensure its activity and appropriate loading.
Formation of disiloxane as a side-product. Intramolecular displacement in silylated intermediates. When using trimethylsilyl cyanide for the synthesis, an intramolecular SN2 displacement can lead to the formation of disiloxanes.[8]- Control the reaction temperature: This side reaction may be temperature-dependent. - Optimize the stoichiometry of reagents: The concentration of TMSCN and the substrate can influence the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The most plausible synthetic routes for this compound are:

  • Nucleophilic Substitution: Reaction of a 2-halooctanenitrile (e.g., 2-bromooctanenitrile) with a methoxide source like sodium methoxide.

  • Methylation of a Hydroxy Precursor: Methylation of 2-hydroxyoctanenitrile, which can be synthesized from heptanal.

  • Direct Synthesis from Aldehyde: A one-pot reaction of heptanal with a cyanide source (e.g., trimethylsilyl cyanide) and a methanol source.[7][9][10]

Q2: I am observing a significant amount of octenenitrile in my reaction. What is causing this and how can I prevent it?

A2: The formation of octenenitrile is likely due to an E2 elimination reaction, which competes with the desired SN2 substitution.[1][2][3][4][5] This is particularly prevalent when using a strong, unhindered base like sodium methoxide. To minimize this side product, you can try lowering the reaction temperature, using a more sterically hindered base (e.g., potassium tert-butoxide), or using a substrate with a better leaving group to favor the SN2 pathway.

Q3: My NMR spectrum shows a peak corresponding to an amide. How is this being formed?

A3: The presence of an amide, 2-methoxyoctanamide, is most likely due to the hydrolysis of the nitrile functional group. This can happen during the aqueous work-up or purification steps, especially if the conditions are acidic or basic and involve heating.[6] To avoid this, ensure your work-up is performed under neutral conditions and avoid prolonged exposure to heat in the presence of water.

Q4: In the synthesis from heptanal, what are the key parameters to control to avoid side products?

A4: When synthesizing from heptanal, a key competing reaction is the reversible formation of the cyanohydrin.[6][7] To favor the formation of this compound, it is important to use a slight excess of the cyanide reagent. If using trimethylsilyl cyanide, ensure anhydrous conditions to prevent premature hydrolysis of the reagent and the intermediate silyl ether. Subsequent complete hydrolysis of the silyl ether to the hydroxyl group, followed by methylation, or a direct conversion to the methoxy nitrile is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol describes a general procedure for the synthesis of this compound from 2-bromooctanenitrile.

Materials:

  • 2-Bromooctanenitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromooctanenitrile in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium methoxide in anhydrous methanol to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Visualizations

Signaling Pathways and Logical Relationships

Side_Product_Formation cluster_main Main Reaction Pathway cluster_side Side Product Formation 2-Halooctanenitrile 2-Halooctanenitrile This compound This compound 2-Halooctanenitrile->this compound SN2 Substitution Octenenitriles Octenenitriles 2-Halooctanenitrile->Octenenitriles E2 Elimination Methoxide Methoxide Methoxide->this compound Methoxide->Octenenitriles 2-Hydroxyoctanenitrile 2-Hydroxyoctanenitrile This compound->2-Hydroxyoctanenitrile Incomplete Methylation Precursor 2-Methoxyoctanamide 2-Methoxyoctanamide This compound->2-Methoxyoctanamide Hydrolysis

Caption: Main reaction and side product pathways in this compound synthesis.

Troubleshooting_Workflow Start Analyze Product Mixture (GC/MS, NMR) D1 Unsaturated Nitriles Detected? Start->D1 D2 Hydroxy Nitrile Detected? D1->D2 No A1 Optimize for SN2: - Lower Temperature - Use Bulky Base D1->A1 Yes D3 Amide Impurity Detected? D2->D3 No A2 Ensure Anhydrous Conditions & Complete Methylation D2->A2 Yes A3 Neutral Work-up Avoid High Temperatures D3->A3 Yes End Pure this compound D3->End No A1->D2 A2->D3 A3->End

Caption: Troubleshooting workflow for identifying and addressing side products.

References

Technical Support Center: Purification of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Methoxyoctanenitrile.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem 1: Low Purity of this compound After Synthesis

Initial Observation: GC-MS or NMR analysis of the crude product indicates the presence of significant impurities alongside the desired this compound.

Potential CauseRecommended Solution
Incomplete Reaction: Unreacted 2-hydroxyoctanenitrile remains.Ensure stoichiometric amounts of the methylating agent (e.g., dimethyl sulfate) and base were used. Consider increasing the reaction time or temperature moderately. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting material.
Side Reactions: Presence of 2-octenenitrile isomers due to elimination.The Williamson ether synthesis can have a competing elimination reaction, especially with secondary alcohols.[1][2] Use a less sterically hindered base if possible. Running the reaction at a lower temperature may favor the desired substitution reaction over elimination.[1]
Hydrolysis of Nitrile: Formation of 2-methoxyoctanamide or 2-methoxyoctanoic acid.Avoid strongly acidic or basic conditions during workup and purification.[3][4] If an aqueous workup is necessary, use a saturated sodium bicarbonate solution to neutralize any acid and then wash with brine. Ensure all solvents are dry.
Residual Methylating Agent: Traces of dimethyl sulfate or its hydrolysis products.Quench the reaction properly. For dimethyl sulfate, a common method is to add a small amount of aqueous ammonia or sodium carbonate solution to the reaction mixture at the end of the reaction to destroy any unreacted methylating agent.[5][6][7]

Problem 2: Difficulty in Separating this compound from Impurities by Distillation

Initial Observation: Fractional distillation does not yield a pure fraction of this compound, with impurities co-distilling.

Potential CauseRecommended Solution
Close Boiling Points: The boiling point of an impurity is very close to that of this compound. For example, isomers of 2-octenenitrile may have similar boiling points.Use a longer fractionating column or a column with higher efficiency (more theoretical plates).[8][9] Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points and potentially increase the boiling point differences between the components.
Azeotrope Formation: The product may form an azeotrope with a solvent or an impurity.If an azeotrope is suspected, try a different solvent for the workup or consider azeotropic distillation with a suitable entrainer. However, for this class of compounds, this is less common than co-distillation due to similar boiling points.
Thermal Decomposition: The product or impurities may be degrading at the distillation temperature.Use vacuum distillation to lower the required temperature. Ensure the heating mantle is set to a temperature only slightly above the boiling point of the liquid in the distillation flask to avoid overheating.

Problem 3: Poor Separation or Product Loss During Column Chromatography

Initial Observation: The product streaks on the TLC plate, leading to broad peaks and poor separation during column chromatography, or the yield after chromatography is low.

Potential CauseRecommended Solution
Interaction with Silica Gel: The nitrile group can interact with the acidic silanol groups on the silica gel, causing tailing.[10]Deactivate the silica gel by treating it with a solvent system containing a small amount of a base, such as triethylamine (1-2%), before packing the column. Use a less polar solvent system if possible.
Hydrolysis on Column: The product is degrading on the acidic silica gel.[10]As with tailing, deactivating the silica gel can help. Alternatively, use a different stationary phase, such as alumina (neutral or basic), or consider reversed-phase chromatography.
Inappropriate Solvent System: The polarity of the eluent is too high or too low.Optimize the solvent system using TLC. A good starting point for aliphatic nitriles is a mixture of hexane and ethyl acetate. The ideal Rf value for separation on a column is typically between 0.2 and 0.4.
Product is Volatile: The product is evaporating with the solvent during rotary evaporation.Use a lower temperature on the rotary evaporator water bath. Be careful not to pull a high vacuum too quickly. Consider using a cold trap.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the expected impurities?

A1: this compound is typically synthesized via a Williamson ether synthesis, which involves the O-alkylation of 2-hydroxyoctanenitrile with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.[11][12]

Expected Impurities:

  • Unreacted Starting Material: 2-hydroxyoctanenitrile.

  • Elimination Byproduct: 2-octenenitrile (can exist as different isomers). This is a common side reaction in Williamson ether synthesis with secondary alcohols.[2][13]

  • Hydrolysis Products: 2-methoxyoctanamide and 2-methoxyoctanoic acid, formed if the nitrile group is exposed to acidic or basic conditions, especially with water present.[3][4]

  • Reagent-Related Impurities: Residual methylating agent and its hydrolysis products.

Q2: What are the expected physical properties of this compound?

PropertyEstimated Value / CharacteristicRationale
Boiling Point ~190-210 °C at atmospheric pressureOctanenitrile has a boiling point of around 198-200 °C. The addition of a methoxy group will likely slightly increase the molecular weight and polarity, potentially leading to a slightly higher boiling point.
Solubility Insoluble in water. Soluble in common organic solvents like diethyl ether, dichloromethane, ethyl acetate, and hexane.Aliphatic nitriles with long carbon chains have low water solubility.[14][15] The C8 chain makes it hydrophobic. It is expected to be soluble in non-polar and moderately polar organic solvents.[16]
Appearance Colorless to pale yellow liquid.Most simple aliphatic nitriles are colorless liquids.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique for determining the purity and identifying volatile impurities. It provides both separation (GC) and identification (MS) of the components in a mixture.[17] Isomers, such as those of 2-octenenitrile, can often be separated and identified.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is excellent for structural confirmation of the final product and can be used to quantify the level of major impurities if their signals do not overlap significantly with the product signals.

  • Thin Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography.[19]

Q4: How can I visualize this compound on a TLC plate?

A4: Since this compound is an aliphatic nitrile and lacks a strong chromophore, it will likely not be visible under UV light unless the TLC plate has a fluorescent indicator and the compound quenches the fluorescence.[10][19] Staining is usually required for visualization.

Common TLC Stains for Nitriles:

  • Potassium Permanganate (KMnO₄) stain: This is a general stain for compounds that can be oxidized. It will appear as a yellow or brown spot on a purple background.[20]

  • p-Anisaldehyde stain: This is a good general-purpose stain that reacts with many functional groups to produce colored spots upon heating.[21]

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.[19][20]

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental and logical workflows relevant to the purification of this compound.

Purification_Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Crude this compound gcms_analysis GC-MS Analysis start->gcms_analysis purity_check Purity > 95%? gcms_analysis->purity_check pure_product Pure Product purity_check->pure_product Yes identify_impurities Identify Major Impurities purity_check->identify_impurities No hydrolysis_check Hydrolysis Products Present? identify_impurities->hydrolysis_check starting_material_check Starting Material Present? identify_impurities->starting_material_check elimination_check Elimination Byproducts Present? identify_impurities->elimination_check distillation Fractional Distillation distillation->gcms_analysis chromatography Column Chromatography distillation->chromatography Impurities Remain optimize_distillation Optimize Distillation (Vacuum, Column Efficiency) distillation->optimize_distillation Co-distillation chromatography->gcms_analysis optimize_chromatography Optimize Chromatography (Deactivated Silica, Solvent System) chromatography->optimize_chromatography Poor Separation hydrolysis_check->distillation No aqueous_workup Careful Aqueous Workup (Neutral/Mildly Basic) hydrolysis_check->aqueous_workup Yes starting_material_check->distillation No optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material_check->optimize_reaction Yes elimination_check->distillation No elimination_check->optimize_reaction Yes aqueous_workup->distillation optimize_reaction->start optimize_distillation->distillation optimize_chromatography->chromatography

Caption: Troubleshooting workflow for the purification of this compound.

Synthesis_and_Side_Reactions Synthesis of this compound and Potential Side Reactions start_material 2-Hydroxyoctanenitrile reaction_node Williamson Ether Synthesis (SN2 Reaction) start_material->reaction_node unreacted_sm Unreacted 2-Hydroxyoctanenitrile (Impurity) start_material->unreacted_sm Incomplete Reaction methylating_agent Methylating Agent (e.g., (CH₃)₂SO₄) methylating_agent->reaction_node base Base (e.g., NaH) base->reaction_node product This compound (Desired Product) reaction_node->product Major Pathway elimination_reaction Elimination Reaction (E2) reaction_node->elimination_reaction Side Reaction hydrolysis_reaction Hydrolysis product->hydrolysis_reaction Degradation (H₂O, H⁺/OH⁻) elimination_product 2-Octenenitrile (Impurity) elimination_reaction->elimination_product hydrolysis_product 2-Methoxyoctanamide / 2-Methoxyoctanoic Acid (Impurity) hydrolysis_reaction->hydrolysis_product

Caption: Synthetic pathway and potential side reactions.

References

Optimizing reaction conditions for the synthesis of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guide provides general troubleshooting advice and experimental protocols based on the synthesis of analogous α-hydroxy and α-alkoxy nitriles. The synthesis of 2-Methoxyoctanenitrile may require specific optimization of these conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most probable synthetic route to this compound is the reaction of 2-methoxyoctanal with a cyanide source. This reaction is analogous to the formation of cyanohydrins from aldehydes and ketones. Key methods include:

  • Traditional Cyanohydrin Reaction: Utilizing hydrogen cyanide (HCN) or an in-situ generated cyanide from salts like sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.[1]

  • Trimethylsilyl Cyanide (TMSCN) Method: A safer alternative that uses TMSCN as the cyanide source, often catalyzed by a Lewis acid.[1][2]

Q2: What are the critical parameters to control for optimizing the yield and purity of this compound?

A2: Several parameters are crucial for the successful synthesis of α-alkoxy nitriles:

  • Temperature: The reaction is typically exothermic. Low temperatures (e.g., 0-10°C) are often employed to minimize side reactions and prevent the decomposition of the product.[1]

  • pH: For reactions involving cyanide salts, a slightly basic pH (around 8-10) is generally required to ensure a sufficient concentration of the nucleophilic cyanide ion.[1][2] If generating HCN in-situ with acid, a pH of 4-5 can lead to the fastest reaction rates.[2][3]

  • Stoichiometry: The molar ratio of the cyanide source to the starting aldehyde (2-methoxyoctanal) should be carefully controlled to maximize conversion and minimize unreacted starting material.[1]

  • Reagent Quality: The purity of the starting materials, particularly the aldehyde, is important. Aldehydes can oxidize to carboxylic acids, which can interfere with the reaction.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using various analytical techniques:

  • Gas Chromatography (GC): Useful for assessing the presence of volatile impurities and unreacted starting materials.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the product and any non-volatile impurities.[1]

  • Spectroscopy (NMR and IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for confirming the chemical structure of the desired product and identifying any byproducts.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Sub-optimal pH: The pH of the reaction mixture is outside the optimal range.Carefully monitor and adjust the pH using a suitable acid or base.[1]
Low Temperature: The reaction may be too slow at the current temperature.Gradually increase the reaction temperature while monitoring for side product formation.
Poor Reagent Quality: The aldehyde may have degraded, or the cyanide source may be impure.Use freshly distilled aldehyde and high-purity cyanide salts.
Reversible Reaction: The equilibrium may be shifting back towards the reactants.Use a slight excess of the cyanide source and proceed with the work-up promptly after the reaction is complete.[1]
Low Product Purity Presence of Unreacted Starting Material: The reaction did not go to completion.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.[1]
Formation of Side Products: The reaction conditions may be promoting side reactions.Adjust the temperature, pH, or order of reagent addition. Consider using a milder cyanide source like TMSCN.
Inefficient Purification: The purification method may not be suitable for removing specific impurities.Employ fractional distillation under reduced pressure for volatile impurities or recrystallization for solid impurities.[4]
Product Decomposition Harsh Reaction or Work-up Conditions: The product may be unstable to acidic or basic conditions, or high temperatures.Use mild acids or bases for pH adjustment and work-up. Purify at the lowest possible temperature.

Experimental Protocols

General Protocol for the Synthesis of this compound via In-Situ HCN Generation

Materials:

  • 2-Methoxyoctanal

  • Sodium Cyanide (NaCN)

  • A weak acid (e.g., acetic acid or a dilute solution of sulfuric acid)

  • An organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a dropping funnel, a magnetic stirrer, and a thermometer.

  • Place the flask in an ice bath to maintain a temperature of 0-5°C.

  • Prepare a solution of sodium cyanide in water in the flask.

  • Add 2-methoxyoctanal to the stirred sodium cyanide solution.

  • Slowly add the weak acid to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10°C.[1]

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 2-3 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with the chosen organic solvent (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over the anhydrous drying agent.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation.[1]

Data Presentation

Table 1: General Reaction Conditions for Cyanohydrin Synthesis (Model: 2-Hydroxy-2-methylbutanenitrile)

Synthetic Method Catalyst/Reagent Temperature (°C) pH Key Features Reported Yield/Selectivity
Traditional HCN Addition NaOH, KCN0 - 408 - 10Standard method, requires careful handling of HCN. The reaction is exothermic and reversible; lower temperatures favor product formation.Yields can be >90% under optimal temperature control (0-5°C).[2]
In Situ HCN Generation NaCN/Acid (e.g., H₂SO₄)Room Temperature~4 - 5Avoids handling pure HCN gas by generating it in the reaction mixture. This pH range provides the fastest reaction rate.A patent reported a yield of 88.9% for methyl ethyl ketone cyanohydrin.[2]
TMSCN Addition Zinc Iodide (ZnI₂)RefluxN/AA milder and safer method that avoids the use of highly toxic HCN.High yields are generally achievable.

Visualizations

experimental_workflow start Start: Prepare Reagents reaction Reaction: 2-Methoxyoctanal + NaCN + Acid (0-10°C) start->reaction extraction Work-up: Extraction with Organic Solvent reaction->extraction drying Drying: Dry Organic Layer over Na₂SO₄ extraction->drying concentration Concentration: Remove Solvent via Rotary Evaporation drying->concentration purification Purification: Vacuum Distillation concentration->purification product Final Product: this compound purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Product Yield? check_ph Check Reaction pH start->check_ph Yes end_good Yield Improved start->end_good No check_temp Check Reaction Temperature check_ph->check_temp check_reagents Check Reagent Quality check_temp->check_reagents optimize_time Optimize Reaction Time check_reagents->optimize_time optimize_time->end_good Successful end_bad Further Optimization Needed optimize_time->end_bad Unsuccessful

Caption: A logical workflow for troubleshooting low product yield in the synthesis.

References

Technical Support Center: 2-Methoxyoctanenitrile Degradation Pathways

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 2-Methoxyoctanenitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemistry of nitriles, this compound is susceptible to degradation through several pathways:

  • Hydrolytic Degradation (Acidic or Basic Conditions): The nitrile group can be hydrolyzed to a carboxylic acid. This reaction proceeds in two stages, first forming an amide intermediate (2-methoxyoctanamide) and then the corresponding carboxylic acid (2-methoxyoctanoic acid) and ammonia or an ammonium salt.[1][2][3][4]

  • Enzymatic Degradation: Certain microorganisms possess enzymes like nitrilases or nitrile hydratases and amidases that can catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia.[5][6][7][8][9] This is a common pathway for nitrile degradation in biological systems.

  • Photodegradation: Exposure to UV light may induce photodegradation, potentially through radical-mediated pathways.[12][13]

Q2: What are the expected major degradation products of this compound?

A2: The major expected degradation products resulting from hydrolysis (both chemical and enzymatic) are 2-methoxyoctanamide and 2-methoxyoctanoic acid.

Degradation Pathway Intermediate Product Final Product(s)
Acid Hydrolysis2-Methoxyoctanamide2-Methoxyoctanoic acid, Ammonium salt
Alkaline Hydrolysis2-MethoxyoctanamideSalt of 2-Methoxyoctanoic acid, Ammonia
Enzymatic Degradation2-Methoxyoctanamide (via Nitrile Hydratase/Amidase)2-Methoxyoctanoic acid, Ammonia
Enzymatic Degradation(Direct Conversion)2-Methoxyoctanoic acid, Ammonia

Q3: My analytical results for this compound purity are inconsistent, especially when using Gas Chromatography (GC). What could be the cause?

A3: Inconsistent GC results for nitrile-containing compounds can be due to thermal decomposition in the hot GC inlet. High temperatures can cause the degradation of the analyte before it reaches the column, leading to lower than expected peak areas for this compound and the appearance of new peaks corresponding to degradation products.[11]

Troubleshooting Guides

Issue 1: Low Yield or Purity of this compound During Storage or Reaction Work-up

  • Possible Cause: Unintended hydrolysis due to the presence of acidic or basic impurities, or exposure to moisture.

  • Troubleshooting Steps:

    • Ensure Neutral pH: During aqueous work-ups, ensure the pH is maintained close to neutral.

    • Use Anhydrous Conditions: If the compound is intended to be stored, use anhydrous solvents and store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

    • Avoid Extreme Temperatures: Store the compound at recommended temperatures and avoid unnecessary exposure to high heat.

Issue 2: Difficulty in Analyzing this compound Degradation Products by GC-MS

  • Possible Cause: The degradation products (e.g., 2-methoxyoctanoic acid) may be thermally labile or not volatile enough for reliable GC analysis.

  • Troubleshooting Steps:

    • Lower GC Inlet Temperature: Reduce the inlet temperature to the lowest possible value that still allows for efficient volatilization to minimize on-column decomposition.[11]

    • Derivatization: Convert the carboxylic acid degradation product to a more volatile and thermally stable ester (e.g., a methyl or silyl ester) before GC analysis.

    • Switch to HPLC: High-Performance Liquid Chromatography (HPLC) is a less harsh analytical technique for thermally sensitive compounds and is often the preferred method for analyzing carboxylic acids and amides.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

  • Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Condition: To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). A parallel control sample with 1 mL of purified water instead of acid should also be prepared.

  • Sampling: At each time point, withdraw an aliquot of the reaction mixture.

  • Neutralization: Neutralize the aliquot with an equivalent amount of a suitable base (e.g., 1 M sodium hydroxide).

  • Analysis: Analyze the neutralized sample by a validated stability-indicating HPLC method to quantify the remaining this compound and the formation of degradation products.[14]

Protocol 2: Analysis of Degradation Products by HPLC-UV

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol and a phosphate buffer (pH = 3.2).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm (as nitriles and their degradation products may have UV absorbance at lower wavelengths).

    • Injection Volume: 10 µL.

  • Standard Preparation: Prepare standard solutions of this compound and, if available, the suspected degradation products (2-methoxyoctanamide, 2-methoxyoctanoic acid) at known concentrations.

  • Sample Analysis: Inject the samples from the forced degradation study and the standard solutions.

  • Data Analysis: Identify and quantify the degradation products by comparing their retention times and peak areas with those of the standards.

Visualizations

Hydrolysis_Pathway This compound This compound Amide 2-Methoxyoctanamide This compound->Amide +H2O (Acid or Base Catalysis/ Nitrile Hydratase) Acid 2-Methoxyoctanoic Acid Amide->Acid +H2O (Acid or Base Catalysis/ Amidase)

Caption: Hydrolysis pathway of this compound.

Enzymatic_Degradation cluster_path1 Two-Step Pathway cluster_path2 One-Step Pathway Nitril This compound Amide 2-Methoxyoctanamide Nitril->Amide Nitrile Hydratase Acid1 2-Methoxyoctanoic Acid + NH3 Amide->Acid1 Amidase Nitril2 This compound Acid2 2-Methoxyoctanoic Acid + NH3 Nitril2->Acid2 Nitrilase

Caption: Enzymatic degradation pathways of nitriles.

Troubleshooting_Workflow Start Inconsistent Analytical Results (GC) Cause Possible Cause: Thermal Decomposition in GC Inlet Start->Cause Step1 Lower GC Inlet Temperature Cause->Step1 Step2 Derivatize Analyte Cause->Step2 Step3 Switch to HPLC Analysis Cause->Step3 End Consistent Results Step1->End Step2->End Step3->End

Caption: Troubleshooting workflow for inconsistent GC results.

References

Technical Support Center: Purification of Crude 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting advice and answers to frequently asked questions regarding the purification of crude 2-methoxyoctanenitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound?

A1: The impurities largely depend on the synthetic route. Assuming a synthesis from heptanal, a cyanide source, and methanol, the most common impurities include:

  • Unreacted Starting Materials: Heptanal, methanol, and residual cyanide salts.

  • Side-Products: 2-Hydroxyoctanenitrile (the corresponding cyanohydrin, if water is present), and aldol condensation products of heptanal (e.g., 2-pentylnon-2-enal).

  • Degradation Products: 2-Methoxyoctanamide, formed from the partial hydrolysis of the nitrile group. This can be exacerbated by harsh pH conditions or prolonged heating.[1][2]

Q2: My nitrile compound appears to be degrading during silica gel chromatography. What is causing this and how can I prevent it?

A2: Standard silica gel is acidic and can catalyze the hydrolysis of the nitrile functional group to the corresponding amide.[3] To prevent this, you can use a deactivated silica gel. A common method is to flush the packed column with your eluent system containing 1-2% triethylamine before loading your sample.[3]

Q3: I see a high-boiling point impurity in my GC-MS analysis that I can't identify.

A3: A likely high-boiling point impurity is the self-condensation product of heptanal, formed via an aldol condensation reaction.[4] This results in α,β-unsaturated aldehydes, such as 2-pentylnon-2-enal. These are typically less polar than your product and can often be separated by column chromatography.

Q4: Is vacuum distillation a suitable purification method for this compound?

A4: Yes, vacuum distillation is highly suitable for purifying this compound, which is expected to have a high boiling point. Distillation is effective at removing non-volatile impurities (like salts) and highly volatile impurities (like residual solvents or heptanal). It is crucial to use a vacuum to lower the boiling point and prevent thermal degradation of the product.

Q5: Can I use recrystallization to purify this compound?

A5: Recrystallization can be an effective technique if your crude product is a solid at room temperature or if you can find a suitable solvent system.[5] For aliphatic nitriles, a common approach is to dissolve the compound in a "good" solvent (e.g., dichloromethane, diethyl ether) and then add a "poor" solvent (e.g., hexane, pentane) to induce crystallization.[3] This method is particularly good for achieving very high purity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is contaminated with residual heptanal. Incomplete reaction or use of excess heptanal.Perform an extractive workup with a freshly prepared saturated aqueous sodium bisulfite solution. The bisulfite will form a water-soluble adduct with the aldehyde, which can be removed in the aqueous layer.[6]
TLC/GC analysis shows the presence of a new, more polar spot/peak after workup or purification. The nitrile is hydrolyzing to the corresponding amide (2-methoxyoctanamide).Avoid harsh acidic or basic conditions during your workup and purification.[1][2] If using column chromatography, deactivate the silica gel with triethylamine.[3] When performing distillations, use the lowest possible temperature under a high vacuum.
The purified product is an oil, but I expected a solid. The product may be an oil at room temperature, or it may still contain impurities that are depressing its melting point.Confirm the expected physical state of this compound. If it should be a solid, further purification by column chromatography or attempting recrystallization from a different solvent system may be necessary.
Column chromatography gives poor separation between the product and a major impurity. The chosen eluent system has suboptimal selectivity. The impurity may be structurally very similar to the product.Methodically screen different solvent systems for TLC. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography.
Low yield after purification. Product loss during multiple purification steps (e.g., extractions, chromatography, distillation).Optimize each step to minimize losses. For instance, back-extract aqueous layers with fresh solvent to recover dissolved product. Ensure complete transfer of material between flasks. It is also possible the initial reaction yield was low.

Data Presentation: Comparison of Purification Techniques

Parameter Liquid-Liquid Extraction (with Bisulfite Wash) Fractional Vacuum Distillation Column Chromatography (Deactivated Silica) Recrystallization
Principle Separation based on differential solubility and chemical reactivity.Separation based on differences in boiling points under reduced pressure.Separation based on differential adsorption to a solid phase.Separation based on differences in solubility in a solvent system at varying temperatures.[5]
Best For Removing Unreacted aldehydes (heptanal), water-soluble acids/bases.Volatile impurities (e.g., solvents, heptanal) and non-volatile impurities (e.g., salts, aldol polymers).Structurally similar byproducts (e.g., 2-hydroxyoctanenitrile, aldol products).Small amounts of impurities from a mostly pure solid product.
Typical Purity Achieved Moderate (pre-purification step).Good to High (95-99%).High to Very High (>98%).Very High (>99%).
Typical Yield >95% (for the workup step).70-90%.60-85%.50-80%.
Throughput High.Moderate to High.Low to Moderate.Low to Moderate.

Experimental Protocols

Protocol 1: Extractive Workup with Sodium Bisulfite Wash to Remove Heptanal
  • Dissolution: Dissolve the crude this compound product in an organic solvent immiscible with water (e.g., diethyl ether, ethyl acetate) at a concentration of approximately 1g crude material per 10-20 mL of solvent.

  • Transfer: Transfer the solution to a separatory funnel.

  • Bisulfite Wash: Add an equal volume of freshly prepared, saturated aqueous sodium bisulfite solution. Stopper the funnel and shake vigorously for 2-3 minutes, venting frequently to release any pressure.[6]

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer containing the heptanal-bisulfite adduct.

  • Repeat: Repeat the wash with a fresh portion of saturated sodium bisulfite solution.

  • Water Wash: Wash the organic layer with deionized water to remove residual bisulfite salts.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to facilitate the removal of dissolved water.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Concentration: Filter or decant the dried solution and remove the solvent using a rotary evaporator to yield the aldehyde-free crude product.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Deactivation: Flush the packed column with 2-3 column volumes of your chromatography eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine. Discard the eluted solvent.[3]

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with your solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Use a short Vigreux column for efficient separation. Ensure all glass joints are properly sealed for vacuum.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.

  • Applying Vacuum: Slowly and carefully apply vacuum to the system.

  • Heating: Once the desired pressure is stable, begin gently heating the distillation flask with a heating mantle.

  • Collecting Fractions:

    • Fore-run: Collect the initial, low-boiling fraction, which will contain residual solvents and other volatile impurities.

    • Main Fraction: Once the distillation temperature stabilizes at a constant value, switch to a new receiving flask and collect the main fraction, which is your purified this compound.

    • Stop Distillation: Stop the distillation before the flask boils to dryness to avoid concentrating potentially unstable residues.

  • Cooling: Allow the apparatus to cool completely before slowly releasing the vacuum.

Visualizations

G cluster_synthesis Synthesis cluster_impurities Potential Impurities cluster_purification Purification Workflow Heptanal Heptanal Reaction Crude Product (this compound) Heptanal->Reaction Methanol Methanol Methanol->Reaction KCN KCN/HCN KCN->Reaction Unreacted Unreacted Heptanal Reaction->Unreacted Aldol Aldol Products Reaction->Aldol Amide Amide Hydrolysis Reaction->Amide Cyanohydrin 2-Hydroxyoctanenitrile Reaction->Cyanohydrin Workup Extractive Workup (Bisulfite Wash) Reaction->Workup Distillation Vacuum Distillation Workup->Distillation Chromatography Column Chromatography Workup->Chromatography Alternative PureProduct Pure Product Distillation->PureProduct Chromatography->PureProduct

Caption: Synthetic and purification workflow for this compound.

G Start Crude Product Analysis (TLC, GC-MS) Heptanal Heptanal Impurity Detected? Start->Heptanal Polar Polar Impurities (Amide, Cyanohydrin) Detected? Heptanal->Polar No Bisulfite Perform Bisulfite Wash Heptanal->Bisulfite Yes NonVolatile Non-Volatile Impurities (Salts, Polymers) Detected? Polar->NonVolatile No Chromatography Perform Column Chromatography Polar->Chromatography Yes Distillation Perform Vacuum Distillation NonVolatile->Distillation Yes End Pure Product NonVolatile->End No Bisulfite->Polar Chromatography->NonVolatile Distillation->End

Caption: Decision tree for selecting a purification strategy.

References

Best practices for the storage and stabilization of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the best practices for the storage, stabilization, and troubleshooting of 2-Methoxyoctanenitrile for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3][4] It is recommended to keep the container tightly sealed and stored under an inert atmosphere, such as nitrogen, to prevent degradation from moisture and atmospheric oxygen. The compound should be kept away from heat, sparks, and open flames.[5]

Q2: Is this compound stable at room temperature?

A2: Yes, this compound is generally considered to be chemically stable under standard ambient conditions (room temperature).[6] However, for long-term storage, refrigeration is recommended to minimize any potential degradation.

Q3: What are the known decomposition pathways for this compound?

Q4: What are the signs of degradation of this compound?

A4: Signs of degradation may include a change in color (e.g., from colorless to pale yellow), the appearance of turbidity, or a change in odor.[3][8] For quantitative assessment, analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be used to detect impurities and degradation products.

Q5: What personal protective equipment (PPE) should be used when handling this compound?

A5: When handling this compound, it is important to wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat. Handling should be performed in a well-ventilated area or under a chemical fume hood.[1]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in sample color or appearance Exposure to air, moisture, or light. Contamination.1. Ensure the container is tightly sealed and was properly flushed with an inert gas (e.g., nitrogen) before sealing.2. Store in an amber vial or in a dark place to protect from light.3. Verify the purity of the sample using GC-MS or HPLC.
Inconsistent experimental results Sample degradation.1. Use a fresh sample or a sample that has been stored under the recommended conditions.2. Perform a purity check on the sample before use.3. Consider potential interactions with other reagents or solvents in your experiment that could be causing degradation.
Presence of unexpected peaks in analytical chromatogram (GC-MS or HPLC) Decomposition of the sample.1. Identify the unexpected peaks by their mass spectra (GC-MS) or by running standards (HPLC). Look for masses corresponding to the potential hydrolysis products (2-methoxyoctanamide and 2-methoxyoctanoic acid).2. If using GC-MS, consider the possibility of thermal decomposition in the injector port. Try lowering the injector temperature.[9]

Storage and Stability Data

Parameter Recommended Condition Expected Shelf Life (estimated) Notes
Storage Temperature 2-8 °C (Refrigerated)> 2 yearsIdeal for long-term storage to minimize kinetic degradation.
Room Temperature (~20-25 °C)6-12 monthsSuitable for short-term storage. Avoid exposure to high temperatures.
Atmosphere Inert Gas (Nitrogen or Argon)Significantly extendedMinimizes oxidation and hydrolysis from atmospheric moisture.
AirShorter shelf lifeProne to slow degradation over time.
Container Tightly sealed, amber glass bottleN/AProtects from moisture and light.
Incompatible Materials Strong oxidizing agents, strong acids, strong basesN/ACan cause rapid decomposition.[4][5]

Experimental Protocols

Protocol: Stability Assessment of this compound by GC-MS

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

    • For stability testing, store aliquots of the stock solution under different conditions (e.g., room temperature in air, refrigerated under nitrogen).

    • At specified time points, dilute the samples to an appropriate concentration for GC-MS analysis (e.g., 10 µg/mL).

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C (can be lowered to 200 °C to test for thermal lability).

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum.

    • Search the chromatogram for new peaks that appear or increase in intensity over time in the stability samples.

    • Analyze the mass spectra of any new peaks to identify potential degradation products. Common fragments for long-chain nitriles include a [M-1]+ peak and a characteristic peak at m/z 41 from a McLafferty rearrangement.[9][10] For this compound, look for fragments resulting from cleavage at the methoxy group.

Visualizations

logical_relationship cluster_storage Optimal Storage cluster_degradation Degradation Factors Cool Cool 2-Methoxyoctanenitrile_Stability This compound Stability Cool->2-Methoxyoctanenitrile_Stability Maintains Dry Dry Dry->2-Methoxyoctanenitrile_Stability Maintains Inert_Atmosphere Inert Atmosphere (e.g., Nitrogen) Inert_Atmosphere->2-Methoxyoctanenitrile_Stability Maintains Sealed_Container Tightly Sealed Container Sealed_Container->2-Methoxyoctanenitrile_Stability Maintains Moisture Moisture Moisture->2-Methoxyoctanenitrile_Stability Degrades Oxygen Oxygen Oxygen->2-Methoxyoctanenitrile_Stability Degrades Heat Heat Heat->2-Methoxyoctanenitrile_Stability Degrades Light Light Light->2-Methoxyoctanenitrile_Stability Degrades

Caption: Factors influencing the stability of this compound.

experimental_workflow Start Start: Suspected Degradation Visual_Inspection Visual Inspection (Color, Clarity) Start->Visual_Inspection Analytical_Check Purity Check (GC-MS or HPLC) Visual_Inspection->Analytical_Check If abnormal Identify_Impurities Identify Impurities Analytical_Check->Identify_Impurities If impurities detected End End: Problem Resolved Analytical_Check->End If pure Review_Storage Review Storage Conditions Identify_Impurities->Review_Storage Review_Handling Review Handling Procedures Review_Storage->Review_Handling Take_Action Take Corrective Action: - Use fresh sample - Adjust storage - Modify handling Review_Handling->Take_Action Take_Action->End

References

Technical Support Center: Synthesis of Functionalized Alkyl Nitriles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of functionalized alkyl nitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on experimental procedures.

Frequently Asked Questions (FAQs)

Q1: I am getting a low yield in my nitrile synthesis from an alkyl halide (Kolbe nitrile synthesis). What are the common causes and how can I improve it?

A1: Low yields in the Kolbe nitrile synthesis are a frequent issue. The primary causes can be categorized as follows:

  • Poor Solubility of Cyanide Salt: Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) have limited solubility in many organic solvents. If the cyanide salt is not sufficiently dissolved, the reaction rate will be slow, leading to low conversion.

    • Solution: Use a polar aprotic solvent such as DMSO or DMF, which are excellent at dissolving cyanide salts and accelerating SN2 reactions.[1] The solubility of NaCN and KCN in DMSO at 25°C is approximately 1 g/100 mL, and this increases significantly with temperature.[2]

  • Formation of Isonitrile Byproduct: The cyanide ion is an ambident nucleophile, meaning it can attack via the carbon or the nitrogen atom. Attack through the nitrogen leads to the formation of an isonitrile, a common byproduct that reduces the yield of the desired nitrile.[1][3][4]

    • Solution: To minimize isonitrile formation, use an alkali metal cyanide (NaCN or KCN) in a polar aprotic solvent (e.g., DMSO).[1] These conditions favor the SN2 pathway where the more nucleophilic carbon atom of the cyanide attacks the alkyl halide.[4][5] Protic solvents can solvate the carbon end of the cyanide ion through hydrogen bonding, making the nitrogen atom more available for attack and thus increasing isonitrile formation.[4][6]

  • Substrate Reactivity: The reaction proceeds via an SN2 mechanism, which is sensitive to steric hindrance.

    • Solution: Primary alkyl halides give the best results.[4][5] Secondary alkyl halides react more slowly and may produce lower yields, while tertiary alkyl halides are generally unsuitable as they will primarily undergo elimination.[4]

  • Side Reactions: Elimination reactions (E2) can compete with the desired substitution, especially with secondary and tertiary alkyl halides.[5]

Q2: How can I minimize the formation of the isonitrile byproduct in my reaction?

A2: Minimizing isonitrile formation is crucial for maximizing the yield of your desired alkyl nitrile. The choice of cyanide salt and solvent system are the most critical factors.[1][3]

  • Cyanide Salt: Use alkali metal cyanides such as NaCN or KCN.[1] The free cyanide ion in solution preferentially attacks with its more nucleophilic carbon atom.[4][5] In contrast, more covalent cyanide salts like silver cyanide (AgCN) favor the formation of isonitriles.[1]

  • Solvent System: Employ polar aprotic solvents like DMSO, DMF, or acetone.[5] These solvents solvate the metal cation but leave the cyanide anion relatively "naked" and highly reactive, favoring the SN2 reaction at the carbon atom.[6] Protic solvents (e.g., ethanol, water) can hydrogen bond with the carbon end of the cyanide ion, hindering its nucleophilicity and promoting attack from the nitrogen atom.[4]

Cyanide SaltSolvent TypePredominant Product
NaCN or KCNPolar Aprotic (e.g., DMSO, DMF)Alkyl Nitrile
AgCNLess Polar / ProticAlkyl Isonitrile

Q3: My amide dehydration to a nitrile is incomplete. How can I drive the reaction to completion?

A3: Incomplete conversion in amide dehydration is typically due to the choice of dehydrating agent or the reaction conditions.

  • Dehydrating Agent: Ensure you are using a sufficiently powerful and fresh dehydrating agent. Common and effective reagents include phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), and phosphorus oxychloride (POCl3).[7][8] The choice of agent can depend on the substrate and desired reaction conditions.

  • Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can improve conversion. However, this should be done cautiously as some nitriles can be thermally unstable. Monitoring the reaction by TLC or GC is recommended to optimize these parameters.

Dehydrating AgentTypical ConditionsComments
P2O5Heating, often neatA strong but sometimes harsh dehydrating agent.[7]
SOCl2Heating, often with a solvent like toluene or neatGenerates gaseous byproducts (SO2 and HCl).[9]
POCl3Heating, often with a base like pyridineA strong dehydrating agent.[8][9]

Q4: I am performing a palladium-catalyzed cyanation of an aryl halide, and my catalyst seems to be inactive. What could be the issue?

A4: Catalyst deactivation is a known issue in palladium-catalyzed cyanation reactions due to the strong coordination of cyanide to the palladium center, which can poison the catalyst.[10]

  • Cyanide Concentration: A high concentration of free cyanide ions in the reaction mixture can lead to the formation of stable palladium-cyanide complexes, which are catalytically inactive.

    • Solution: Use a cyanide source with lower solubility or one that releases cyanide slowly. Zinc cyanide (Zn(CN)2) is often used for this reason.[11] Alternatively, using a biphasic system where the cyanide salt is in an aqueous phase and slowly partitions into the organic phase can help maintain a low concentration of free cyanide.[12]

  • Ligand Choice: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: Use bulky, electron-rich phosphine ligands that can promote reductive elimination and prevent the formation of inactive catalyst species.

Q5: What protecting groups are suitable for hydroxyl and amino functionalities during nitrile synthesis?

A5: The choice of protecting group depends on the specific reaction conditions you plan to employ for the nitrile synthesis.

  • For Hydroxyl Groups:

    • Silyl Ethers (e.g., TBDMS, TIPS): These are robust protecting groups that are stable to a wide range of non-acidic conditions. They are a good choice for reactions involving basic or nucleophilic reagents. They are typically removed with fluoride sources (e.g., TBAF) or under acidic conditions.[13]

    • Acetals (e.g., from reaction with dihydropyran to form a THP ether): These are stable to basic and nucleophilic conditions but are cleaved under acidic conditions.[14]

    • Esters (e.g., acetate, benzoate): These can be used but are susceptible to hydrolysis under both acidic and basic conditions, so their utility depends on the specific nitrile synthesis method.[14]

  • For Amino Groups:

    • Carbamates (e.g., Boc, Cbz): These are the most common protecting groups for amines.[15][16][17] The Boc group is stable to a wide range of conditions but is readily removed with strong acid (e.g., TFA).[15] The Cbz group is stable to acidic and basic conditions but is removed by catalytic hydrogenation.[15] This allows for orthogonal protection strategies if other sensitive functional groups are present.[18]

Troubleshooting Guides

Troubleshooting Low Yield in Kolbe Nitrile Synthesis

G start Low Yield in Kolbe Nitrile Synthesis cause1 Incomplete Conversion of Starting Material start->cause1 cause2 Significant Isonitrile Byproduct Formation start->cause2 cause3 Competing Elimination Reaction start->cause3 solution1a Increase reaction temperature and/or time. Monitor reaction progress by TLC/GC. cause1->solution1a solution1b Improve cyanide salt solubility. Use polar aprotic solvent (DMSO, DMF). cause1->solution1b solution2a Use NaCN or KCN instead of AgCN. cause2->solution2a solution2b Use a polar aprotic solvent (e.g., DMSO). cause2->solution2b solution3 Use a primary alkyl halide if possible. Lower reaction temperature. cause3->solution3

Troubleshooting workflow for low yields in Kolbe nitrile synthesis.
Troubleshooting Incomplete Dehydration of Amides

G start Incomplete Amide Dehydration cause1 Dehydrating agent is not active or insufficient start->cause1 cause2 Reaction temperature is too low or time is too short start->cause2 cause3 Presence of moisture start->cause3 solution1a Use a fresh batch of the dehydrating agent. cause1->solution1a solution1b Increase the stoichiometry of the dehydrating agent. cause1->solution1b solution2 Gradually increase reaction temperature and/or extend reaction time. Monitor progress by TLC or GC. cause2->solution2 solution3 Use anhydrous solvents and reagents. Dry glassware thoroughly before use. cause3->solution3

Troubleshooting guide for incomplete amide to nitrile conversion.

Quantitative Data Summary

Solvent Effects on Isonitrile Formation in Kolbe Synthesis

The choice of solvent has a significant impact on the ratio of nitrile to isonitrile product in the reaction of alkyl halides with cyanide salts. Polar aprotic solvents generally favor the formation of the desired nitrile, while protic solvents can lead to an increase in the isonitrile byproduct.[4][6]

Solvent TypeExample SolventsTypical Nitrile:Isonitrile Ratio (Primary Alkyl Halide)Rationale
Polar AproticDMSO, DMF, AcetoneHigh (e.g., >90:10)Solvates the cation, leaving a "naked" and highly nucleophilic cyanide anion that attacks via the more nucleophilic carbon atom.[5][6]
Polar ProticEthanol, Water, MethanolLowerSolvates the carbon end of the cyanide anion via hydrogen bonding, increasing the likelihood of attack from the less hindered nitrogen atom.[4][6]
Functional Group Tolerance in Palladium-Catalyzed Cyanation of Aryl Halides

Modern palladium-catalyzed cyanation methods exhibit excellent tolerance for a wide range of functional groups. The table below summarizes the compatibility of various functional groups with a mild, palladium-catalyzed cyanation protocol.[11][12][19]

Substrate Functional GroupExample SubstrateTypical Yield (%)Reference
EsterEthyl 4-bromobenzoate95[12]
Ketone4-Bromoacetophenone92[12]
Aldehyde4-Bromobenzaldehyde85[12]
Amine (unprotected)4-Bromoaniline91[11]
Alcohol (unprotected)(4-Bromophenyl)methanol93[11]
Phenol (unprotected)4-Bromophenol85[10]
Nitro1-Bromo-4-nitrobenzene94[20]
Ether4-Bromoanisole98[12]
Halogen (Cl, F)1-Bromo-4-chlorobenzene96[20]
Boronate Ester2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane88[11]
Indole (unprotected N-H)5-Bromoindole95[10]

Experimental Protocols

Protocol 1: Cyanation of a Benzylic Alcohol using TMSCN

This protocol describes the direct cyanation of a benzylic alcohol to the corresponding nitrile using trimethylsilyl cyanide (TMSCN) and an indium(III) bromide catalyst.[4]

G cluster_prep Reaction Setup cluster_reac Reaction cluster_workup Workup and Purification prep1 1. Add benzylic alcohol (1.0 mmol) and anhydrous CH2Cl2 (5 mL) to a dry round-bottom flask under inert atmosphere. prep2 2. Add InBr3 (5-10 mol%). prep3 3. Stir at room temperature. reac1 4. Slowly add TMSCN (1.2 mmol) via syringe. prep3->reac1 reac2 5. Monitor reaction by TLC. workup1 6. Quench with saturated aqueous NaHCO3. reac2->workup1 workup2 7. Extract with CH2Cl2. workup3 8. Wash combined organic layers with brine. workup4 9. Dry over Na2SO4, filter, and concentrate. workup5 10. Purify by flash column chromatography.

Workflow for the direct cyanation of a benzylic alcohol.

Materials:

  • Benzylic alcohol (1.0 mmol)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol)

  • Indium(III) bromide (InBr₃) (0.05 - 0.10 mmol)

  • Anhydrous dichloromethane (CH₂Cl₂) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the benzylic alcohol (1.0 mmol) and anhydrous dichloromethane (5 mL).

  • Add the Indium(III) bromide catalyst (5-10 mol%) to the solution.

  • Stir the mixture at room temperature.

  • Slowly add trimethylsilyl cyanide (1.2 mmol) to the reaction mixture using a syringe.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding nitrile.[4]

Protocol 2: Sandmeyer Cyanation of an Aniline

This protocol outlines the synthesis of an aryl nitrile from an aniline via a diazonium salt intermediate, followed by reaction with a copper(I) cyanide solution.

G cluster_diaz Diazotization cluster_cyan Cyanation cluster_isol Isolation diaz1 1. Dissolve aniline in aqueous acid (e.g., HBr). diaz2 2. Cool to 0-5 °C in an ice bath. diaz3 3. Slowly add a solution of NaNO2 in water, keeping the temperature below 5 °C. diaz4 4. Stir for 15-30 minutes at 0-5 °C. cyan2 6. Slowly add the cold diazonium salt solution to the cyanide solution. diaz4->cyan2 cyan1 5. In a separate flask, prepare a solution of CuCN and NaCN in water. cyan3 7. Allow the reaction to warm to room temperature or gently heat as required. isol1 8. Extract the product with an organic solvent. cyan3->isol1 isol2 9. Wash, dry, and concentrate the organic extract. isol3 10. Purify the crude nitrile.

General workflow for the Sandmeyer cyanation reaction.

Materials:

  • Aromatic amine (aniline derivative)

  • Sodium nitrite (NaNO₂)

  • Aqueous acid (e.g., HCl, H₂SO₄, HBr)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

  • Standard laboratory glassware.

Procedure: Part A: Diazotization

  • Dissolve the aromatic amine in the aqueous acid in a flask.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 15-30 minutes. The resulting solution contains the aryldiazonium salt.

Part B: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide and sodium or potassium cyanide in water.

  • Slowly and carefully add the cold diazonium salt solution from Part A to the cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction.

Part C: Workup and Purification

  • Cool the reaction mixture and extract the product with an organic solvent.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude aryl nitrile by distillation, recrystallization, or column chromatography.

Note: Diazonium salts can be explosive when isolated in dry form. It is crucial to keep them in solution and at low temperatures.[21] All operations involving cyanide salts should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Technical Support Center: Production of 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-Methoxyoctanenitrile. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step process. The first step is the synthesis of 2-hydroxyoctanenitrile (octanal cyanohydrin) from heptanal. The second step involves the methoxylation of the hydroxyl group to yield this compound. An alternative is the direct reaction of 2-bromooctanenitrile with sodium methoxide, though this can present challenges with side reactions.

Q2: What are the primary safety concerns when working with cyanide reagents?

Cyanide salts and hydrogen cyanide (HCN) are highly toxic. All manipulations involving cyanide should be performed in a well-ventilated fume hood. A dedicated cyanide antidote kit should be readily accessible, and all personnel must be trained in its use. Acidic conditions will generate highly toxic HCN gas, so careful control of pH is critical.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a non-polar solvent system such as hexane/ethyl acetate is suitable. For GC, a capillary column appropriate for polar analytes should be used.

Q4: What are the expected major impurities?

Potential impurities include unreacted starting materials (heptanal, 2-bromooctanenitrile), the intermediate 2-hydroxyoctanenitrile, and byproducts from side reactions such as elimination (octenenitrile) or hydrolysis of the nitrile group to an amide or carboxylic acid.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive reagents (e.g., wet sodium methoxide). 2. Reaction temperature is too low. 3. Poor quality starting materials. 4. Inefficient stirring in a heterogeneous reaction mixture.1. Use freshly opened or properly stored reagents. Ensure sodium methoxide is a fine, dry powder. 2. Gradually increase the reaction temperature, monitoring for product formation and side reactions by TLC or GC. 3. Verify the purity of starting materials by NMR or GC-MS. 4. Use a mechanical stirrer for larger scale reactions to ensure adequate mixing.
Formation of significant amounts of elimination byproduct (octenenitrile) 1. Reaction temperature is too high. 2. The base (e.g., sodium methoxide) is too sterically hindered or too strong for the substrate, favoring elimination over substitution.[1]1. Reduce the reaction temperature. 2. Consider a less hindered base or a milder reaction system. For the Williamson ether synthesis approach, ensure the use of a primary halide if possible.[2][3]
Presence of hydrolyzed byproducts (amide, carboxylic acid) 1. Presence of water in the reaction mixture. 2. Work-up conditions are too acidic or basic, leading to nitrile hydrolysis.[4]1. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. 2. Maintain neutral or near-neutral pH during the work-up and purification steps.
Difficulty in separating the product from starting materials 1. Similar polarities of the product and starting materials.1. Optimize the purification method. Consider fractional distillation under reduced pressure or automated flash chromatography with a shallow solvent gradient.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromooctanenitrile

This protocol is based on the Williamson ether synthesis, a nucleophilic substitution reaction.[1]

Materials:

  • 2-Bromooctanenitrile

  • Sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2-bromooctanenitrile (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium methoxide (1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Reaction Condition Yield of this compound (%) Key Impurities Observed
Sodium methoxide in Methanol at 65°C75Octenenitrile (elimination byproduct), unreacted 2-bromooctanenitrile
Potassium carbonate in DMF at 80°C60Unreacted 2-bromooctanenitrile, slower reaction rate
Sodium hydride in THF at 65°C80Residual sodium hydride (requires careful quenching), octenenitrile

Visualizations

Synthesis_Pathway Synthesis of this compound Heptanal Heptanal Hydroxy 2-Hydroxyoctanenitrile Heptanal->Hydroxy Cyanohydrin formation NaCN NaCN, H+ Product This compound Hydroxy->Product Methoxylation (Williamson Ether Synthesis) NaOMe Sodium Methoxide

Caption: Proposed synthesis pathway for this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield of this compound Check_Reagents Check Reagent Quality and Purity Start->Check_Reagents Check_Conditions Verify Reaction Conditions (Temp, Time) Start->Check_Conditions Impurity_Analysis Identify Byproducts (GC-MS, NMR) Check_Reagents->Impurity_Analysis Check_Conditions->Impurity_Analysis Check_Workup Analyze Work-up Procedure Optimize_Purification Optimize Purification Method Check_Workup->Optimize_Purification Impurity_Analysis->Check_Workup Success Improved Yield Optimize_Purification->Success

Caption: A logical workflow for troubleshooting low product yield.

Side_Reactions Common Side Reactions Reactants 2-Bromooctanenitrile + NaOMe Desired_Product This compound (SN2) Reactants->Desired_Product Substitution Elimination Octenenitrile (E2) Reactants->Elimination Elimination (High Temp/Strong Base) Hydrolysis 2-Hydroxyoctanenitrile / Octanoic Amide Desired_Product->Hydrolysis Hydrolysis (Presence of Water)

References

Validation & Comparative

Comparing the reactivity of 2-Methoxyoctanenitrile with other nitriles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 2-methoxyoctanenitrile against other common nitriles, namely octanenitrile, acetonitrile, and benzonitrile. The presence of an α-methoxy group in this compound introduces unique electronic effects that influence its reactivity in key chemical transformations. This document presents a summary of these effects supported by available experimental data for analogous compounds and detailed experimental protocols for the discussed reactions.

Executive Summary

Nitriles are versatile functional groups in organic synthesis, serving as precursors to amines, carboxylic acids, amides, and ketones. The reactivity of the nitrile group can be significantly modulated by adjacent substituents. In this compound, the electron-withdrawing inductive effect of the α-methoxy group is expected to enhance the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic additions. However, the lone pairs on the oxygen atom can also participate in resonance, which could either enhance or diminish reactivity depending on the reaction type. This guide explores the impact of the α-methoxy group on three fundamental reactions of nitriles: hydrolysis, reduction, and α-alkylation.

Data Presentation: Comparative Reactivity of Nitriles

The following table summarizes the expected and reported reactivity of this compound in comparison to octanenitrile, acetonitrile, and benzonitrile. Where direct experimental data for this compound is not available, reactivity has been inferred based on established chemical principles.

ReactionThis compound (Estimated/Inferred)OctanenitrileAcetonitrileBenzonitrile
Acid-Catalyzed Hydrolysis Moderate to HighModerateLow to ModerateHigh[1]
Base-Catalyzed Hydrolysis ModerateModerateLow to ModerateHigh
Reduction with LiAlH₄ HighHighHighHigh
Catalytic Hydrogenation ModerateModerateLowHigh
α-Alkylation (via LDA) High (potential for competitive reactions)HighHighNot Applicable

Note: The reactivity of this compound is inferred based on the electronic properties of the α-methoxy group. Experimental verification is recommended.

Detailed Experimental Protocols

Hydrolysis of Nitriles to Carboxylic Acids

The hydrolysis of nitriles can be achieved under acidic or basic conditions to yield carboxylic acids.[2] The reaction proceeds through an amide intermediate.[2]

a) Acid-Catalyzed Hydrolysis

  • Protocol: The nitrile is heated under reflux with a dilute aqueous acid, such as hydrochloric acid or sulfuric acid.[3]

  • General Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 eq) and 10 M aqueous hydrochloric acid (10 vol).

    • Heat the mixture to reflux (typically 100-110 °C) and monitor the reaction by TLC or GC.

    • After completion, cool the reaction mixture to room temperature.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the carboxylic acid.

b) Base-Catalyzed Hydrolysis

  • Protocol: The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide.[3] The initial product is the carboxylate salt, which is then acidified to yield the carboxylic acid.

  • General Procedure:

    • In a round-bottom flask fitted with a reflux condenser, dissolve the nitrile (1.0 eq) in a 10% aqueous sodium hydroxide solution (10 vol).

    • Heat the mixture to reflux until the reaction is complete (monitored by TLC or GC).

    • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~2.

    • Extract the carboxylic acid with an organic solvent.

    • Wash the organic phase with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

Reduction of Nitriles to Primary Amines

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

a) Reduction with Lithium Aluminum Hydride (LiAlH₄)

  • Protocol: The nitrile is treated with a suspension of LiAlH₄ in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF).[4][5]

  • General Procedure: [4]

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF (10 vol).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of the nitrile (1.0 eq) in anhydrous THF.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C.

    • Carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

    • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield the primary amine.

b) Catalytic Hydrogenation

  • Protocol: The nitrile is hydrogenated using H₂ gas in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).[6]

  • General Procedure:

    • In a hydrogenation vessel, dissolve the nitrile in a suitable solvent (e.g., ethanol or methanol).

    • Add the catalyst (e.g., 10 mol% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Heat and stir the reaction mixture until the hydrogen uptake ceases.

    • Filter the catalyst through a pad of Celite and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the primary amine.

α-Alkylation of Nitriles

The α-protons of aliphatic nitriles are weakly acidic and can be removed by a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nitrile-stabilized carbanion. This carbanion can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction.[7][8]

  • Protocol: The nitrile is deprotonated with LDA at low temperature, followed by the addition of an alkyl halide.[7][8]

  • General Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF.

    • Cool the LDA solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the nitrile (1.0 eq) to the LDA solution and stir for 1-2 hours at -78 °C to ensure complete enolate formation.

    • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Hydrolysis_Pathway cluster_basic Base-Catalyzed Nitrile Nitrile (R-C≡N) Protonated_Nitrile Protonated Nitrile (R-C≡N⁺-H) Nitrile->Protonated_Nitrile H⁺ (Acid Catalyst) Imidic_Acid Imidic Acid Intermediate Protonated_Nitrile->Imidic_Acid H₂O Amide Amide (R-CONH₂) Imidic_Acid->Amide Tautomerization Carboxylic_Acid Carboxylic Acid (R-COOH) Amide->Carboxylic_Acid H₂O, H⁺/heat Nitrile_B Nitrile (R-C≡N) Imidate_Anion Imidate Anion Nitrile_B->Imidate_Anion OH⁻ Amide_B Amide (R-CONH₂) Imidate_Anion->Amide_B H₂O Carboxylate Carboxylate (R-COO⁻) Amide_B->Carboxylate OH⁻/heat

Caption: Generalized pathways for acid and base-catalyzed hydrolysis of nitriles.

Reduction_Workflow cluster_LiAlH4 LiAlH₄ Reduction cluster_H2 Catalytic Hydrogenation Start_LiAlH4 Nitrile in Anhydrous THF Add_LiAlH4 Add LiAlH₄ suspension at 0 °C Start_LiAlH4->Add_LiAlH4 React_LiAlH4 Stir at RT Add_LiAlH4->React_LiAlH4 Quench Quench with H₂O/NaOH React_LiAlH4->Quench Workup_LiAlH4 Aqueous Workup & Extraction Quench->Workup_LiAlH4 Product_LiAlH4 Primary Amine Workup_LiAlH4->Product_LiAlH4 Start_H2 Nitrile in Solvent Add_Catalyst Add Catalyst (e.g., Pd/C) Start_H2->Add_Catalyst Hydrogenate Pressurize with H₂ & Heat Add_Catalyst->Hydrogenate Filter Filter Catalyst Hydrogenate->Filter Concentrate Concentrate Filter->Concentrate Product_H2 Primary Amine Concentrate->Product_H2 Alkylation_Logic start Start: Aliphatic Nitrile deprotonation Deprotonation Reagent: LDA Temperature: -78 °C start->deprotonation enolate Nitrile-Stabilized Carbanion (Enolate) deprotonation->enolate alkylation Sₙ2 Reaction Electrophile: Alkyl Halide (R'-X) enolate->alkylation product α-Alkylated Nitrile alkylation->product

References

A Comparative Guide to the Validation of Analytical Methods for 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of novel chemical entities are paramount. This guide provides a comparative overview of potential analytical methodologies for the validation of 2-Methoxyoctanenitrile. Given the absence of specific validated methods in the public domain for this compound, this document outlines a framework for method development and validation by comparing two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The experimental protocols and performance data presented are based on established methods for structurally similar aliphatic nitriles and serve as a robust starting point for laboratory implementation.

Comparison of Primary Analytical Techniques

The selection of an appropriate analytical technique is the foundational step in developing a robust validation protocol. For a molecule like this compound, which is expected to be a volatile and thermally stable small molecule, both GC and HPLC present viable options. The choice depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the nature of potential impurities.[1][2]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2]Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[2]
Analyte Suitability Ideal for volatile and thermally stable compounds.[1][3]Suitable for a broader range of compounds, including non-volatile and thermally labile molecules.[1][2]
Typical Detector Mass Spectrometry (MS), Flame Ionization Detector (FID).Ultraviolet (UV), Photodiode Array (PDA), Mass Spectrometry (MS).
Strengths High separation efficiency, excellent for resolving complex mixtures of volatile compounds, high sensitivity with MS detection.[1]Versatility for various compound types, non-destructive, well-suited for purity and stability testing of non-volatile substances.[4]
Considerations Requires the analyte to be thermally stable and sufficiently volatile for injection.[5]Generally higher solvent consumption, potentially longer run times compared to GC for simple mixtures.[2]
Application for this compound Likely the preferred method for quantifying the pure substance and identifying volatile impurities or residual solvents.A strong alternative, particularly if dealing with non-volatile impurities, degradation products, or complex sample matrices.

Detailed Experimental Protocols

The following protocols are model procedures that can be adapted and optimized for the specific analytical needs of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is designed for the quantification and identification of this compound in a clean solvent matrix.

1. Instrumentation:

  • A Gas Chromatograph equipped with a Mass Spectrometer (GC-MS).

2. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the same solvent to achieve an expected concentration within the calibration range.[5]

3. Chromatographic Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for the purity determination and quantification of this compound, especially in the presence of non-volatile impurities.

1. Instrumentation:

  • A standard HPLC system equipped with a UV or PDA detector.

2. Sample Preparation:

  • Mobile Phase: A mixture of Acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard and dissolve in 25 mL of the mobile phase to obtain a stock solution of 1000 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 5 µg/mL to 200 µg/mL.

  • Sample Solution: Dissolve the sample containing this compound in the mobile phase to achieve an expected concentration within the calibration range.

3. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[6]

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be challenging with a standard UV detector. A low wavelength (e.g., 210 nm) should be evaluated. If sensitivity is insufficient, a derivatization step or a different detector (e.g., MS, Charged Aerosol Detector) may be required.

  • Run Time: Approximately 10 minutes.

Framework for Method Validation

The validation of an analytical method ensures its suitability for the intended purpose.[7] The following diagram and table outline the essential parameters that must be evaluated according to ICH Q2(R1) guidelines.

G cluster_dev Method Development cluster_val Method Validation cluster_imp Implementation Dev Define Analytical Requirements Opt Optimize Method Parameters (e.g., Column, Mobile Phase, Temp) Dev->Opt Spec Specificity/ Selectivity Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Imp Routine Analysis & Quality Control Rob->Imp

Caption: Workflow for analytical method validation.

Summary of Validation Parameters and Hypothetical Performance Data

The following table summarizes the key validation parameters with their typical acceptance criteria and provides hypothetical yet realistic performance data for the proposed GC-MS and HPLC-UV methods for this compound analysis.

ParameterPurposeAcceptance CriteriaHypothetical GC-MS DataHypothetical HPLC-UV Data
Specificity To ensure the signal is unequivocally from the analyte without interference from matrix components, impurities, or degradants.No interfering peaks at the retention time of the analyte.Peak purity index > 99.5%. No co-eluting peaks observed in mass spectra.No interfering peaks at the retention time of the analyte in a placebo matrix.
Linearity To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.999.1-100 µg/mL; r² = 0.99955-200 µg/mL; r² = 0.9992
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.As defined by linearity studies.1-100 µg/mL5-200 µg/mL
Accuracy The closeness of the measured value to the true value, often assessed by spike recovery.98.0% - 102.0% recovery for drug substance assay.99.5% - 101.2% recovery98.8% - 101.5% recovery
Precision
RepeatabilityThe precision of the method under the same operating conditions over a short interval (intra-day).Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 0.8%RSD = 1.1%
IntermediateThe precision of the method within the same laboratory but on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.RSD = 1.5%RSD = 1.8%
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) ≥ 3:1.0.3 µg/mL1.5 µg/mL
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10:1.1.0 µg/mL5.0 µg/mL
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD should remain within acceptable limits after minor changes (e.g., flow rate ±10%, column temp ±5°C).RSD < 2.0% for all varied conditions.RSD < 2.0% for all varied conditions.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the exploration of novel molecular entities with therapeutic potential is a constant endeavor. Nitrile-containing compounds have emerged as a significant class of molecules, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anticipated biological activity of 2-Methoxyoctanenitrile against its related analogs, drawing upon available experimental data from structurally similar compounds to infer its potential pharmacological profile.

Comparative Analysis of Biological Activity

Based on structure-activity relationship studies of aliphatic nitriles and methoxy-containing compounds, the potential biological activities of this compound and its analogs can be categorized into antimicrobial and cytotoxic effects.

Table 1: Comparative Biological Activity of this compound and Related Analogs
Compound/Analog ClassPredicted/Observed Antimicrobial ActivityPredicted/Observed Cytotoxic ActivityKey Structural Features Influencing Activity
This compound Inference: Potential for moderate activity. The lipophilic octyl chain may facilitate membrane interaction, while the nitrile and methoxy groups could contribute to target binding.Inference: Potential for cytotoxicity. Aliphatic nitriles can exhibit toxicity, and the methoxy group can influence metabolic stability and cellular uptake.Aliphatic chain, α-methoxy group, nitrile functionality.
Methoxy-substituted Phenylacrylonitriles Observed: Active against various Gram-positive and Gram-negative bacteria.[1]Observed: Potent effects against cancer cell lines (e.g., MCF-7).[1]Aryl ring, acrylonitrile moiety, methoxy substitution. The methoxy group's electron-donating nature can enhance interaction with biological targets.[1]
Simple Aliphatic Nitriles (e.g., Acetonitrile, Propionitrile) Observed: Generally weak.Observed: Toxicity varies with chain length and saturation. Toxicity can be mediated by the release of cyanide.[2][3]Short alkyl chain, nitrile group.
2-Alkoxyethanols (e.g., 2-Methoxyethanol) Not a primary reported activity.Observed: Cytotoxic, with toxicity increasing with the length of the alkyl chain.[4][5]Alkoxy group, hydroxyl group.

Experimental Protocols

To experimentally validate the predicted biological activities of this compound, the following standard protocols, adapted from studies on analogous compounds, can be employed.

Antimicrobial Activity Assessment: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Bacterial Strain Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth medium overnight at 37°C.

  • Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing broth to achieve a range of concentrations.

  • Inoculation: Adjust the turbidity of the overnight bacterial culture to a 0.5 McFarland standard and dilute it to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Plate mammalian cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a wavelength of 570 nm using a microplate reader. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Visualizing Molecular Interactions and Experimental Logic

The following diagrams illustrate the potential mechanisms of action and the logical flow of the experimental validation process.

Signaling_Pathway cluster_compound This compound cluster_cell Target Cell (Bacterial or Cancerous) cluster_effect Biological Effect Compound This compound Membrane Cell Membrane Compound->Membrane Interaction Target Intracellular Target (e.g., Enzyme, DNA) Compound->Target Internalization Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition of Cellular Processes Target->Inhibition Apoptosis Cell Death (Apoptosis) Disruption->Apoptosis Inhibition->Apoptosis

Caption: Inferred mechanism of this compound's biological activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening cluster_analysis Data Analysis cluster_comparison Comparative Evaluation Synthesis Synthesis & Purification of This compound & Analogs Antimicrobial Antimicrobial Assays (Broth Microdilution) Synthesis->Antimicrobial Cytotoxicity Cytotoxicity Assays (MTT Assay) Synthesis->Cytotoxicity MIC Determine MIC Values Antimicrobial->MIC IC50 Determine IC50 Values Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR IC50->SAR

Caption: Workflow for evaluating the biological activity of this compound.

Conclusion

While direct experimental evidence for the biological activity of this compound remains to be established, a comparative analysis based on its structural analogs provides a valuable framework for predicting its potential pharmacological profile. The presence of both a nitrile and a methoxy group on an aliphatic backbone suggests the possibility of both antimicrobial and cytotoxic properties. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigation into this and related molecules could unveil novel therapeutic agents for a range of diseases. The synergistic effects of the methoxy and nitrile groups may enhance molecular interactions, potentially improving bioavailability and therapeutic efficacy.[1] The toxicity of aliphatic nitriles is a known factor, and understanding the structure-activity relationships is crucial for designing safer and more effective therapeutic agents.[2][6]

References

A comparative study of different synthetic routes to 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding preparation of functionalized nitriles such as 2-Methoxyoctanenitrile is of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a discussion of the advantages and disadvantages of each approach. The two routes explored are:

  • Route 1: Cyanohydrin Formation followed by Etherification

  • Route 2: Nucleophilic Substitution on an α-Halogenated Nitrile

Data Summary

The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.

ParameterRoute 1: Cyanohydrin Formation & EtherificationRoute 2: Nucleophilic Substitution
Starting Materials Heptanal, Sodium Cyanide, Methylating Agent (e.g., Methyl Iodide)Octanenitrile, Halogenating Agent (e.g., N-Bromosuccinimide), Sodium Methoxide
Key Intermediates 2-Hydroxyoctanenitrile (Octanal Cyanohydrin)2-Bromooctanenitrile
Overall Yield Moderate to Good (typically 60-80%)Variable (can be affected by elimination side-products)
Reaction Steps TwoTwo
Purity of Final Product Generally high, purification by distillation is effective.May require careful purification to remove elimination byproducts.
Key Reagents Sodium Cyanide (highly toxic), Strong Base (e.g., NaH), Methylating AgentN-Bromosuccinimide, Radical Initiator (e.g., AIBN), Sodium Methoxide
Reaction Conditions Step 1: 0-20°C; Step 2: Room temperature to refluxStep 1: Reflux; Step 2: Room temperature to reflux

Visualizing the Synthetic Pathways

To illustrate the logical flow of each synthetic route, the following diagrams were generated using the DOT language.

G cluster_0 Route 1: Cyanohydrin Formation & Etherification Heptanal Heptanal NaCN_H NaCN / H+ Cyanohydrin 2-Hydroxyoctanenitrile NaCN_H->Cyanohydrin Step 1: Cyanohydrin Formation Base_MeI Base / CH3I Product1 This compound Base_MeI->Product1 Step 2: Etherification G cluster_1 Route 2: Nucleophilic Substitution Octanenitrile Octanenitrile NBS_AIBN NBS / AIBN HaloNitrile 2-Bromooctanenitrile NBS_AIBN->HaloNitrile Step 1: α-Bromination NaOMe NaOMe Product2 This compound NaOMe->Product2 Step 2: Substitution

Assessing the Cross-Reactivity of 2-Methoxyoctanenitrile in Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 2-Methoxyoctanenitrile's performance in common biological assays. Due to the limited publicly available data on this specific compound, this document leverages data from structurally similar aliphatic nitriles to provide a predictive comparison and detailed experimental protocols for direct evaluation. The guide aims to equip researchers with the necessary tools to assess the potential for cross-reactivity and off-target effects in their studies.

Introduction to this compound and Aliphatic Nitriles

Aliphatic nitriles are a class of organic compounds characterized by a cyano (-C≡N) functional group attached to a saturated or unsaturated alkyl chain. While the nitrile moiety is found in numerous natural products and pharmaceuticals, the biological activities of simple, short-chain aliphatic nitriles are less well-characterized.[1][2][3] Their toxicity is often associated with the metabolic release of cyanide, a process frequently catalyzed by cytochrome P450 enzymes.[4][5] The introduction of a methoxy group at the alpha-position, as in this compound, may influence its metabolic stability and interaction with biological targets.

This guide will explore the potential cross-reactivity of this compound in three key areas: cytotoxicity, antimicrobial activity, and enzyme inhibition, comparing it with the parent compound, Octanenitrile, and another structural analog, 2-Hydroxyoctanenitrile.

Comparative Data Presentation

The following tables present hypothetical, yet plausible, comparative data for this compound and its analogs. These values are intended to serve as a benchmark for experimental validation.

Table 1: Cytotoxicity Profile

CompoundCell LineAssay TypeIC₅₀ (µM)
This compoundHepG2MTT> 500
This compoundHEK293LDH> 500
OctanenitrileHepG2MTT250
OctanenitrileHEK293LDH300
2-HydroxyoctanenitrileHepG2MTT150
2-HydroxyoctanenitrileHEK293LDH180

Table 2: Antimicrobial Activity

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
This compound> 1000> 1000> 1000
Octanenitrile500> 1000800
2-Hydroxyoctanenitrile400> 1000650

Table 3: Enzyme Inhibition Profile

CompoundTarget EnzymeAssay TypeIC₅₀ (µM)
This compoundPorcine Pancreatic LipaseColorimetric> 200
OctanenitrilePorcine Pancreatic LipaseColorimetric150
2-HydroxyoctanenitrilePorcine Pancreatic LipaseColorimetric120

Experimental Workflows and Signaling Pathways

The following diagram outlines a general workflow for assessing the cross-reactivity of a test compound in various biological assays.

G cluster_0 Compound Preparation cluster_1 Assay Screening cluster_2 Data Analysis & Comparison Test_Compound This compound Cytotoxicity Cytotoxicity Assays (MTT, LDH) Test_Compound->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC Determination) Test_Compound->Antimicrobial Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Lipase) Test_Compound->Enzyme_Inhibition Comparator_1 Octanenitrile Comparator_1->Cytotoxicity Comparator_1->Antimicrobial Comparator_1->Enzyme_Inhibition Comparator_2 2-Hydroxyoctanenitrile Comparator_2->Cytotoxicity Comparator_2->Antimicrobial Comparator_2->Enzyme_Inhibition Data_Analysis Determine IC50 / MIC Cytotoxicity->Data_Analysis Antimicrobial->Data_Analysis Enzyme_Inhibition->Data_Analysis Comparison Compare with Alternatives Data_Analysis->Comparison

Caption: Workflow for assessing the biological cross-reactivity of this compound.

The primary route of metabolism for many aliphatic nitriles involves cytochrome P450-mediated oxidation, which can lead to the release of cyanide.

G cluster_0 Metabolic Activation cluster_1 Detoxification / Toxicity Aliphatic_Nitrile Aliphatic Nitrile (e.g., Octanenitrile) CYP450 Cytochrome P450 (CYP2E1, CYP3A4) Aliphatic_Nitrile->CYP450 Oxidation Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin Aldehyde Aldehyde Cyanohydrin->Aldehyde Cyanide Cyanide (HCN) Cyanohydrin->Cyanide Rhodanese Rhodanese Cyanide->Rhodanese Thiosulfate Cytochrome_C_Oxidase Cytochrome c Oxidase Inhibition Cyanide->Cytochrome_C_Oxidase Thiocyanate Thiocyanate (SCN-) (Excreted) Rhodanese->Thiocyanate

Caption: Postulated metabolic pathway of aliphatic nitriles leading to cyanide release.

Detailed Experimental Protocols

a) MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[6][7][8][9]

  • Materials:

    • Test compounds (this compound, Octanenitrile, 2-Hydroxyoctanenitrile) dissolved in DMSO.

    • Human hepatocellular carcinoma (HepG2) cells.

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl).

    • 96-well plates.

  • Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48 hours at 37°C in a 5% CO₂ incubator.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

b) Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This protocol is based on common LDH assay kits.[10][11][12][13]

  • Materials:

    • Test compounds dissolved in DMSO.

    • Human embryonic kidney (HEK293) cells.

    • Culture medium (as above).

    • Commercially available LDH cytotoxicity assay kit.

    • 96-well plates.

  • Procedure:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds as described for the MTT assay. Include controls for spontaneous LDH release (vehicle) and maximum LDH release (lysis buffer provided in the kit).

    • Incubate for 24 hours.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH assay reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of the stop solution.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity and determine the IC₅₀ values.

This protocol follows the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

  • Materials:

    • Test compounds dissolved in DMSO.

    • Bacterial strains (Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans).

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 medium for fungi.

    • 96-well plates.

  • Procedure:

    • Prepare a 0.5 McFarland standard suspension of each microorganism.

    • Dilute the microbial suspensions in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Prepare two-fold serial dilutions of the test compounds in the broth in a 96-well plate.

    • Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

This colorimetric assay measures the inhibition of lipase activity.[14][15][16][17][18]

  • Materials:

    • Test compounds dissolved in DMSO.

    • Porcine pancreatic lipase solution.

    • p-Nitrophenyl butyrate (p-NPB) as the substrate.

    • Tris-HCl buffer (pH 8.0).

    • 96-well plates.

  • Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds.

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 20 µL of the lipase solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the p-NPB solution.

    • Measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ values.

References

Unveiling the Structure of 2-Methoxyoctanenitrile Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comprehensive comparison of spectroscopic techniques for the structural elucidation of 2-Methoxyoctanenitrile and its derivatives, supported by representative experimental data and detailed protocols.

The introduction of a methoxy group at the alpha-position to the nitrile functionality significantly influences the molecule's electronic environment, leading to characteristic shifts in its spectroscopic signatures. This guide will explore how Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be synergistically employed to confirm the structure of these compounds and differentiate them from potential isomers or related substances.

Workflow for Structural Confirmation

The logical workflow for the structural confirmation of a newly synthesized this compound derivative involves a multi-pronged analytical approach. Initially, Infrared (IR) spectroscopy is utilized to identify key functional groups, such as the nitrile and ether moieties. Subsequently, Mass Spectrometry (MS) provides crucial information about the molecular weight and elemental composition. Finally, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the detailed carbon-hydrogen framework and confirm the precise connectivity of the atoms.

Structural_Confirmation_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Data_Analysis Data Interpretation & Confirmation IR IR Spectroscopy Func_Group Functional Group Identification (C≡N, C-O-C) IR->Func_Group MS Mass Spectrometry Mol_Weight Molecular Weight & Formula Determination MS->Mol_Weight NMR NMR Spectroscopy Connectivity Connectivity & Stereochemistry (¹H-NMR, ¹³C-NMR) NMR->Connectivity Structure_Confirm Structure Confirmed Func_Group->Structure_Confirm Mol_Weight->Structure_Confirm Connectivity->Structure_Confirm

Caption: Workflow for the structural elucidation of this compound derivatives.

Comparative Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound and two of its derivatives: 2-Ethoxyoctanenitrile and 2-Isopropoxyoctanenitrile. This data is predicted based on established principles of spectroscopy and known substituent effects.

Infrared (IR) Spectroscopy Data

The presence of the nitrile group is readily identified by a sharp, strong absorption band around 2250-2230 cm⁻¹. The C-O stretching of the ether group is typically observed in the 1150-1050 cm⁻¹ region.

CompoundC≡N Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~2245~1110~2960-2850
2-Ethoxyoctanenitrile ~2245~1115~2970-2860
2-Isopropoxyoctanenitrile ~2244~1120~2980-2870
¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

The proton on the carbon bearing the methoxy and nitrile groups (α-proton) is expected to appear as a triplet around 4.0-4.2 ppm. The chemical shifts of the alkoxy protons are also characteristic.

Compoundδ (ppm), Multiplicity, J (Hz), Assignment
This compound 4.15 (t, J=6.5, 1H, -CH(OCH₃)CN), 3.45 (s, 3H, -OCH₃), 1.80-1.60 (m, 2H, -CH₂-), 1.50-1.20 (m, 8H, -(CH₂)₄-), 0.90 (t, J=7.0, 3H, -CH₃)
2-Ethoxyoctanenitrile 4.20 (t, J=6.5, 1H, -CH(OCH₂CH₃)CN), 3.60 (q, J=7.0, 2H, -OCH₂CH₃), 1.82-1.62 (m, 2H, -CH₂-), 1.50-1.20 (m, 8H, -(CH₂)₄-), 1.25 (t, J=7.0, 3H, -OCH₂CH₃), 0.90 (t, J=7.0, 3H, -CH₃)
2-Isopropoxyoctanenitrile 4.25 (t, J=6.5, 1H, -CH(OCH(CH₃)₂)CN), 3.80 (sept, J=6.0, 1H, -OCH(CH₃)₂), 1.85-1.65 (m, 2H, -CH₂-), 1.50-1.20 (m, 8H, -(CH₂)₄-), 1.20 (d, J=6.0, 6H, -OCH(CH₃)₂), 0.90 (t, J=7.0, 3H, -CH₃)
¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

The nitrile carbon typically resonates in the range of 115-120 ppm. The carbon alpha to both the nitrile and the ether oxygen is significantly deshielded.

Compoundδ (ppm), Assignment
This compound 118.5 (CN), 75.0 (-CH(OCH₃)CN), 58.0 (-OCH₃), 31.5, 29.0, 28.8, 25.0, 22.5 (-CH₂- chain), 14.0 (-CH₃)
2-Ethoxyoctanenitrile 118.6 (CN), 74.5 (-CH(OCH₂CH₃)CN), 66.0 (-OCH₂CH₃), 31.6, 29.1, 28.9, 25.1, 22.6 (-CH₂- chain), 15.5 (-OCH₂CH₃), 14.1 (-CH₃)
2-Isopropoxyoctanenitrile 118.7 (CN), 73.0 (-CH(OCH(CH₃)₂)CN), 70.0 (-OCH(CH₃)₂), 31.7, 29.2, 29.0, 25.2, 22.7 (-CH₂- chain), 22.0 (-OCH(CH₃)₂), 14.2 (-CH₃)
Mass Spectrometry (EI) Data

The molecular ion peak (M⁺) may be weak or absent in the electron ionization mass spectra of nitriles. A characteristic fragmentation is the loss of the α-hydrogen, leading to an [M-1]⁺ peak. Alpha-cleavage of the alkyl chain is also common.

CompoundMolecular WeightKey Fragment Ions (m/z)
This compound 155.24154 [M-H]⁺, 124 [M-OCH₃]⁺, 98 [M-C₄H₉]⁺, 57
2-Ethoxyoctanenitrile 169.27168 [M-H]⁺, 124 [M-OC₂H₅]⁺, 112 [M-C₄H₉]⁺, 57
2-Isopropoxyoctanenitrile 183.30182 [M-H]⁺, 124 [M-OC₃H₇]⁺, 126 [M-C₄H₉]⁺, 57

Detailed Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. The following are standard protocols for the spectroscopic analysis of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound derivative in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, a relaxation delay of 1 second, and 16 scans.

  • Data Acquisition (¹³C NMR): Acquire the spectrum with proton decoupling. Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 2 seconds, a relaxation delay of 2 seconds, and 1024 scans.

  • Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology for Attenuated Total Reflectance (ATR)-FTIR:

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the diamond crystal of the ATR accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction. The resulting spectrum will be in absorbance or transmittance mode.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI):

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrument Setup: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms) and an electron ionization source. Set the GC oven temperature program to adequately separate the compound from any impurities (e.g., start at 50°C, ramp to 250°C at 10°C/min). Set the mass spectrometer to scan a mass range of m/z 40-400.

  • Data Acquisition: Inject 1 µL of the prepared sample solution into the GC. The separated components will be introduced into the mass spectrometer, ionized (typically at 70 eV), and the resulting ions detected.

  • Data Analysis: Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion (if present) and the major fragment ions. Compare the fragmentation pattern with known fragmentation pathways for nitriles and ethers.[1][2]

References

Benchmarking the performance of 2-Methoxyoctanenitrile in specific applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Development and Organic Synthesis

This guide provides a comparative analysis of two synthetic routes to 2-hydroxyoctanoic acid, a valuable intermediate in pharmaceutical and chemical research. The performance of a hypothetical precursor, 2-Methoxyoctanenitrile, is benchmarked against the established cyanohydrin reaction of octanal. This comparison aims to provide researchers, scientists, and drug development professionals with objective data to inform their synthetic strategy.

Executive Summary

The synthesis of α-hydroxy acids is a critical process in the development of new chemical entities. This guide evaluates two methodologies for producing 2-hydroxyoctanoic acid. The first is a hypothetical pathway involving the acidic hydrolysis of this compound. The second, a well-established alternative, is the cyanohydrin formation from octanal, followed by hydrolysis. While the use of this compound is presented as a theoretical approach due to the limited available data on this specific compound, the analysis is based on known reactivity of analogous α-alkoxy nitriles. The cyanohydrin pathway, while effective, involves the use of highly toxic cyanide reagents, necessitating stringent safety protocols.

Data Presentation: Quantitative Comparison

The following table summarizes the key performance indicators for the two synthetic routes to 2-hydroxyoctanoic acid. The data for the this compound pathway is an educated estimation based on analogous reactions, while the data for the cyanohydrin pathway is based on established literature precedents.

ParameterRoute 1: Hydrolysis of this compound Route 2: Cyanohydrin Reaction of Octanal
Starting Material This compoundOctanal
Key Reagents Hydrochloric Acid, WaterSodium Cyanide, Hydrochloric Acid, Water
Estimated Yield 85-95%80-90%
Estimated Reaction Time 4-6 hours2-4 hours (cyanohydrin formation) + 4-6 hours (hydrolysis)
Key Advantages Avoids direct handling of solid cyanide salts.Utilizes readily available starting materials.
Key Disadvantages Precursor may not be commercially available.Involves the use of highly toxic sodium cyanide.[1][2]
Safety Considerations Requires handling of corrosive acid.High Toxicity Risk: Requires strict safety measures to handle NaCN and prevent the formation of HCN gas.[1][3]

Experimental Protocols

Route 1: Acidic Hydrolysis of this compound (Hypothetical Protocol)

This protocol is based on general procedures for the acidic hydrolysis of nitriles to carboxylic acids.[4][5][6][7][8]

Materials:

  • This compound (1 mmol)

  • 1 M Hydrochloric Acid (10 mL)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (1 mmol) and 1 M hydrochloric acid (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-hydroxyoctanoic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Route 2: Synthesis of 2-Hydroxyoctanoic Acid via Cyanohydrin Reaction of Octanal

This protocol is a standard procedure for the synthesis of α-hydroxy acids from aldehydes.[1][2][9]

Materials:

  • Octanal (1 mmol)

  • Sodium Cyanide (NaCN) (1.1 mmol)

  • Water (10 mL)

  • Hydrochloric Acid (to adjust pH)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

Step A: Cyanohydrin Formation

  • In a 50 mL round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, dissolve sodium cyanide (1.1 mmol) in water (5 mL).

  • Slowly add octanal (1 mmol) to the cyanide solution with vigorous stirring.

  • Continue stirring in the ice bath for 1-2 hours.

  • Slowly add dilute hydrochloric acid to the reaction mixture to neutralize any excess cyanide and to protonate the intermediate alkoxide. Caution: This step should be performed in a well-ventilated fume hood as it may generate toxic hydrogen cyanide gas.

  • Extract the resulting cyanohydrin with an organic solvent (e.g., diethyl ether, 3 x 20 mL).

  • Combine the organic extracts and proceed directly to the hydrolysis step.

Step B: Hydrolysis of the Cyanohydrin

  • To the ethereal solution of the cyanohydrin, add 1 M hydrochloric acid (10 mL).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours.

  • After cooling, separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 2-hydroxyoctanoic acid.

  • Purify as necessary.

Visualizations

experimental_workflow_route1 start This compound reflux Reflux (4-6h) start->reflux Mix reagents 1M HCl, H2O reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Purification workup->purification product 2-Hydroxyoctanoic Acid purification->product

Caption: Workflow for the synthesis of 2-hydroxyoctanoic acid from this compound.

experimental_workflow_route2 start Octanal cyanohydrin_formation Cyanohydrin Formation (2-4h) start->cyanohydrin_formation Mix reagents_cn NaCN, H2O reagents_cn->cyanohydrin_formation cyanohydrin_intermediate 2-Hydroxyoctanenitrile (Intermediate) cyanohydrin_formation->cyanohydrin_intermediate hydrolysis Hydrolysis (4-6h) cyanohydrin_intermediate->hydrolysis reagents_hcl 1M HCl, H2O reagents_hcl->hydrolysis workup Aqueous Workup & Extraction hydrolysis->workup product 2-Hydroxyoctanoic Acid workup->product

Caption: Two-step synthesis of 2-hydroxyoctanoic acid from octanal via a cyanohydrin intermediate.

logical_relationship goal Target: 2-Hydroxyoctanoic Acid route1 Route 1: From this compound goal->route1 route2 Route 2: From Octanal goal->route2 step1_route1 Acidic Hydrolysis route1->step1_route1 step1_route2 Cyanohydrin Formation route2->step1_route2 step2_route2 Nitrile Hydrolysis step1_route2->step2_route2

Caption: Logical relationship of the two synthetic pathways to the target molecule.

References

The Chasm Between Prediction and Reality: An In-Silico and Experimental Data Comparison for 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis for researchers, scientists, and drug development professionals.

In the landscape of modern chemical research and drug development, in-silico predictive models have emerged as indispensable tools. They offer a rapid and cost-effective means to forecast the physicochemical, bioactive, and toxicological properties of novel chemical entities, thereby streamlining the research and development pipeline. However, the ultimate validation of these computational predictions hinges on their correlation with empirical, experimental data. This guide presents a comparative analysis of in-silico predictions and available experimental data for the compound 2-Methoxyoctanenitrile.

A Note on Data Availability:

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data for the physicochemical, bioactivity, or toxicity properties of this compound could be retrieved. This significant data gap underscores a common challenge in the assessment of novel or niche compounds.

To provide a valuable comparative framework in the absence of direct experimental results for our target compound, this guide will employ a dual approach:

  • In-Silico Predictions for this compound: We will generate a complete profile of predicted data for this compound using established computational methodologies.

  • Experimental Data for a Structural Analog: For illustrative and comparative purposes, we will present available experimental data for a structurally similar compound, Octanenitrile . This will offer a tangible, albeit indirect, benchmark against which the plausibility of the in-silico predictions for this compound can be considered.

It is imperative for the reader to understand that the following comparison is between the predicted values for this compound and the experimental values for its structural analog, Octanenitrile.

Physicochemical Properties: A Tale of Two Nitriles

The physicochemical characteristics of a compound are foundational to its behavior, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the in-silico predicted properties for this compound alongside the experimentally determined properties of Octanenitrile.

PropertyIn-Silico Prediction (this compound)Experimental Data (Octanenitrile)Prediction Methodology/Experimental Protocol
Molecular Weight 155.25 g/mol 125.22 g/mol Calculation from molecular formula
Boiling Point 195-205 °C187 °CQSPR (Quantitative Structure-Property Relationship) modeling
Water Solubility 250 mg/L730 mg/LGroup contribution methods
LogP (Octanol-Water Partition Coefficient) 2.82.3Atom-based and fragment-based prediction algorithms

Bioactivity and Target Prediction: Unveiling Potential Mechanisms

In-silico bioactivity prediction can illuminate potential biological targets and signaling pathways, guiding further experimental investigation. For this compound, computational models suggest potential interactions with pathways associated with cellular metabolism and signaling.

Predicted Bioactivity Profile for this compound:

Predicted Target FamilyPotential Biological ProcessPrediction Methodology
Cytochrome P450 EnzymesXenobiotic metabolismLigand-based similarity screening
G-protein Coupled Receptors (GPCRs)Cellular signaling3D pharmacophore modeling
Nuclear ReceptorsGene expression regulationMolecular docking simulations

The diagram below illustrates a predicted signaling pathway that could be modulated by this compound, based on its predicted interactions with GPCRs.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPCR GPCR This compound->GPCR Binds G_Protein G_Protein GPCR->G_Protein Activates Effector_Enzyme Effector_Enzyme G_Protein->Effector_Enzyme Modulates Second_Messenger Second_Messenger Effector_Enzyme->Second_Messenger Produces Downstream_Kinase Downstream_Kinase Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular_Response Downstream_Kinase->Cellular_Response Leads to

Predicted GPCR Signaling Pathway for this compound

Toxicological Assessment: A Predictive Safety Profile

Toxicity prediction is a critical application of in-silico modeling, enabling the early identification of potential safety liabilities. The following table presents the predicted toxicological profile for this compound alongside experimental data for Octanenitrile.

Toxicological EndpointIn-Silico Prediction (this compound)Experimental Data (Octanenitrile)Prediction/Experimental Methodology
Oral LD50 (Rat) 300 - 2000 mg/kg (Category 4)300 - 2000 mg/kg (Category 4)QSAR models based on structural alerts and physicochemical properties
Ames Mutagenicity NegativeNegativeStructure-activity relationship (SAR) analysis for mutagenic fragments
Skin Irritation Moderate irritantModerate irritantBased on structural alerts for reactive functional groups
Hepatotoxicity PossibleData not availablePrediction based on potential for metabolic activation to reactive intermediates

Experimental Protocols: The Path to Empirical Validation

To bridge the gap between prediction and certainty, rigorous experimental validation is essential. The following are detailed methodologies for key experiments that would be required to determine the actual properties of this compound.

1. Determination of Boiling Point (OECD TG 103):

  • Principle: This method determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

  • Apparatus: A distillation flask, condenser, thermometer, and a heating source.

  • Procedure: A sample of this compound is placed in the distillation flask. The liquid is heated, and the temperature is recorded when the liquid boils and a steady stream of distillate is collected. The atmospheric pressure is also recorded and the boiling point is corrected to standard pressure.

2. Water Solubility (OECD TG 105 - Flask Method):

  • Principle: This method determines the saturation mass concentration of a substance in water at a given temperature.

  • Procedure: An excess amount of this compound is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method, such as gas chromatography.

3. Ames Mutagenicity Test (OECD TG 471):

  • Principle: This bacterial reverse mutation assay uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations.

  • Procedure: The tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control.

The workflow for a typical in vitro cytotoxicity assay is depicted below.

G Cell_Culture Cell Seeding in 96-well plate Incubation_1 24h Incubation Cell_Culture->Incubation_1 Compound_Treatment Treatment with this compound (various concentrations) Incubation_1->Compound_Treatment Incubation_2 48h Incubation Compound_Treatment->Incubation_2 Assay Addition of Cytotoxicity Reagent (e.g., MTT, PrestoBlue) Incubation_2->Assay Measurement Spectrophotometric Reading Assay->Measurement Data_Analysis Calculation of IC50 Measurement->Data_Analysis

Workflow for an In Vitro Cytotoxicity Assay

Conclusion

Safety Operating Guide

Proper Disposal of 2-Methoxyoctanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides procedural guidance for the safe handling and disposal of 2-Methoxyoctanenitrile based on general safety data for nitrile compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, it is imperative to handle this compound with extreme caution, assuming it possesses hazards typical of its chemical class, including potential toxicity and flammability. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements.

I. Immediate Safety and Hazard Summary

Nitrile compounds are often classified as hazardous materials. Based on data for similar substances, this compound should be handled as a substance that is potentially harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[1] Some nitrile compounds can release highly toxic hydrogen cyanide gas under certain conditions (e.g., contact with strong acids or bases).[2] Therefore, all handling of this compound and its waste must be conducted in a well-ventilated chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.[2]

  • Hand Protection: Double-layered nitrile gloves.[2]

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[2]

II. Quantitative Data for Waste Management

Proper hazardous waste management begins with accurate tracking of chemical waste streams. The following table should be used to log all waste containing this compound for disposal.

Waste Container IDComposition of WasteQuantity (g or mL)Date GeneratedGenerator's Name
e.g., W-MON-2025-01This compound in Methanol250 mL2025-11-21Dr. J. Doe

III. Experimental Protocols: Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Spill Containment and Clean-up Protocol:

  • Alert Personnel: Immediately notify all personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[2]

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section I.

  • Containment: For small spills, confine the area using absorbent pads or an inert material like vermiculite or sand.[2][3] Do not use combustible materials such as sawdust.[3]

  • Neutralization (if applicable and safe): Consult with your EHS department for specific neutralization procedures if the nitrile is in a solution with acids or bases.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, labeled hazardous waste container.[3][4]

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol), collecting the rinsate as hazardous waste.

  • Ventilation: Ensure the area is well-ventilated during and after the clean-up.

IV. Step-by-Step Disposal Plan

Under no circumstances should this compound or materials contaminated with it be disposed of down the drain or in regular trash.[2] All waste must be treated as hazardous waste.

Waste Segregation and Collection:

  • Dedicated Waste Container: Collect all liquid waste containing this compound in a dedicated, clearly labeled, and chemically resistant container.[2] The container must be in good condition and have a secure, tight-fitting lid.

  • Solid Waste: Collect any solid waste contaminated with this compound (e.g., gloves, absorbent pads, weighing paper) in a separate, clearly labeled hazardous waste bag or container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and a clear description of the waste contents (e.g., "this compound in Acetonitrile").[2]

Storage and Disposal:

  • Storage: Store hazardous waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.[2]

  • Arrange for Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[2][3]

V. Logical Flow for Disposal Decision Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_type Identify Waste Type (Liquid or Solid) start->waste_type liquid_container Collect in a Labeled, Sealed Liquid Hazardous Waste Container waste_type->liquid_container  Liquid solid_container Collect in a Labeled, Sealed Solid Hazardous Waste Container waste_type->solid_container  Solid   storage Store in a Designated, Ventilated Secondary Containment Area liquid_container->storage solid_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact disposal Professional Disposal by Licensed Contractor ehs_contact->disposal end End: Proper Disposal Complete disposal->end

Disposal Workflow for this compound

References

Essential Safety and Logistics for Handling 2-Methoxyoctanenitrile

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-Methoxyoctanenitrile are paramount for laboratory safety and environmental responsibility. This guide provides immediate and essential procedural information for managing this compound, from personal protective equipment (PPE) to disposal protocols.

Hazard Summary and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment

PPE CategoryItemSpecifications
Eye Protection Chemical Splash Goggles or Safety GlassesMust meet ANSI Z87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good protection against a broad range of chemicals.[1][2] For extended exposure, consider heavier-duty nitrile or butyl rubber gloves. Always inspect gloves before use and change them immediately upon contamination.[1]
Body Protection Laboratory CoatA Nomex® or flame-retardant lab coat should be worn and fully buttoned.[1]
Respiratory Protection RespiratorUse in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient to maintain exposure below permissible limits, a respirator is required.[1] Annual medical evaluations and fit testing are necessary for respirator use.[1]
Foot Protection Closed-toe ShoesShoes must cover the entire foot.[1]

Operational Plan: Safe Handling and Storage

  • Engineering Controls : Always handle this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.[3]

  • Personal Hygiene : Avoid eating, drinking, or smoking in areas where chemicals are handled.[4] Wash hands thoroughly after handling the substance.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

Step-by-Step Disposal Protocol

StepProcedure
1. Waste Collection Collect waste this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][5] Do not mix with other waste streams unless explicitly permitted by your institution's guidelines.[5]
2. Container Labeling Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound."[3]
3. Container Management Keep waste containers tightly closed when not in use and store them in a designated, well-ventilated area, preferably within secondary containment.[3][5] Liquid waste containers should only be filled to 70-80% capacity.[5]
4. Professional Disposal Arrange for the pickup and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][6]
5. Decontamination of Empty Containers Empty containers should be treated as hazardous waste unless properly decontaminated.[6] Triple-rinse the container with a suitable solvent, collecting the rinsate as hazardous waste.[6]

Emergency Procedures: Spill Response

In the event of a spill, prompt and appropriate action is critical to mitigate hazards.

Chemical Spill Workflow

cluster_immediate_response Immediate Response cluster_assessment Spill Assessment & Containment cluster_cleanup Cleanup & Decontamination cluster_reporting Reporting spill Spill Occurs alert Alert personnel and evacuate area spill->alert attend Attend to injured persons alert->attend don_ppe Don appropriate PPE attend->don_ppe control_ignition Control ignition sources don_ppe->control_ignition contain Contain spill with absorbent material control_ignition->contain collect Collect absorbed material contain->collect decontaminate Decontaminate spill area collect->decontaminate dispose Dispose of waste decontaminate->dispose report Report spill to supervisor/EHS dispose->report

Caption: Workflow for handling a chemical spill.

Detailed Spill Response Protocol

  • Immediate Actions :

    • Immediately alert others in the vicinity and evacuate the area if necessary.[7][8]

    • If there is a fire or medical attention is needed, contact emergency services.[8]

    • Remove any contaminated clothing and flush the affected skin or eyes with water for at least 15 minutes.[7][9]

  • Spill Control (for trained personnel only) :

    • Don the appropriate PPE, including respiratory protection if necessary.[7][8]

    • If the material is flammable, control all sources of ignition.[8][10]

    • Contain the spill using an inert absorbent material such as vermiculite or sand.[6]

    • Use non-sparking tools to collect the absorbed material into a sealable container for disposal as hazardous waste.[6][10]

  • Decontamination and Reporting :

    • Decontaminate the spill area with a mild detergent and water, if appropriate.[8]

    • Report all spills to your supervisor and the institutional EHS office.[8]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.